molecular formula C11H9NO2 B1630592 2-Methyl-1-nitronaphthalene CAS No. 881-03-8

2-Methyl-1-nitronaphthalene

Cat. No.: B1630592
CAS No.: 881-03-8
M. Wt: 187.19 g/mol
InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
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Description

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitronaphthalene
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InChI

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
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InChI Key

IZNWACYOILBFEG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
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Molecular Formula

C11H9NO2
Record name 1-NITRO-2-METHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID2025761
Record name 1-Nitro-2-methylnaphthalene
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Molecular Weight

187.19 g/mol
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Physical Description

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992)
Record name 1-NITRO-2-METHYLNAPHTHALENE
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Boiling Point

370 °F at 20 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

881-03-8, 92538-34-6
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Melting Point

174 to 180 °F (NTP, 1992)
Record name 1-NITRO-2-METHYLNAPHTHALENE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-nitronaphthalene: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-1-nitronaphthalene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this compound. The information is structured to provide not just data, but also the scientific context and causality behind its characteristics and applications.

Section 1: Core Chemical Identity and Physical Properties

This compound is an aromatic nitro compound derived from naphthalene. Its structure, featuring a methyl group and a nitro group on adjacent carbons of the naphthalene ring, imparts specific steric and electronic properties that dictate its reactivity and utility as a synthetic building block.

Molecular Structure

The molecular structure consists of a naphthalene core, substituted at the C1 and C2 positions. The nitro group at C1 is a strong electron-withdrawing group, influencing the electron density of the entire aromatic system. The adjacent methyl group at C2 provides steric hindrance and can also participate in certain reactions.

This compound C1 C2 C1->C2 C8a C1->C8a N1 N C1->N1 NO₂ C3 C2->C3 C2->C3 C_Me C C2->C_Me CH₃ C4 C3->C4 C4a C4->C4a C4->C4a C5 C4a->C5 C4a->C8a C6 C5->C6 C5->C6 C7 C6->C7 C8 C7->C8 C7->C8 C8->C8a C8a->C1 O1 O N1->O1 + O2 O N1->O2 H1 H C_Me->H1 H2 H C_Me->H2 H3 H C_Me->H3

Caption: Molecular structure of this compound.

Chemical Identifiers
IdentifierValueSource
CAS Number 881-03-8[1]
Molecular Formula C₁₁H₉NO₂[1][2]
IUPAC Name This compound[1][3]
EC Number 212-917-5
InChIKey IZNWACYOILBFEG-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C2=CC=CC=C2C=C1)--INVALID-LINK--[O-][1]
Synonyms 1-Nitro-2-methylnaphthalene[1][2]
Physical and Chemical Properties

This compound presents as a yellow crystalline solid under standard conditions.[2][4] Its physical properties are critical for determining appropriate solvents for reactions, purification methods, and storage conditions.

PropertyValueSource
Molecular Weight 187.19 g/mol [1]
Melting Point 79-82 °C (lit.)[2][5]
Boiling Point 185-186 °C at 18 mmHg (lit.)[2][5]
Appearance Yellow crystalline solid/powder[2][4][6]
Solubility Insoluble in water. Soluble in organic solvents like ethanol and acetone.[1][4][6]
Density ~1.234 g/cm³[2]
Flash Point 150.4 °C[2]
Refractive Index ~1.652[2]

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The data from techniques such as NMR, IR, and Mass Spectrometry provide a unique fingerprint of the molecule.

Technique Description Source
¹H NMR Spectra available, allows for the identification of protons on the aromatic ring and the methyl group.[1][7]
¹³C NMR Data available, useful for confirming the carbon skeleton of the naphthalene ring system.[1]
IR Spectroscopy Spectra show characteristic peaks for the C-H bonds of the aromatic ring and methyl group, as well as strong asymmetric and symmetric stretching bands for the nitro (NO₂) group.[1]
Mass Spectrometry GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns.[1][3][8]
UV/Visible UV/Visible spectrum data is available.[3]

The presence of the nitro group is readily confirmed by strong IR absorption bands typically found around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). In ¹H NMR, the protons on the naphthalene ring will exhibit complex splitting patterns, shifted downfield due to the aromatic system and the electron-withdrawing nitro group. The methyl group will appear as a singlet, typically in the 2.4-2.6 ppm range.

Section 3: Synthesis and Purification

The primary route for synthesizing this compound is through the direct electrophilic nitration of 2-methylnaphthalene.[9] This reaction must be carefully controlled to favor mono-nitration and achieve the desired regioselectivity.

Conceptual Synthesis Workflow

The workflow involves the controlled addition of a nitrating agent to a solution of the starting material, followed by quenching, isolation, and purification of the product.

Synthesis_Workflow start Start: 2-Methylnaphthalene dissolve Dissolve in Acetic Anhydride / Acetic Acid start->dissolve cool Cool Reaction Mixture (e.g., 0-5 °C) dissolve->cool nitrate Slowly Add Nitrating Agent (e.g., HNO₃) cool->nitrate react Stir at Controlled Temperature nitrate->react quench Quench Reaction (Pour onto Ice Water) react->quench precipitate Precipitate Crude Product quench->precipitate filter Filter and Wash Solid precipitate->filter purify Purify by Recrystallization (e.g., from Ethanol) filter->purify dry Dry Final Product purify->dry end End: Pure this compound dry->end

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Methylnaphthalene

Causality: The use of a mixed acid system (like nitric acid in sulfuric or acetic acid) generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize the formation of dinitrated byproducts.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene in a suitable solvent such as acetic anhydride or glacial acetic acid.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.

  • Nitration: Slowly add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and water. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellow crystals.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value.[2][5] Further characterization using spectroscopic methods (NMR, IR) is essential to confirm the structure and absence of isomeric impurities.

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nitro group and the activated naphthalene ring system.

  • Reactivity of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine (2-methyl-1-naphthylamine). This transformation is a cornerstone of its use as a chemical intermediate, as the resulting amine is a versatile precursor for dyes and pharmaceuticals.[2] Common reducing agents include tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Stability: As an aromatic nitro compound, it can act as a slight to strong oxidizing agent.[1][4] It may react vigorously or even detonate if mixed with strong reducing agents (e.g., hydrides).[1][4] It is also sensitive to strong bases like sodium hydroxide, which can lead to explosive decomposition, even in the presence of solvents.[1][4] The compound is stable under normal conditions but should be protected from bases.[4]

  • Atmospheric Chemistry: Under atmospheric conditions, photolysis has been identified as the primary degradation pathway for this compound.[10]

Key Reaction Pathway: Reduction to Amine

This pathway is crucial for the synthetic utility of the molecule, converting it into a valuable building block.

Reaction_Pathway reactant This compound (C₁₁H₉NO₂) product 2-Methyl-1-naphthylamine (C₁₁H₁₁N) reactant->product Reduction reagents Reducing Agent (e.g., Sn/HCl or H₂/Pd-C) reagents->product

Caption: Reduction of the nitro group to form 2-methyl-1-naphthylamine.

Section 5: Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex organic compounds.[2][6]

  • Dyes and Pigments: Following reduction to 2-methyl-1-naphthylamine, the resulting amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes and pigments.[2]

  • Pharmaceuticals: The naphthalene scaffold is present in numerous pharmacologically active molecules. This compound serves as a starting material for building these complex structures.[2][6]

  • Agrochemicals: It can be a precursor in the synthesis of certain pesticides and herbicides.

  • Research: In a laboratory setting, it is used as a model compound for studying the reactivity of substituted nitronaphthalenes and their metabolic pathways.[11][12]

Section 6: Safety, Handling, and Toxicology

Proper handling of this compound is crucial due to its potential health hazards. It is intended for professional research and industrial use only.[13]

GHS Hazard Information
Hazard ClassStatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P501
Acute Toxicity, Dermal H312: Harmful in contact with skinP280, P302+P352+P312, P362+P364
Acute Toxicity, Inhalation H332: Harmful if inhaledP261, P271, P304+P340+P312

Source:[14][15]

Handling and Storage Protocol
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16] Facilities should be equipped with an eyewash station and a safety shower.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[16] If dust generation is likely, a respirator (e.g., N95) should be used.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Minimize dust generation.[16] Wash hands thoroughly after handling.[16] Keep away from heat, flames, and incompatible substances like strong reducing agents and bases.[4][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

Toxicology Insights

Like other naphthalenes, the toxicity of this compound is linked to its metabolism. The formation of reactive metabolites, such as arene oxides, through enzymatic oxidation (cytochrome P450) is a key step in its cytotoxicity.[11][12] These electrophilic intermediates can bind covalently to cellular macromolecules like proteins and DNA, leading to tissue damage.[11] Studies comparing it to other naphthalene derivatives have shown that 1-nitronaphthalene and 2-methylnaphthalene can cause necrosis of bronchiolar epithelial cells (Clara cells) in animal models.[11][12]

Conclusion

This compound is a well-characterized chemical with a defined set of physical, chemical, and spectroscopic properties. Its significance lies primarily in its role as a versatile synthetic intermediate, where the strategic reduction of its nitro group opens pathways to a vast array of functionalized naphthalene derivatives used in the dye, pharmaceutical, and agrochemical industries. Understanding its reactivity, particularly its sensitivity to reducing agents and bases, is paramount for its safe and effective use. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for scientists and researchers to confidently and safely incorporate this valuable compound into their research and development programs.

References

A Technical Guide to the Regioselective Synthesis of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nitronaphthalene via the electrophilic nitration of 2-methylnaphthalene. The document delves into the foundational principles of electrophilic aromatic substitution on substituted naphthalene systems, emphasizing the mechanistic basis for the observed regioselectivity. A comparative analysis of various nitrating methodologies is presented, weighing the advantages and limitations of each approach. A detailed, field-tested experimental protocol is provided, offering a step-by-step workflow from reaction setup to product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this key synthetic intermediate.

Introduction: Strategic Importance and Synthetic Challenges

This compound (CAS No: 881-03-8) is a yellow crystalline solid that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules, including dyes, pigments, and pharmaceutical compounds.[1][2] Its utility stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine or participate in other transformations, and the specific substitution pattern on the naphthalene core.

Chemical and Physical Properties:

  • Molecular Formula: C₁₁H₉NO₂[1][3]

  • Molecular Weight: 187.19 g/mol [3]

  • Appearance: Yellow solid[1]

  • Melting Point: 79-82 °C[2]

  • Boiling Point: 185-186 °C at 18 mmHg[2]

  • Solubility: Insoluble in water[1]

The synthesis of this compound from 2-methylnaphthalene, while conceptually straightforward, presents a significant challenge in controlling regioselectivity. The nitration of 2-methylnaphthalene can lead to a complex mixture of several isomeric products.[4] Achieving a high yield of the desired 1-nitro isomer requires a nuanced understanding of the reaction mechanism and careful selection of reaction conditions. This guide aims to elucidate these factors to provide a clear and reproducible synthetic pathway.

Mechanistic Underpinnings of Regioselectivity

The nitration of 2-methylnaphthalene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich naphthalene ring system. The nitronium ion is typically generated in situ from nitric acid and a strong acid catalyst, such as sulfuric acid.[5][6]

The core of controlling the reaction's outcome lies in understanding the stability of the carbocation intermediate (also known as the Wheland intermediate or σ-complex) that forms upon electrophilic attack.

2.1. The Directing Influence of the Naphthalene Core and Methyl Substituent

Two primary factors govern where the nitro group will add:

  • Inherent Reactivity of the Naphthalene Ring: In unsubstituted naphthalene, the α-position (C1) is kinetically favored for electrophilic attack over the β-position (C2). This preference is due to the greater resonance stabilization of the resulting Wheland intermediate. Attack at C1 allows for the formation of resonance structures that preserve a complete, intact benzene ring, a significant stabilizing factor.[7][8] This typically results in a product ratio of approximately 90% α-isomer to 10% β-isomer.[6][8]

  • Activating Effect of the Methyl Group: The methyl group (-CH₃) on the C2 carbon is an electron-donating group. It activates the naphthalene ring towards electrophilic attack by increasing the electron density, particularly at the ortho positions (C1 and C3).[5]

The combination of these two effects strongly favors the substitution at the C1 position, which is both an α-position and ortho to the activating methyl group.

2.2. Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the nitration of 2-methylnaphthalene, highlighting the formation of the more stable carbocation intermediate leading to the primary product.

G cluster_0 Step 1: Generation of the Nitronium Ion Electrophile cluster_1 Step 2: Electrophilic Attack & Formation of Wheland Intermediate cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ H2SO4 H₂SO₄ HNO3->H2SO4 Protonation Nitronium NO₂⁺ (Nitronium ion) H2SO4->Nitronium Forms HSO4 HSO₄⁻ H2SO4->HSO4 H3O H₃O⁺ H2SO4->H3O Start 2-Methylnaphthalene Intermediate Resonance-Stabilized Carbocation (Attack at C1) Start->Intermediate NO₂⁺ attacks C1 Product This compound Intermediate->Product HSO₄⁻ removes H⁺ H2SO4_regen H₂SO₄ (regenerated)

Caption: General mechanism for the nitration of 2-methylnaphthalene.

Comparative Analysis of Synthetic Methodologies

The choice of nitrating agent and reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of unwanted isomers and dinitrated byproducts.

Methodology Reagents Solvent Temp. Key Characteristics & Causality Selectivity (1-nitro vs. others)
Mixed Acid Conc. HNO₃, Conc. H₂SO₄None or inert solvent (e.g., CH₂Cl₂)0-10 °CStandard & Potent: H₂SO₄ protonates HNO₃, generating a high concentration of the highly reactive NO₂⁺ electrophile. This potency can sometimes lead to over-reaction (dinitration) if not carefully controlled at low temperatures.[5][9]Good to Moderate
Nitric Acid in Acetic Anhydride Conc. HNO₃, Acetic Anhydride (Ac₂O)Acetic Anhydride-20 to 0 °CMilder Conditions: Ac₂O reacts with HNO₃ to form acetyl nitrate (CH₃COONO₂), a milder and more selective nitrating agent. The lower reactivity reduces the risk of dinitration. The reaction is often cleaner.[4]Good to High
Zeolite Catalysis Fuming HNO₃, HBEA Zeolite1,2-Dichloroethane-15 °CShape Selectivity: The microporous structure of the zeolite catalyst can sterically hinder the formation of bulkier isomers. The acidic sites on the zeolite facilitate the nitration reaction, offering a heterogeneous catalytic approach that can improve the 1-nitro to 2-nitro ratio significantly.[10]Very High (1-nitro:2-nitro ratio up to 19.2)[10]

For general laboratory synthesis where high selectivity and operational simplicity are desired, the use of nitric acid in acetic anhydride offers an excellent balance of reactivity and control.

Recommended Experimental Protocol: Nitration in Acetic Anhydride

This protocol is based on the methodology described for the nitration of methylnaphthalenes, which provides a high yield of the mononitrated products under controlled conditions.[4]

4.1. Safety & Hazard Management
  • Hazard Overview: Concentrated nitric acid is a strong oxidizer and is highly corrosive. Acetic anhydride is corrosive and lachrymatory. 2-Methylnaphthalene is a combustible solid. Aromatic nitro compounds are potentially toxic and can be explosive under certain conditions.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: This procedure must be performed in a certified chemical fume hood. Ensure an acid-neutralizing agent (e.g., sodium bicarbonate) is readily available.

4.2. Reagents and Materials
Substance Formula MW ( g/mol ) Amount Moles
2-MethylnaphthaleneC₁₁H₁₀142.205.00 g0.0352
Acetic Anhydride(CH₃CO)₂O102.0950 mL-
Nitric Acid (fuming, ≥90%)HNO₃63.012.5 mL~0.059
4.3. Step-by-Step Procedure
  • Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of acetic anhydride. Cool the flask to -20 °C using a dry ice/acetone bath.

  • Slowly and dropwise , add 2.5 mL of fuming nitric acid to the cold acetic anhydride with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below -10 °C throughout the addition.

  • Once the addition is complete, warm the mixture to 0 °C and stir for 15 minutes to ensure the complete formation of acetyl nitrate.[4]

  • Preparation of Substrate Solution: In a separate 250 mL Erlenmeyer flask, dissolve 5.00 g of 2-methylnaphthalene in 25 mL of acetic anhydride. Cool this solution to 0 °C in an ice-water bath.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred 2-methylnaphthalene solution over 20-30 minutes. Use a dropping funnel for controlled addition. Monitor the internal temperature and ensure it remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 200 mL of water with stirring. A yellow precipitate should form.

  • Stir the mixture until all the ice has melted. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize from a minimal amount of hot ethanol or methanol. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, yellow, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven or air dry.

4.4. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_nitrating Prepare Nitrating Mix: HNO₃ + Ac₂O @ -20°C reaction Combine Slowly Maintain 0-5°C Stir for 1 hr prep_nitrating->reaction prep_substrate Prepare Substrate: 2-MeNaphth + Ac₂O @ 0°C prep_substrate->reaction quench Pour onto Ice/Water reaction->quench filtration1 Vacuum Filter Crude Solid quench->filtration1 wash Wash with H₂O filtration1->wash recrystallize Recrystallize from Ethanol wash->recrystallize filtration2 Vacuum Filter Purified Crystals recrystallize->filtration2 dry Dry Product filtration2->dry end Final Product: This compound dry->end start Start start->prep_nitrating start->prep_substrate

References

An In-Depth Technical Guide to 2-Methyl-1-nitronaphthalene (CAS 881-03-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-nitronaphthalene (CAS No. 881-03-8) is a substituted nitroaromatic hydrocarbon of significant interest in synthetic organic chemistry. As a key intermediate, its utility spans the synthesis of dyes, pigments, and complex pharmaceutical precursors.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic signature, chemical reactivity, and critical safety considerations. The methodologies presented are grounded in established chemical principles, offering researchers a practical and scientifically rigorous resource for the effective utilization of this compound.

Core Physicochemical Characteristics

This compound is a crystalline solid, typically appearing as a yellow to ochre powder.[3][4] Its molecular structure consists of a naphthalene core substituted with a methyl group at the C2 position and a nitro group at the C1 position. This substitution pattern dictates its chemical behavior and physical properties. The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 881-03-8[6]
Molecular Formula C₁₁H₉NO₂[6][7]
Molecular Weight 187.19 g/mol [5][6]
Appearance Yellow to orange crystalline powder/solid[3][4]
Melting Point 79-82 °C[4]
Boiling Point 185-186 °C at 18 mmHg[3][4]
Solubility Insoluble in water; soluble in organic solvents[1][5]
EC Number 212-917-5[6]
Beilstein/REAXYS No. 1954310[6]

Synthesis and Purification: A Validated Approach

The principal and most direct route to this compound is the electrophilic aromatic substitution of 2-methylnaphthalene. The regioselectivity of this reaction is a cornerstone of its synthesis, warranting a detailed examination.

Mechanistic Rationale: The Nitration of 2-Methylnaphthalene

The nitration of 2-methylnaphthalene with a mixture of nitric and sulfuric acids (or other nitrating agents) proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The naphthalene ring system is activated towards electrophilic attack. The existing methyl group at the C2 position is an ortho-, para-directing activator. Therefore, electrophilic attack is directed primarily to the C1 (ortho) and C3 (ortho) positions of the same ring, and to the C5 and C7 positions of the adjacent ring.

However, substitution at the C1 position is sterically and electronically favored, leading to this compound as the major product.[8] Vesely and Kapp (1925) reported obtaining a 58% yield of the 1-nitro isomer, highlighting the efficiency of this regioselective pathway.[8]

G cluster_start Starting Materials cluster_process Reaction cluster_products Products 2-Methylnaphthalene 2-Methylnaphthalene Nitration Electrophilic Aromatic Substitution 2-Methylnaphthalene->Nitration NitratingAgent Nitrating Agent (HNO₃ / H₂SO₄) NitratingAgent->Nitration MajorProduct This compound (Major Product) Nitration->MajorProduct Favored Regioselectivity MinorIsomers Other Isomers (Minor) Nitration->MinorIsomers

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established procedures for the nitration of methylnaphthalenes.[8]

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylnaphthalene (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the reaction vessel in an ice-salt bath to maintain a temperature of 0-5 °C. Efficient cooling is critical to minimize the formation of dinitro byproducts and control the exothermic reaction.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over 1-2 hours. The temperature must be rigorously maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual acids.

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to yield a high-purity solid.

  • Solvent Selection: Dissolve the crude, dried solid in a minimum amount of hot ethanol or isopropanol.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The melting point of the purified product should be sharp, within the 79-82 °C range.[4]

Spectroscopic and Structural Characterization

Structural confirmation is paramount. The following describes the expected spectroscopic data for verifying the identity and purity of synthesized this compound.

G cluster_naphthalene Structure & Numbering img_node

Caption: Structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The methyl protons (C2-CH₃) should appear as a singlet around δ 2.5 ppm. The six aromatic protons will appear in the δ 7.4-8.2 ppm region, with coupling patterns characteristic of the substituted naphthalene ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 unique signals corresponding to the 11 carbon atoms in the molecule. The methyl carbon will be observed upfield (around δ 20 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group (C1) being significantly deshielded.

  • Mass Spectrometry (EI): The electron ionization mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 187, corresponding to the molecular weight of the compound.[7][9] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30), leading to fragment ions at m/z = 141 and m/z = 157, respectively.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nitro group and the aromatic system, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to an amine, yielding 2-methyl-1-naphthylamine. This reaction is a gateway to a wide array of derivatives. Common reducing agents include:

  • Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.

  • Metal-Acid Systems: Sn/HCl, Fe/HCl, or Zn/CH₃COOH.

The resulting amine is a valuable precursor for azo dyes, agrochemicals, and pharmaceutical compounds.

G Start This compound Process Reduction (e.g., H₂/Pd-C or Sn/HCl) Start->Process End 2-Methyl-1-naphthylamine Process->End

Caption: Key reduction pathway for synthetic utility.

Further Aromatic Substitution

While the nitro group is strongly deactivating, forcing conditions can lead to further substitution on the aromatic rings. However, this is less common, as the primary synthetic utility lies in transformations involving the nitro group itself.

Applications in Development

As a chemical intermediate, this compound is primarily used in the synthesis of more complex molecules.[1][2] Its derivatives are explored in:

  • Dye and Pigment Industry: The corresponding amine can be diazotized and coupled to form vibrant azo dyes.

  • Pharmaceutical Research: The naphthalene scaffold is present in many bioactive molecules. Functionalized methylnaphthalenes serve as building blocks for drug candidates.[2]

  • Agrochemicals: Substituted naphthalenes are investigated for potential herbicidal or pesticidal activities.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The toxicological properties have not been fully investigated, warranting a cautious approach.[3]

Hazard Identification
  • GHS Classification: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[10]

  • Primary Hazards: May cause irritation to the skin, eyes, and respiratory tract.[3]

  • Reactivity Hazards: As an aromatic nitro compound, it can act as a strong oxidizing agent. It may react vigorously or explosively with reducing agents or strong bases.[4][5]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling

CategoryRecommendationSource(s)
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.[3]
Eye/Face Protection Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH).[3][10]
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3][10]
Respiratory Protection If dust is generated, use a NIOSH-approved N95 respirator or higher.[3]
Handling Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[3][10]
Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, incompatible substances like strong oxidizing agents, reducing agents, and bases.[3][4]

  • Spill Response: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Conclusion

This compound is a foundational chemical intermediate with well-defined properties and synthetic pathways. Its value lies in the strategic placement of the nitro and methyl groups on the naphthalene core, which allows for predictable regioselectivity during its synthesis and versatile reactivity for subsequent transformations, particularly reduction to the corresponding amine. A thorough understanding of its synthesis, purification, and handling, as outlined in this guide, is crucial for its safe and effective application in research and development settings.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nitronaphthalene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest in synthetic organic chemistry and materials science. As a derivative of naphthalene, its chemical framework serves as a versatile building block for the synthesis of dyes, pigments, and pharmaceutical intermediates.[1][2] A comprehensive understanding of its physical properties is paramount for its effective utilization, purification, and manipulation in both research and industrial settings. The introduction of the nitro (-NO₂) group and the methyl (-CH₃) group onto the naphthalene scaffold imparts specific characteristics that influence its behavior, from solubility and melting point to its spectral signature.

This guide provides a detailed examination of the core physical properties of this compound. It is designed to offer not just data, but also the underlying scientific principles and methodologies, thereby equipping researchers with the practical and theoretical knowledge required for its application.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular architecture. The molecule consists of a rigid, planar naphthalene ring system, which promotes significant van der Waals interactions and π-π stacking in the solid state. The presence of the electron-withdrawing nitro group introduces a strong dipole moment, increasing intermolecular forces compared to unsubstituted naphthalene. Conversely, the methyl group, being weakly electron-donating, has a lesser, but still notable, impact on the electronic distribution and steric profile of the molecule. This combination of a large aromatic system and polar functionality dictates its relatively high melting point and low aqueous solubility.

Caption: Molecular structure of this compound.

Core Physical Properties

The fundamental physical constants of this compound are summarized below. These values are critical for predicting the compound's behavior under various experimental conditions, designing purification protocols like recrystallization, and ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [3]
Appearance Yellow crystalline solid / Yellow-orange powder[4]
Melting Point 79-82 °C (174-180 °F)[2][3][5]
Boiling Point 185-186 °C at 18 mmHg[2][5]
Density ~1.2 g/cm³ (estimate)[5][6]
CAS Number 881-03-8[3][4]

Solubility Profile

The solubility of a compound is a key determinant of its application, influencing everything from reaction medium selection to its bioavailability in drug development contexts.

Quantitative Data:

  • Water: Insoluble (< 0.1 mg/mL at ~18 °C).[3]

  • Organic Solvents: Soluble in solvents like ethanol and acetone.[1]

Scientific Rationale: The large, nonpolar naphthalene backbone dominates the molecule's character, rendering it hydrophobic and thus virtually insoluble in water.[3] The principle of "like dissolves like" governs its behavior. The molecule's overall low polarity means it readily dissolves in moderately polar organic solvents such as ethanol and acetone, which can effectively solvate the aromatic system.[1]

Representative Experimental Protocol: Determining Aqueous Solubility

This protocol is based on the standard shake-flask method, a reliable approach for compounds with low aqueous solubility.[4]

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.[7]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., PTFE).

  • Quantification: Analyze a known volume of the clear, saturated aqueous phase using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred due to its sensitivity and specificity for aromatic compounds.

  • Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of this compound in the saturated solution, which corresponds to its aqueous solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Thermal Properties: Melting and Boiling Point

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.[8] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.[8]

Representative Experimental Protocol: Melting Point Determination

The capillary method using a digital melting point apparatus is a standard and accurate technique.[3]

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 1-2 mm.[3][9]

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • If the approximate melting point is known, heat rapidly to about 15-20 °C below the expected temperature.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range is expected to be 79-82 °C.[2][5]

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule, essential for structure confirmation and quality control.

TechniqueKey ObservationsSource(s)
¹H NMR Signals in the aromatic region (7-9 ppm) and a singlet for the methyl group (~2.5 ppm).[3][10]
¹³C NMR Resonances for 11 distinct carbon atoms, including aromatic carbons and one aliphatic carbon.[3]
Mass Spec. (GC-MS) Molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight.[3][11]
Infrared (IR) Characteristic strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), and C-H stretches for the aromatic and methyl groups.[2]
UV-Visible Absorption maxima characteristic of the nitronaphthalene chromophore.[11][12]
Representative Experimental Protocol: Acquiring an NMR Spectrum
  • Sample Preparation: Dissolve 10-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][13][14]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette.[12][14]

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • The magnetic field is "shimmed" to optimize its homogeneity, which ensures sharp spectral lines.[13]

    • Acquire the ¹H spectrum. The residual CHCl₃ signal in the CDCl₃ solvent at 7.26 ppm is typically used as a reference.[2]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the familiar frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated.

Caption: General workflow for obtaining a solution-state NMR spectrum.

Safety and Handling

From a physical properties perspective, it is important to note that this compound is a combustible solid. While flash point data is not consistently reported, it should be handled away from ignition sources. As with many nitroaromatic compounds, it is an irritant and may cause skin, eye, and respiratory tract irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be used.[15] The compound is stable under normal conditions but should be stored away from strong bases and oxidizing agents, with which it can react vigorously.[3]

Conclusion

The physical properties of this compound—from its solid, crystalline nature and distinct thermal characteristics to its solubility profile and spectroscopic signatures—are all rooted in its unique molecular structure. This guide has synthesized key data and outlined the standard experimental methodologies used to determine these properties. For the researcher, this knowledge is not merely academic; it is the foundation upon which successful synthesis, purification, and application are built. A thorough grasp of these principles ensures efficiency, safety, and reproducibility in the laboratory and beyond.

References

The Solubility Profile of 2-Methyl-1-nitronaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Physicochemical Principles and Experimental Methodologies

Introduction

2-Methyl-1-nitronaphthalene, a yellow crystalline solid with the chemical formula C₁₁H₉NO₂, serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its molecular structure, featuring a naphthalene core substituted with a methyl and a nitro group, dictates its physicochemical properties, most notably its solubility in different media. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its dissolution, presenting available solubility data, and offering detailed protocols for its experimental determination.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a large, nonpolar naphthalene ring system, which contributes to its solubility in nonpolar and moderately polar organic solvents. The presence of the nitro group (-NO₂), a polar functional group, introduces a dipole moment to the molecule, potentially enhancing its solubility in polar solvents. However, the bulky and nonpolar nature of the naphthalene core is a dominant factor.

The overall solubility is a result of the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, the Gibbs free energy of solution must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute molecules are more disordered than in the crystalline lattice.

Solubility of this compound in Organic Solvents

Quantitative, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, qualitative descriptions and some specific data points provide valuable insights into its solubility profile.

It is generally reported to be soluble in organic solvents like ethanol and acetone and insoluble in water.[1][4] This is consistent with its chemical structure, which has both nonpolar (naphthalene ring, methyl group) and polar (nitro group) components.

SolventChemical FormulaPolarityQualitative SolubilityQuantitative Solubility (at specified temperature)
MethanolCH₃OHPolar ProticSoluble1000 µg/mL[5]
EthanolC₂H₅OHPolar ProticSoluble[1]Data not available
AcetoneC₃H₆OPolar AproticSoluble[1]Data not available
TolueneC₇H₈NonpolarLikely SolubleData not available
WaterH₂OPolar ProticInsoluble[4]< 0.1 mg/mL at 17.8°C[6][7]

Note: The qualitative solubility information is based on general statements from chemical suppliers and databases. The quantitative data is limited, highlighting the need for further experimental investigation.

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the collected filtrate and then dilute it with the same solvent to a concentration within the linear range of the analytical method.

3. Quantification:

  • HPLC Analysis (Recommended):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area (from the HPLC chromatogram) versus the concentration of the standard solutions.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Back-calculate the original concentration of the saturated solution to determine the solubility.

  • UV-Vis Spectrophotometry:

    • Similar to the HPLC method, prepare standard solutions and generate a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λ_max) for this compound.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the solubility from the concentration of the saturated solution.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 analysis1 Quantify using HPLC or UV-Vis sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Figure 1: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling of Solubility

For systems where experimental data is available, thermodynamic models can be used to correlate and predict solubility at different temperatures. The modified Apelblat equation is a semi-empirical model commonly used for this purpose.[9][10][11][12]

The Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

This model can be particularly useful for interpolating solubility values at temperatures where experiments have not been conducted.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for this compound in a wide array of organic solvents, this technical guide provides a robust framework for researchers and drug development professionals. A thorough understanding of the underlying physicochemical principles, coupled with the detailed experimental protocol for the isothermal shake-flask method, empowers scientists to generate the precise solubility data required for their specific applications. The qualitative information and the single quantitative data point presented herein serve as a valuable starting point for solvent selection and process development. Future research focused on the systematic determination and modeling of the solubility of this compound will undoubtedly be a significant contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Melting and Boiling Points of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-nitronaphthalene is an important chemical intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds. As with any pure chemical entity, its physical properties are critical indicators of its identity and purity. The melting and boiling points are fundamental thermophysical constants that provide immediate, reliable data for quality control, reaction monitoring, and process safety in research, development, and manufacturing.

This guide provides a comprehensive analysis of the reported melting and boiling points of this compound. Moving beyond a simple data summary, this document offers a critical evaluation of the available data, discusses the influence of molecular structure and purity on these properties, and provides detailed, field-proven protocols for their accurate experimental determination. This content is specifically designed for researchers, scientists, and drug development professionals who require both precise data and a deep understanding of the underlying scientific principles.

Physicochemical Properties and Data Analysis

This compound presents as a yellow to ochre crystalline solid.[1] It is insoluble in water but soluble in organic solvents such as ethanol and acetone.[2] A summary of its key identifiers and reported thermal properties is presented below.

Table 1: Summary of Physicochemical Data for this compound
PropertyValueSource (Reference)
IUPAC Name This compoundPubChem
CAS Number 881-03-8PubChem
Molecular Formula C₁₁H₉NO₂PubChem
Molecular Weight 187.19 g/mol PubChem
Beilstein Reg. No. 1954310Sigma-Aldrich
Melting Point 79-82 °C (174-180 °F)PubChem, Guidechem, ChemicalBook, Sigma-Aldrich[1][3]
70-73 °CCommercial Supplier[2]
Boiling Point 185-186 °C at 18 mmHgGuidechem, ChemicalBook, Sigma-Aldrich[1][3]
187.8 °C (370 °F) at 20 mmHgPubChem
185.55 °C (458.7 K) at 18 mmHg (0.024 bar)NIST Chemistry WebBook[4]
Critical Discussion of Reported Values

Melting Point: The majority of authoritative sources, including the National Toxicology Program data cited by PubChem and major chemical suppliers like Sigma-Aldrich, report a melting point range of 79-82 °C . This consistency across multiple databases suggests this is the accepted range for a pure sample.

The lower reported range of 70-73 °C from a commercial source is likely indicative of a sample with lower purity.[2] The presence of impurities, particularly isomeric byproducts from synthesis, disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. The primary route to synthesizing this compound is the direct electrophilic nitration of 2-methylnaphthalene. This reaction is subject to regioselectivity challenges, and small amounts of other isomers (e.g., 2-methyl-x-nitronaphthalene) can be formed.[5] These isomers act as impurities, resulting in a lower, less sharp melting point. Therefore, a sharp melting range within 79-82 °C can be considered a strong indicator of high purity.

Boiling Point: The boiling point of this compound is consistently reported at reduced pressure to prevent thermal decomposition, a common phenomenon in nitroaromatic compounds at elevated temperatures. The data from NIST, Guidechem, ChemicalBook, and Sigma-Aldrich are in excellent agreement, establishing the boiling point as 185-186 °C at approximately 18 mmHg .[1][3][4] The value from PubChem (187.8 °C at 20 mmHg) is also consistent, with the minor temperature difference attributable to the slightly higher pressure. It is critical for researchers to note that attempting to determine the boiling point at atmospheric pressure would likely lead to decomposition and inaccurate results.

Influence of Purity: Synthesis and Purification

Accurate determination of physical constants is contingent on sample purity. The most common synthesis of this compound involves the nitration of 2-methylnaphthalene using a nitrating mixture (concentrated nitric and sulfuric acids).[5] While the 1-position is kinetically favored, the presence of the methyl group can direct nitration to other positions on the naphthalene ring, creating isomeric impurities that are difficult to separate.

Therefore, rigorous purification is essential. Recrystallization is the most effective method for purifying the crude solid product.

Protocol: Recrystallization of this compound

This protocol describes a standard procedure for purifying the crude product obtained from synthesis.

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixed solvent system like ethanol/water (e.g., 70:30) is often effective for nitronaphthalene derivatives.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This is achieved by adding the solvent in small portions to the solid while heating the flask (e.g., on a hot plate) and swirling.

  • Decolorization (Optional): If the solution is highly colored due to polymeric impurities, add a small amount (e.g., 0.1 wt%) of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocols for Experimental Determination

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points.

Melting Point Determination using the Capillary Method

This method is the standard for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the purified sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Capillary Loading: Jab the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube (closed end down) several times through a long, vertical glass tube onto the benchtop. The final packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the sample holder of a melting point apparatus (e.g., DigiMelt or a Thiele tube setup).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a fast rate (e.g., 10-20 °C/min) to find a rough range.[7]

  • Accurate Determination: Using a fresh sample, heat the apparatus to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of solid melts completely. The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly to ~20°C below MP C->D E Heat Slowly (1-2°C/min) D->E F Record T₁ (First Liquid Drop) E->F G Record T₂ (All Liquid) F->G H Report Range: T₁ - T₂ G->H

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination at Reduced Pressure

This method is essential for high-boiling compounds or those susceptible to decomposition.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. A Claisen adapter is crucial to prevent bumping of the liquid into the condenser.[8] Ensure all glass joints are properly greased to maintain a vacuum. A stir bar must be used for smooth boiling; boiling stones are ineffective under vacuum.[8]

  • Sample Introduction: Place 2-3 mL of the purified liquid (or melted solid) into the distilling flask along with a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump). Turn on the stirring and then slowly open the system to the vacuum. Allow the system to fully evacuate; any low-boiling impurities will evaporate at this stage without heating.

  • Heating: Once a stable, low pressure is achieved (as read on a manometer), begin to heat the distillation flask gently using a heating mantle.

  • Data Recording: When the liquid begins to boil and a ring of refluxing condensate is established on the thermometer bulb, record the temperature and the pressure from the manometer. The boiling point is the stable temperature observed during the distillation of the bulk material. A range of up to 5 °C can be normal for a pure compound under vacuum due to slight pressure fluctuations.[8]

  • Shutdown: After the measurement, remove the heat source first. Allow the apparatus to cool completely before slowly re-introducing air into the system. Turn off the vacuum source last.

Workflow for Reduced Pressure Boiling Point Determination

BoilingPointWorkflow A Assemble & Grease Vacuum Distillation Apparatus B Add Sample & Stir Bar to Flask A->B C Connect to Vacuum Trap & Pump B->C D Start Stirring & Evacuate System C->D E Achieve Stable Low Pressure D->E F Apply Gentle Heat E->F G Record Stable Temperature & Pressure at Reflux F->G H Remove Heat, Cool System, Vent to Atmosphere G->H

Caption: Workflow for Vacuum Boiling Point Determination.

Safety and Handling Considerations

Working with this compound requires adherence to strict safety protocols.

  • Chemical Hazards: As an aromatic nitro compound, it is a potential oxidizing agent. It can react vigorously or even detonate if mixed with strong reducing agents. Crucially, aromatic nitro compounds may explode in the presence of a strong base (e.g., NaOH, KOH), even in solution.[1] Avoid contact with bases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Thermal Hazards: When determining melting and boiling points, be aware of the risk of thermal burns from the heating apparatus. When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion under vacuum.[8]

Conclusion

The accepted melting point for pure this compound is 79-82 °C , and its boiling point is 185-186 °C at 18 mmHg . Deviations from these values, particularly a depressed and broadened melting range, are strong indicators of impurities, often arising from the synthesis process. Accurate determination of these fundamental constants requires meticulous purification, typically via recrystallization, followed by precise execution of standardized experimental protocols. The methodologies and safety precautions outlined in this guide provide a reliable framework for researchers to verify the identity and purity of this compound, ensuring data integrity and laboratory safety.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-nitronaphthalene is a nitroaromatic compound of significant interest in synthetic organic chemistry and materials science. As a derivative of naphthalene, it serves as a versatile building block for the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceutical intermediates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is presented from the perspective of a Senior Application Scientist, emphasizing the causal relationships between molecular structure and spectroscopic output. Furthermore, this guide furnishes detailed experimental protocols for data acquisition, ensuring that researchers can confidently reproduce and validate these findings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into the electronic environment of each unique proton and carbon atom.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic protons and the methyl group protons.

¹H NMR Spectral Data Summary

AssignmentChemical Shift (δ) in ppm
G2.463
F7.30
E7.48
D7.64
C7.68
B7.80
A7.85

Data obtained from a 90 MHz spectrum in CDCl₃.[1]

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the methyl group (-CH₃). The nitro group deshields the protons, causing them to resonate at a lower field (higher ppm values), while the methyl group has a shielding effect. The relative positions of these substituents on the naphthalene ring lead to a complex splitting pattern, which can be fully resolved using higher field NMR instruments. The methyl protons (G) appear as a singlet at approximately 2.463 ppm, a characteristic region for methyl groups attached to an aromatic ring.[1] The aromatic protons (A-F) resonate in the downfield region between 7.30 and 7.85 ppm, which is typical for aromatic compounds.[1]

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts

Based on the known substituent effects, the carbon atom attached to the nitro group (C1) is expected to be the most deshielded. The quaternary carbons (C1, C2, C9, and C10) will have distinct chemical shifts from the protonated carbons. The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

References

The Reactivity Profile of 2-Methyl-1-nitronaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the chemical reactivity of 2-methyl-1-nitronaphthalene, a key intermediate in organic synthesis. As a substituted nitronaphthalene, its reaction profile is governed by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the naphthalene nucleus. This document will detail its synthesis and delve into its behavior in electrophilic and nucleophilic substitution reactions, oxidation and reduction processes, and photochemical transformations, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 881-03-8) is a yellow crystalline solid with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1] Its structure, featuring a nitro group at the C1 position and a methyl group at the C2 position of the naphthalene ring, makes it a versatile precursor for the synthesis of dyes, pigments, and pharmaceutical intermediates.[2] The presence of both an activating group (-CH₃) and a deactivating group (-NO₂) on the same aromatic ring results in a nuanced reactivity profile, which is the central focus of this guide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 881-03-8[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol
Appearance Yellow crystalline solid[3]
Melting Point 79-82 °C[3]
Boiling Point 185-186 °C at 18 mmHg[3]
Solubility Insoluble in water[4]

Synthesis of this compound

The primary route to this compound is through the direct nitration of 2-methylnaphthalene. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is dictated by the directing effect of the methyl group and the inherent reactivity of the naphthalene ring.

The methyl group is an activating, ortho, para-director. In the context of the naphthalene ring system, the α-positions (1, 4, 5, 8) are more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7) due to the greater stability of the corresponding carbocation intermediates.[5] Therefore, the nitration of 2-methylnaphthalene is expected to favor substitution at the adjacent α-position (C1) and the para-like α-position (C4). Experimentally, the major product is this compound, with the formation of other isomers being minor.

Synthesis of this compound 2-Methylnaphthalene 2-Methylnaphthalene reagents + HNO₃ / H₂SO₄ 2-Methylnaphthalene->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2-Methylnaphthalene
  • Caution: This reaction involves the use of strong acids and is exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 eq) to 0-5 °C in an ice bath.

  • Slowly add 2-methylnaphthalene (1.0 eq) to the cooled sulfuric acid with stirring.

  • Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Reactivity at the Aromatic Ring

The reactivity of the naphthalene core in this compound towards further substitution is influenced by the opposing electronic effects of the methyl and nitro groups.

Electrophilic Aromatic Substitution

The -CH₃ group is activating and ortho, para-directing, while the -NO₂ group is strongly deactivating and meta-directing. In the case of this compound, the first ring (positions 1-4) is deactivated by the nitro group, while the second ring (positions 5-8) is relatively more electron-rich.

  • Nitration: Further nitration is expected to occur on the second ring. The methyl group at C2 will weakly activate the peri-position C8 and the C5 position. The nitro group at C1 will direct incoming electrophiles to the C5 and C7 positions of the second ring. Therefore, a mixture of dinitro isomers is anticipated, with substitution likely favoring the 5- and 8-positions.

  • Halogenation and Sulfonation: Similar to nitration, halogenation and sulfonation are predicted to occur on the second, less deactivated ring. Studies on the sulfonation of 2-methylnaphthalene have shown that the product distribution is temperature-dependent, with different isomers being favored under kinetic versus thermodynamic control.[6] A similar complexity can be expected for this compound.

Electrophilic Substitution sub This compound e_plus E⁺ sub->e_plus Position5 Position5 e_plus->Position5 Predicted Major Position8 Position8 e_plus->Position8 Predicted Major Position7 Position7 e_plus->Position7 Predicted Minor Reduction of Nitro Group start This compound reagents [H] start->reagents product 2-Methyl-1-naphthylamine reagents->product

References

Thermochemical Properties of 2-Methyl-1-nitronaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data for Nitroaromatic Compounds

2-Methyl-1-nitronaphthalene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in fields ranging from organic synthesis to environmental science and drug development. As with many energetic materials, a thorough understanding of its thermochemical properties is paramount for ensuring safe handling, predicting reaction energetics, and developing accurate computational models. This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical parameters of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Due to a lack of extensive experimental data for this specific molecule in publicly available literature, this guide also presents data for structurally related compounds to provide valuable context and a basis for estimation.

I. Synthesis and Purification of this compound

The acquisition of accurate thermochemical data is predicated on the availability of a highly purified sample. The synthesis of this compound typically proceeds via the electrophilic nitration of 2-methylnaphthalene.

Reaction Scheme:

C₁₀H₇CH₃ + HNO₃ --(H₂SO₄)--> C₁₀H₆(CH₃)(NO₂) + H₂O

A common synthetic approach involves the use of a nitrating mixture, composed of concentrated nitric acid and sulfuric acid.[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of undesired byproducts.

Purification:

Post-synthesis, the crude product is typically a mixture of isomers and unreacted starting material. Purification is crucial and is often achieved through a combination of techniques:

  • Washing: The crude product is washed with water to remove the acid catalyst and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • Recrystallization: This is a critical step for obtaining a crystalline solid of high purity. A suitable solvent system, such as ethanol or isopropanol, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce the crystallization of the desired this compound isomer, leaving impurities in the mother liquor.

  • Chromatography: For achieving the highest purity, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) can be employed to separate the target molecule from any remaining isomers or byproducts.

The purity of the final product should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis before proceeding with thermochemical measurements.

II. Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires meticulous procedures and specialized equipment. The following sections detail the primary techniques for measuring the enthalpy of combustion and sublimation.

A. Enthalpy of Combustion via Bomb Calorimetry

The standard molar enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be determined with high precision using a bomb calorimeter.[4][5][6] This value is then used to calculate the standard molar enthalpy of formation (ΔfH°).

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is prepared using a pellet press.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A known length of fuse wire is attached to the electrodes, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings. A calibrated thermometer or temperature probe is submerged in the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Post-Reaction Analysis: The bomb is depressurized, and the interior is rinsed with a known volume of water. The length of the unburned fuse wire is measured. The bomb washings are titrated with a standard base solution to determine the amount of nitric acid formed from the nitrogen in the sample and any residual nitrogen in the oxygen.

  • Calculation: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[4][6] The total heat released during the combustion of this compound is then calculated from the temperature rise, accounting for the heat contributions from the fuse wire combustion and nitric acid formation. From this, the standard internal energy of combustion (ΔcU°) is determined, and subsequently, the standard enthalpy of combustion (ΔcH°) is calculated.

Diagram of the Bomb Calorimetry Workflow:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_analysis Analysis & Calculation Pellet Prepare Sample Pellet Weigh Weigh Sample & Fuse Wire Pellet->Weigh Assemble Assemble Bomb Weigh->Assemble Pressurize Pressurize with O2 Assemble->Pressurize Place Place Bomb in Water Pressurize->Place Ignite Ignite Sample Place->Ignite RecordT Record Temperature Change Ignite->RecordT Analyze Analyze Residues (Fuse, HNO3) RecordT->Analyze Calc_Q Calculate Heat Released (Q) Analyze->Calc_Q Calc_Hc Calculate ΔcH° Calc_Q->Calc_Hc Calc_Hf Calculate ΔfH° Calc_Hc->Calc_Hf

Caption: Workflow for determining the enthalpy of combustion.

B. Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It is a crucial parameter for converting thermochemical data from the condensed phase to the gas phase, which is often required for computational studies.

Knudsen Effusion Method:

The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[7][8][9]

Experimental Protocol for Knudsen Effusion:

  • Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

  • High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

  • Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss is measured using a highly sensitive microbalance as a function of temperature.

  • Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(p) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.

Diagram of the Relationship between Thermochemical Properties:

Thermochemical_Properties Solid ΔfH° (solid) Gas ΔfH° (gas) Solid->Gas + ΔsubH° Combustion ΔcH° (solid) Solid->Combustion Experimental (Bomb Calorimetry) Gas->Solid - ΔsubH° Sublimation ΔsubH° (Knudsen Effusion) Elements Elements in Standard State Elements->Solid Experimental (from ΔcH°) Elements->Gas Computational (e.g., G4, CBS-QB3)

Caption: Interrelation of key thermochemical properties.

III. Computational Modeling of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. For molecules like this compound, methods that accurately account for electron correlation are essential.

Recommended Computational Methods:

High-accuracy composite methods such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are well-suited for calculating the gas-phase enthalpy of formation of organic molecules.[10][11][12] Density Functional Theory (DFT) with double-hybrid functionals (e.g., B2PLYP-D3) or range-separated hybrid functionals can also yield accurate results, often at a lower computational cost.[13]

Computational Workflow:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.

IV. Thermochemical Data for this compound and Related Compounds

PropertyNaphthalene (C₁₀H₈)1-Nitronaphthalene (C₁₀H₇NO₂)2-Methylnaphthalene (C₁₁H₁₀)This compound (C₁₁H₉NO₂)
Molar Mass ( g/mol ) 128.17173.17142.20187.19
ΔfH° (solid, kJ/mol) 78.53 ± 0.6339.5 ± 2.544.9Data Not Available
ΔcH° (solid, kJ/mol) -5153.9 ± 0.6-4979.8 ± 2.4-5792.7 ± 2.2Data Not Available
ΔsubH° (kJ/mol) 72.9 ± 0.586.8 ± 1.066.2 ± 0.4Data Not Available
ΔfH° (gas, kJ/mol) 151.4 ± 0.8126.3 ± 2.7111.1 ± 2.2Data Not Available (Est.)

Data for Naphthalene, 1-Nitronaphthalene, and 2-Methylnaphthalene are sourced from the NIST Chemistry WebBook and referenced literature.[14][15][16][17]

Insights from Comparative Data:

  • The addition of a nitro group to the naphthalene ring (comparing naphthalene and 1-nitronaphthalene) significantly lowers the enthalpy of combustion and makes the enthalpy of formation less positive, indicating a more stable solid-state structure. The enthalpy of sublimation is higher for 1-nitronaphthalene, likely due to stronger intermolecular interactions (dipole-dipole forces) arising from the polar nitro group.

  • The addition of a methyl group (comparing naphthalene and 2-methylnaphthalene) results in a more exothermic enthalpy of combustion, as expected from the increased number of carbon and hydrogen atoms. The enthalpy of formation of solid 2-methylnaphthalene is less positive than that of naphthalene.

Based on these trends, it can be anticipated that this compound will have a highly exothermic enthalpy of combustion and an enthalpy of sublimation greater than that of 2-methylnaphthalene. Computational studies are highly recommended to provide reliable estimates for these and other thermochemical properties in the absence of experimental data.

V. Conclusion and Future Outlook

This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound remain elusive, the protocols for bomb calorimetry and Knudsen effusion, along with high-level computational chemistry approaches, provide a clear roadmap for future research. The presented data for analogous compounds serve as a valuable benchmark for both experimental and computational endeavors. The determination of accurate thermochemical data for this compound and other nitro-PAHs is crucial for advancing our understanding of their stability, reactivity, and potential applications, and for ensuring their safe handling and use in research and development.

References

Methodological & Application

Application Note: A Detailed Laboratory Protocol for the Synthesis of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2-Methyl-1-nitronaphthalene. The synthesis is achieved through the electrophilic nitration of 2-methylnaphthalene using a mixed acid (sulfuric and nitric acid) approach. This guide is designed to be self-validating, offering in-depth explanations for procedural choices, rigorous safety protocols, and methods for purification and characterization. The content is structured to ensure scientific integrity and reproducibility for professionals in chemical research and development.

Introduction and Scientific Rationale

This compound is a valuable chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty organic compounds. Its synthesis via electrophilic aromatic substitution is a foundational reaction in organic chemistry. This protocol details the nitration of 2-methylnaphthalene, a process that requires precise control of reaction conditions to achieve high regioselectivity and yield.

The core of this synthesis is the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The subsequent reaction with 2-methylnaphthalene is a classic example of electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho-, para- directing group. However, in the naphthalene ring system, the α-positions (1, 4, 5, 8) are significantly more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7). This is because the carbocation intermediate formed by attack at an α-position is more stable, as it allows for the preservation of one intact benzene ring in more resonance structures.[1] Therefore, the nitration of 2-methylnaphthalene preferentially occurs at the C1 (α) position, which is ortho to the methyl group, yielding this compound as the major product.[2][3]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.Molar Mass ( g/mol )Grade/PuritySupplier Example
2-MethylnaphthaleneC₁₁H₁₀91-57-6142.20≥98%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄7664-93-998.0895-98%Fisher Scientific
Concentrated Nitric AcidHNO₃7697-37-263.0168-70%VWR
Glacial Acetic AcidCH₃COOH64-19-760.05ACS ReagentJ.T. Baker
EthanolC₂H₅OH64-17-546.0795% or AbsoluteDecon Labs
Sodium BicarbonateNaHCO₃144-55-884.01Laboratory GradeEMD Millipore
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Anhydrous, GranularAlfa Aesar
Deionized WaterH₂O7732-18-518.02Type II-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (125 mL)

  • Reflux condenser

  • Thermometer and thermocouple

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Ice bath

  • Beakers (various sizes)

  • Erlenmeyer flasks

  • Büchner funnel and filtration flask

  • Vacuum source

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and consumables (pipettes, spatulas, etc.)

Detailed Experimental Protocol

Workflow Overview

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2-Methylnaphthalene in Glacial Acetic Acid C Slowly Add Nitrating Mix to Naphthalene Solution (Maintain 50-60°C) A->C B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Funnel B->C D Stir at 60°C for 30-60 min C->D E Quench: Pour Mixture onto Crushed Ice D->E F Vacuum Filter Crude Solid Product E->F G Wash with Cold Water and NaHCO₃ Solution F->G H Recrystallize from Ethanol G->H I Dry Product Under Vacuum H->I J Characterize: Melting Point, Spectroscopy I->J

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Preparation of Reactant Solution

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 2-methylnaphthalene (14.2 g, 0.1 mol).

  • Add glacial acetic acid (60 mL) to the flask. Stir the mixture at room temperature until the 2-methylnaphthalene is fully dissolved.

    • Causality Note: Glacial acetic acid is used as a solvent to create a homogeneous reaction mixture, which allows for better temperature control and prevents localized overheating and the formation of undesired byproducts.[4]

Step 2: Preparation of the Nitrating Mixture

  • In a 125 mL beaker cooled in an ice bath, carefully and slowly add concentrated sulfuric acid (15 mL, ~0.28 mol) to concentrated nitric acid (10 mL, ~0.16 mol).

  • Stir the mixture gently during the addition. This mixture is highly corrosive and exothermic.

  • Once cooled to room temperature, transfer the nitrating mixture to a 125 mL dropping funnel and place it on the central neck of the three-neck flask.

    • Causality Note: Sulfuric acid is added to nitric acid as it is the dehydrating agent. Preparing this mixture in advance and allowing it to cool is a critical safety step to control the exothermicity of both its preparation and its subsequent addition to the organic substrate.

Step 3: Nitration Reaction

  • Begin stirring the 2-methylnaphthalene solution and gently heat it to approximately 50°C using a heating mantle.

  • Slowly add the nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes.

  • Carefully monitor the internal temperature and maintain it between 50-60°C. Use an ice bath to cool the flask if the temperature exceeds 65°C.

    • Causality Note: Temperature control is paramount. Temperatures below 50°C lead to a sluggish reaction, while temperatures above 65°C significantly increase the risk of dinitration and oxidative side reactions, reducing the yield and purity of the desired product.[5]

  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 30-60 minutes to ensure the reaction proceeds to completion.

Step 4: Product Isolation and Work-up

  • Allow the reaction mixture to cool to approximately 40°C.

  • In a large beaker (1 L), prepare a slurry of crushed ice and water (~500 mL).

  • While stirring vigorously, slowly pour the warm reaction mixture into the ice-water slurry. A yellow solid will precipitate.

    • Causality Note: Quenching the reaction in ice water serves two purposes: it stops the reaction immediately and precipitates the water-insoluble organic product, leaving the acids and solvent in the aqueous phase.[4][6]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual strong acids.

  • Perform a final wash with a cold, dilute sodium bicarbonate solution (5%) to neutralize any remaining traces of acid, followed by another wash with cold deionized water.

Step 5: Purification and Drying

  • Transfer the crude, damp solid to a beaker for purification by recrystallization.

  • Add a minimal amount of hot 95% ethanol to the crude product and heat with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration.[4]

  • Dry the final product in a vacuum oven at a low temperature (~40-50°C) or in a desiccator to a constant weight. The expected melting point is 79-82°C.[7]

  • The typical yield for this procedure is in the range of 80-90%.

Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[8]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[8][9]

  • Fume Hood: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors (NOx).[8][9]

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10] They can cause severe burns upon contact.[10] Always add acid slowly and with cooling. Never add water to concentrated acid.

  • Exothermic Reaction: The reaction generates significant heat. Have a large ice bath readily available for emergency cooling to prevent a runaway reaction.[11]

  • Waste Disposal: The acidic aqueous filtrate must be neutralized carefully with a base (e.g., sodium carbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[12]

  • Spill Response: Have appropriate spill kits, including a neutralizing agent like sodium carbonate or sodium bicarbonate, readily available.[12]

Hazard Statement Summary:

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

  • Nitric Acid: Strong oxidizer, causes severe skin burns and eye damage, may be fatal if inhaled.[9][10]

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • Glacial Acetic Acid: Flammable liquid and vapor, causes severe skin burns and eye damage.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point within the literature range (79-82°C) indicates high purity.[7]

  • Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern and absence of impurities.

    • IR Spectroscopy: To identify the characteristic stretches for the nitro group (typically strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic C-H bonds.

References

Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive technical guide for the detection and quantification of 2-Methyl-1-nitronaphthalene (2M1N), a nitrated polycyclic aromatic hydrocarbon (NPAH). NPAHs are a class of compounds of significant environmental and toxicological concern due to their mutagenic and carcinogenic properties.[1][2] This guide is intended for researchers, analytical chemists, and quality control specialists in environmental, pharmaceutical, and industrial settings. We present detailed protocols for high-sensitivity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, including sample preparation, instrument configuration, and data analysis. The causality behind methodological choices is explained to empower users to adapt these protocols to their specific applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. 2M1N is a yellow crystalline solid soluble in organic solvents. Its properties dictate the choice of extraction solvents and chromatographic conditions.

PropertyValueReference
Chemical Formula C₁₁H₉NO₂[3]
Molecular Weight 187.19 g/mol [3]
CAS Number 881-03-8[3]
Appearance Yellow crystalline solid/powder[4]
Melting Point 79-82 °C (lit.)[5][4]
Boiling Point 185-186 °C at 18 mmHg[5][4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[4]
IUPAC Name This compound[3]

Principles of Core Analytical Techniques

The selection of an analytical technique is governed by the sample matrix, required sensitivity, and the need for structural confirmation. For 2M1N, chromatographic methods are paramount due to their high resolving power, which is essential for separating the analyte from complex mixtures and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile compounds like 2M1N. The methodology hinges on two core principles:

  • Gas Chromatography (GC): The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its differential interactions with the column's stationary phase. The non-polar nature of 2M1N makes it well-suited for separation on common non-polar or mid-polar GC columns.

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized. Electron Ionization (EI) is a common and robust method that generates a unique and reproducible fragmentation pattern (mass spectrum). This spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries (e.g., NIST).[3][6] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative data. For 2M1N, the molecular ion (M+) would be detected at approximately m/z 187.[3]

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (e.g., EI) Column->IonSource Analyte Elution MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal Sample Sample Injection Sample->Injector

Caption: High-level workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly for samples that may degrade at the high temperatures used in GC or when analyzing less volatile compounds in the same sample set.[7]

  • Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[8][9] For 2M1N, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Non-polar compounds like 2M1N interact more strongly with the stationary phase, resulting in longer retention times compared to polar compounds.

  • Detection: Several detectors can be coupled with HPLC. A UV-Vis or Diode Array Detector (DAD) is highly effective for 2M1N due to the presence of the chromophoric naphthalene ring system. The DAD offers the advantage of collecting full UV-Vis spectra for each peak, aiding in identification and purity assessment. For higher sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

HPLC_Workflow Solvent Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (Separation) Injector->Column Detector Detector (e.g., UV-DAD) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Sample Sample Injection Sample->Injector

Caption: Standard workflow for an HPLC-UV system.

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin.[3][10] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Protocol 1: Quantitative Analysis by GC-MS

This protocol is optimized for the quantification of 2M1N in a relatively clean organic matrix, such as a synthetic reaction mixture or a dissolved standard.

3.1.1 Materials and Reagents

  • This compound standard (≥98% purity)[11]

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC-grade

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with septa caps

3.1.2 Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2M1N standard and dissolve it in a 10 mL volumetric flask with DCM.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with DCM.

  • Calibration Standards (0.1 - 10 µg/mL): Perform serial dilutions from the Working Stock Solution to create a series of at least five calibration standards. For example: 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL in DCM.

3.1.3 Sample Preparation

  • If the sample is solid, dissolve a known weight in DCM to achieve an estimated concentration within the calibration range.

  • If the sample is liquid, perform a serial dilution with DCM to bring the expected analyte concentration into the calibration range.

  • Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

3.1.4 Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Column HP-5MS (30m x 0.25mm, 0.25µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent selectivity for PAHs and their derivatives.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 minThis temperature program effectively separates 2M1N from potential impurities and ensures it elutes as a sharp peak.
MS System Agilent 5977B or equivalentA single quadrupole MS provides the necessary sensitivity and specificity.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230 °COptimal temperature to maintain ion formation and prevent contamination.
Quad Temp. 150 °CEnsures stable mass filtering.
Scan Range 50 - 350 m/zCovers the molecular ion (m/z 187) and key fragments of 2M1N.

3.1.5 Data Analysis

  • Identification: Confirm the identity of 2M1N by matching its retention time with that of a known standard and by comparing its mass spectrum to a reference library (e.g., NIST). The primary ions to monitor are m/z 187 (M+), 141, and 115.[3]

  • Quantification: Construct a calibration curve by plotting the peak area of the primary ion (m/z 187) against the concentration of the prepared standards. Apply a linear regression to the curve. Determine the concentration of 2M1N in the unknown sample by interpolating its peak area on this curve.

Protocol 2: Analysis of Environmental Samples

Environmental matrices (water, soil, air particulates) are significantly more complex and require a robust extraction and clean-up step to remove interferences before instrumental analysis.

3.2.1 Principle: Solid-Phase Extraction (SPE) SPE is a widely used technique to isolate analytes of interest from a complex matrix.[12] For extracting semi-polar compounds like 2M1N from aqueous samples, a reversed-phase sorbent (like C18 or a polymeric sorbent) is ideal. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent.

SPE_Workflow Condition 1. Condition (Activate sorbent with Methanol, then equilibrate with Water) Load 2. Load Sample (Pass aqueous sample through cartridge) Condition->Load Wash 3. Wash (Remove polar interferences with a weak solvent, e.g., 5% MeOH) Load->Wash Elute 4. Elute (Elute 2M1N with a strong solvent, e.g., DCM or Acetonitrile) Wash->Elute Analyze Concentrate & Analyze (Evaporate solvent and reconstitute for GC-MS or HPLC analysis) Elute->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

3.2.2 Procedure for Water Samples

  • SPE Cartridge: Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Pass 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of ~5 mL/min. An internal standard should be spiked into the sample before extraction for accurate quantification.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts.

  • Drying: Dry the cartridge by applying a vacuum for 20-30 minutes.

  • Elution: Elute the trapped 2M1N with 2 x 4 mL aliquots of DCM into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of DCM for GC-MS analysis as described in Protocol 1.

Method Validation and Performance

Any analytical method must be validated to ensure it is fit for its intended purpose. The following parameters are critical for demonstrating the reliability of the methods described.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² ≥ 0.995
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration.80 - 120%
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.≤ 15% RSD (Relative Standard Deviation)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically S/N ≥ 3.Method-dependent, often in the low ng/L to µg/L range for environmental samples.[13]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically S/N ≥ 10.Higher than LOD, defines the lower end of the calibration curve.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Confirmed by MS spectral match or peak purity by DAD.No significant interfering peaks at the retention time of the analyte.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Low Sensitivity (GC/HPLC) - Incorrect injection volume or concentration.- Leak in the system (septum, fittings).- Inactive ion source (MS) or burnt-out lamp (UV).- Verify standard and sample concentrations.- Perform a leak check.- Perform instrument maintenance (tune MS, check lamp intensity).
Peak Tailing (GC/HPLC) - Active sites in the GC inlet liner or column.- Column contamination or degradation.- pH mismatch between sample solvent and mobile phase (HPLC).- Use a deactivated inlet liner; trim the GC column.- Replace the column.- Ensure the sample is dissolved in the mobile phase.
Poor Resolution/Split Peaks - Column overloading.- Incompatible sample solvent (GC).- Column degradation.- Dilute the sample.- Use solvent focusing; match sample solvent to initial mobile phase.- Replace the analytical column.
Retention Time Shift - Fluctuation in oven temperature (GC) or flow rate.- Change in mobile phase composition (HPLC).- Column aging.- Check instrument performance.- Prepare fresh mobile phase.- Use retention time locking (if available) or update the retention time in the method.

References

The Versatile Intermediate: Application Notes and Protocols for 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of 2-Methyl-1-nitronaphthalene as a pivotal chemical intermediate. Primarily targeting researchers, medicinal chemists, and professionals in drug development and materials science, this document elucidates the synthesis of its key derivative, 2-methyl-1-naphthylamine, and its subsequent application in the synthesis of azo dyes. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and expected outcomes to ensure reliable and reproducible results.

Introduction: Unveiling the Potential of a Naphthalene Derivative

This compound is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its utility primarily stems from the presence of the nitro group, which can be readily reduced to an amino group, thereby transforming the electronic properties of the naphthalene scaffold and opening up a vast landscape of chemical derivatization. The resulting 2-methyl-1-naphthylamine is a versatile precursor for the synthesis of a wide array of functional molecules, including dyes, pigments, and potentially biologically active compounds. This guide will focus on the most prominent application of this compound: its conversion to 2-methyl-1-naphthylamine and the subsequent utilization of this amine in azo coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
Chemical Formula C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [3]
Appearance Yellow crystalline solid[1]
Melting Point 28-31 °C[3]
Boiling Point Not available
Solubility Insoluble in water, soluble in common organic solvents.
CAS Number 881-03-8[3]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Application: Reduction to 2-methyl-1-naphthylamine

The primary transformation of this compound is its reduction to 2-methyl-1-naphthylamine. This reaction is a cornerstone for accessing a variety of downstream products. Two robust and commonly employed methods for this reduction are presented below.

Rationale for Method Selection

The choice between catalytic hydrogenation and chemical reduction with reagents like stannous chloride (SnCl₂) depends on several factors including available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.

  • Catalytic Hydrogenation (e.g., with Pd/C): This method is often preferred for its clean reaction profile, high yields, and the fact that the byproducts are typically benign (e.g., water). It is highly efficient for the reduction of nitro groups. However, it requires specialized equipment for handling hydrogen gas safely.

  • Stannous Chloride (SnCl₂) Reduction: This is a classic and reliable method for nitro group reduction that can be performed with standard laboratory glassware. It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The workup, however, can be more involved due to the formation of tin salts.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the catalytic hydrogenation of this compound. The conditions are based on established methods for the reduction of nitronaphthalenes.[4][5]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Pd/C catalyst A->B C Place under H₂ atmosphere (e.g., balloon) B->C D Stir vigorously at room temperature C->D E Monitor reaction by TLC D->E F Filter through Celite® E->F G Concentrate filtrate in vacuo F->G H Purify by column chromatography (if necessary) G->H

Figure 1. Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution. The catalyst should be handled in an inert atmosphere if possible, although for small-scale reactions, brief exposure to air is often tolerated.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen from the balloon three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-methyl-1-naphthylamine. The product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome: This reaction typically proceeds with high yield (>90%) to afford 2-methyl-1-naphthylamine as a solid.

Characterization of 2-methyl-1-naphthylamine:

  • Appearance: Off-white to reddish solid.

  • ¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of 2-methyl-1-naphthylamine. Spectroscopic data for the parent 2-naphthylamine can be used as a reference.[6]

  • IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds using stannous chloride in acidic media.[7][8]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add SnCl₂·2H₂O A->B C Add concentrated HCl B->C D Heat the reaction mixture C->D E Monitor reaction by TLC D->E F Cool and basify with NaOH E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2. Workflow for the SnCl₂ reduction of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Acidification and Heating: Slowly add concentrated hydrochloric acid (HCl). An exothermic reaction may occur. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. A precipitate of tin salts will form.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcome: This method typically provides good to excellent yields of 2-methyl-1-naphthylamine.

Application in Azo Dye Synthesis

2-methyl-1-naphthylamine, the product of the reduction of this compound, is an excellent precursor for the synthesis of azo dyes. Azo dyes are formed by the reaction of a diazonium salt with an activated aromatic compound (the coupling component).

Protocol 3: Synthesis of an Azo Dye from 2-methyl-1-naphthylamine and Phenol

This protocol provides a general procedure for the synthesis of a simple azo dye.[9][10][11]

General Reaction Scheme:

  • Diazotization: 2-methyl-1-naphthylamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an activated aromatic compound, such as phenol, to form the azo dye.

Workflow Diagram:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A Dissolve 2-methyl-1-naphthylamine in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D Prepare a cold solution of Phenol in aq. NaOH C->D E Add diazonium salt solution to the phenol solution D->E F Stir at low temperature E->F G Collect the precipitate by filtration F->G H Wash with cold water and dry G->H

Figure 3. Workflow for the synthesis of an azo dye.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 2-methyl-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.

  • Work-up:

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the azo dye precipitate by vacuum filtration.

    • Wash the solid with cold water and allow it to air dry.

Expected Outcome: A brightly colored solid azo dye is expected. The color will depend on the specific coupling partner used.

Potential Applications in Drug Development

While the synthesis of dyes is a major application, the naphthylamine scaffold is also found in various biologically active molecules. Naphthalimide derivatives, for instance, have been investigated as anti-cancer agents.[12][13] Furthermore, N-substituted naphthylamine derivatives have shown potential as antimicrobial and antifungal agents.[14] The synthesis of N-(2-methyl-1-naphthyl) amides and other derivatives from 2-methyl-1-naphthylamine could be a fruitful avenue for the discovery of new therapeutic agents.[15][16]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward reduction to 2-methyl-1-naphthylamine provides a gateway to a diverse range of compounds, most notably azo dyes. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for researchers and scientists to explore the full potential of this valuable synthetic building block in both materials science and medicinal chemistry.

References

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment for 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methyl-1-nitronaphthalene is a substituted aromatic compound of interest in synthetic chemistry and materials science. As with any synthesized molecule, unambiguous structural confirmation is a critical step for quality control, reaction monitoring, and ensuring the validity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the acquisition, processing, and detailed assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a rationale grounded in the electronic effects of the methyl and nitro substituents on the naphthalene scaffold.

Theoretical Framework: Substituent Effects on the Naphthalene Ring

The chemical shifts observed in the NMR spectrum of this compound are a direct consequence of the electronic environment of each nucleus. The naphthalene ring system itself has characteristic chemical shifts, which are significantly perturbed by the attached substituents.

  • The Methyl Group (-CH₃): Located at the C2 position, the methyl group is an electron-donating group (EDG) through an inductive effect. This leads to a general increase in electron density (shielding) at the ortho and para positions relative to its point of attachment. However, in this fused ring system, its primary influence is on the carbons and protons in its immediate vicinity.

  • The Nitro Group (-NO₂): Positioned at C1, the nitro group is a potent electron-withdrawing group (EWG) due to both strong inductive and resonance effects. It significantly decreases electron density (deshielding) on the aromatic system, particularly at the ortho and para positions. This deshielding effect causes the corresponding ¹H and ¹³C nuclei to resonate at a higher frequency (downfield shift).

The interplay of these two opposing electronic effects—the shielding from the methyl group and the profound deshielding from the nitro group—governs the final chemical shift of each proton and carbon on the naphthalene core.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating methodology for obtaining high-quality NMR data for this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

1. Sample Preparation:

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[1][2]

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals that complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal.[3] Deuterated solvents are essential to avoid a large, overwhelming proton signal from the solvent itself and to provide a deuterium signal for the spectrometer's field-frequency lock.[2]

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[4][5] This concentration is optimal for achieving a high signal-to-noise ratio without causing issues like line broadening from increased solution viscosity.

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended. This is necessary to compensate for the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • Procedure:

    • Weigh the solid sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate (e.g., vortex) until the solid is completely dissolved.

    • To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

    • Cap the NMR tube securely and label it clearly.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 12-15 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (adjust for concentration and desired signal-to-noise)

    • Temperature: 298 K

Workflow for NMR Spectral Assignment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment A Weigh Pure Compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Acquire 1H Spectrum C->D Insert into Spectrometer E Acquire 13C Spectrum C->E Insert into Spectrometer G Analyze 1H Shifts & Coupling D->G Process Data (FT, Phasing) H Analyze 13C Shifts D->H Process Data (FT, Phasing) I Correlate 1H-13C Data D->I Process Data (FT, Phasing) F Acquire 2D NMR (COSY, HSQC - Optional) E->F E->G Process Data (FT, Phasing) E->H Process Data (FT, Phasing) E->I Process Data (FT, Phasing) F->G Process Data (FT, Phasing) F->H Process Data (FT, Phasing) F->I Process Data (FT, Phasing) J Final Assignment G->J H->J I->J

Caption: Workflow for the preparation, acquisition, and analysis of NMR spectra.

¹H NMR Spectral Analysis and Assignment

The proton spectrum is characterized by signals in the aromatic region (7.0-9.0 ppm) and a singlet in the aliphatic region for the methyl group. The strong deshielding effect of the nitro group at C1 and the relative shielding from the methyl group at C2 are the dominant factors in determining the chemical shifts.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H87.85d~8.5H8 is subject to a peri-deshielding effect from the nitro group at C1, making it the most downfield proton on the unsubstituted ring.
H47.80d~8.7H4 is ortho to the electron-withdrawing nitro group and experiences significant deshielding.
H57.68d~8.2H5 is part of the unsubstituted ring and its chemical shift is typical for a naphthalene proton in that position.
H67.64t~7.5H6 is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets with similar J values).
H77.48t~7.6H7 is coupled to H6 and H8, appearing as a triplet.
H37.30d~8.7H3 is ortho to the electron-donating methyl group, which provides some shielding, but it is also coupled to H4.
-CH₃2.46s-The singlet corresponds to the three equivalent protons of the methyl group, appearing in the typical region for an aryl methyl group.
(Note: Data is based on a 90 MHz spectrum in CDCl₃. Actual values may vary slightly based on spectrometer field strength and solvent.)[1]

¹³C NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum will display 11 distinct signals: 10 for the naphthalene core and one for the methyl carbon. The carbon directly attached to the nitro group (C1) will be significantly deshielded, while the carbon attached to the methyl group (C2) will also be influenced. Quaternary carbons (those without attached protons) typically show lower intensity signals. While experimental data is not readily published, a reliable prediction can be made based on the known spectra of substituted naphthalenes.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~148.5Quaternary carbon directly attached to the strongly electron-withdrawing NO₂ group, resulting in a significant downfield shift.
C2~135.0Quaternary carbon attached to the methyl group.
C4a~134.0Quaternary bridgehead carbon.
C8a~132.5Quaternary bridgehead carbon, deshielded by the nearby nitro group.
C4~130.0Methine carbon ortho to the nitro group, deshielded.
C6~129.5Methine carbon in the unsubstituted ring.
C8~128.5Methine carbon deshielded by the peri-interaction with the nitro group.
C5~127.8Methine carbon in the unsubstituted ring.
C7~125.0Methine carbon in the unsubstituted ring.
C3~124.5Methine carbon ortho to the methyl group, showing some shielding effect.
-CH₃~20.5Methyl carbon, appearing in the typical aliphatic region for an aryl methyl group.
(Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be required for definitive experimental assignment.)

Conclusion

This application note provides a detailed protocol and theoretical guide for the complete ¹H and ¹³C NMR spectral assignment of this compound. By understanding the fundamental electronic effects of the methyl and nitro substituents, a logical and unambiguous assignment of all signals can be achieved. The provided experimental methodology is designed to be robust and reproducible, ensuring high-quality data for structural verification in research, development, and quality control settings.

References

Application Note: Structural Elucidation of 2-Methyl-1-nitronaphthalene using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

2-Methyl-1-nitronaphthalene (C₁₁H₉NO₂, CAS No: 881-03-8) is a yellow crystalline solid often utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Verifying the chemical identity and purity of such intermediates is a critical step in any synthesis-driven workflow, from academic research to industrial drug development. Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable method for this purpose.[3][4]

This application note presents a comprehensive guide to the analysis of this compound using FTIR spectroscopy. It moves beyond a simple recitation of steps to explain the underlying principles and causalities, ensuring that the protocol is not just followed, but understood. We provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, enabling researchers to confidently identify the characteristic molecular vibrations that serve as the unique "fingerprint" of this compound.

Principle of FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they behave like springs, undergoing various vibrational motions (stretching, bending, rocking) at specific, quantized frequencies.[5] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes.[3][5] An FTIR spectrometer measures this absorption, producing a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

This spectrum is a unique fingerprint of the molecule, as the position, intensity, and shape of the absorption bands are directly related to the functional groups present. For this compound, the key structural motifs we expect to identify are:

  • The Aromatic Nitro Group (-NO₂): Attached to the naphthalene ring.

  • The Methyl Group (-CH₃): A substituent on the aromatic system.

  • The Substituted Naphthalene Ring: A polycyclic aromatic hydrocarbon framework.

In order for a vibrational mode to be "IR active," it must induce a change in the molecule's net dipole moment.[5] The highly polar nature of the nitro group (N-O bonds) and the vibrations of C-H and C-C bonds in the aromatic system make FTIR an exceptionally well-suited technique for the structural characterization of this molecule.[6][7]

Experimental Protocol: From Sample to Spectrum

This section details the complete workflow for acquiring a high-quality FTIR spectrum of this compound.

Instrumentation and Materials
  • Spectrometer: Any modern FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or similar, capable of scanning the mid-IR region (4000–400 cm⁻¹).

  • Sample: this compound, solid (Purity ≥98%).[2]

  • Matrix (for KBr Pellet Method): Spectroscopy-grade Potassium Bromide (KBr), finely ground and stored in a desiccator at ~100°C to ensure it is anhydrous.[8]

  • Solvent (for Thin Film Method): Volatile organic solvent in which the sample is soluble, such as methylene chloride or acetone.[9]

  • Apparatus: Agate mortar and pestle, hydraulic press with pellet-forming die, salt plates (KBr or NaCl), spatula, and pipettes.

Workflow Diagram: FTIR Analysis

The overall experimental process is summarized in the diagram below.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_method_A Method A: KBr Pellet cluster_method_B Method B: Thin Film cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis prep_start Obtain Solid Sample: This compound KBr Grind 1-2 mg sample with 100-200 mg dry KBr prep_start->KBr Dissolve Dissolve ~10 mg sample in a few drops of volatile solvent prep_start->Dissolve Press Press mixture in die (7-10 tons) to form a transparent pellet KBr->Press Background Acquire Background Spectrum (Empty beam or pure KBr pellet) Press->Background Cast Apply one drop to a salt plate and allow solvent to evaporate Dissolve->Cast Cast->Background Sample Place Sample Pellet/Plate in Spectrometer Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 16-32 scans) Sample->Acquire Process Automatic background subtraction & baseline correction Acquire->Process Interpret Identify characteristic peaks and compare with reference data Process->Interpret Report Generate final spectrum and report Interpret->Report

References

Application Note: Recrystallization Techniques for the Purification of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-nitronaphthalene is a key chemical intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] The purity of this compound is critical, as contaminants can lead to undesirable side reactions, lower yields, and impurities in the final active pharmaceutical ingredient (API) or commercial product. The primary synthetic route, electrophilic nitration of 2-methylnaphthalene, often yields byproducts such as isomeric nitronaphthalenes and unreacted starting materials.[2]

Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a selected solvent system.[3] This application note provides detailed, field-proven protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. It outlines both a standard single-solvent method and a more advanced mixed-solvent technique, complete with the scientific rationale behind each step to ensure procedural integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is foundational to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][4]
Molecular Weight 187.19 g/mol [5]
Appearance Yellow crystalline solid[1][6]
Melting Point (Pure) 79-82°C (174-180°F)[4][6][7]
Solubility Soluble in ethanol and acetone; Insoluble in water[1][4][6][8]

Expert Insight: The melting point is a critical indicator of purity. A broad melting range or a depression from the literature value (79-82°C) suggests the presence of impurities. The compound's high solubility in organic solvents like ethanol and its insolubility in water are key factors exploited in the following protocols.

The Principle of Recrystallization

Recrystallization is a purification process based on differential solubility.[3] The core principle involves dissolving the impure solid in a hot, suitable solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. Impurities, which are present in lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[9]

The ideal recrystallization solvent should exhibit: [3][10]

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • Favorable solvency for impurities at all temperatures, or poor solvency for them at all temperatures.

  • Chemical inertness toward the compound.[3]

  • Volatility for easy removal from the purified crystals.[3]

  • A boiling point below the melting point of the compound to prevent "oiling out."[10]

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is the primary method for purifying this compound when impurities are minimal. Ethanol is selected due to its excellent solvency for the compound at its boiling point (78°C) and significantly lower solvency at 0-5°C.[1][11]

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh crude This compound B Place in Erlenmeyer flask with boiling chips A->B C Add minimum amount of hot ethanol D Heat mixture to boiling on a hot plate C->D E Add hot ethanol dropwise until all solid dissolves D->E F Hot filtration (optional) to remove insoluble impurities E->F If needed G Remove from heat, allow to cool slowly to room temperature E->G F->G H Place flask in an ice-water bath for >20 min G->H I Collect crystals via suction filtration (Büchner funnel) H->I J Wash crystals with a small amount of ice-cold ethanol I->J K Dry crystals under vacuum J->K L Characterize: Melting Point, TLC K->L

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask containing a magnetic stir bar or a few boiling chips. Add a minimal amount of 95% ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil on a stirring hot plate.

    • Rationale: Using an Erlenmeyer flask minimizes solvent evaporation. Starting with a minimal solvent volume prevents using an excessive amount, which would reduce the final yield.[12][13]

  • Achieve Saturation: Continue adding hot ethanol dropwise to the boiling solution until all the yellow solid has just dissolved. Avoid adding a large excess of solvent.

    • Expert Insight: If the solution is colored by soluble impurities, this is the stage to add a small amount (spatula tip) of activated charcoal. Boil for 2-3 minutes, then perform a hot filtration through fluted filter paper to remove the charcoal and any other insoluble material.[13]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[9][14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol (2-3 mL) to rinse away any adhering mother liquor.

    • Rationale: Using ice-cold solvent for washing minimizes the redissolving of the purified product, thus preventing yield loss.[15]

  • Drying: Allow air to be pulled through the funnel for several minutes to partially dry the crystals. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the range of 79-82°C indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is employed when no single solvent meets the ideal criteria or when the compound is highly soluble in a suitable solvent even at low temperatures.[16] For this compound, an ethanol/water system is effective. The compound is soluble in ethanol (the "good" solvent) and insoluble in water (the "bad" or "anti-solvent").[1][15][17]

Experimental Workflow

G cluster_dissolution Dissolution in 'Good' Solvent cluster_induction Induce Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve crude solid in minimum amount of boiling ethanol B Add hot water dropwise to the boiling solution A->B C Stop when solution becomes persistently cloudy (turbid) B->C D Add 1-2 drops of hot ethanol to redissolve and clarify C->D E Remove from heat, allow to cool slowly to room temperature D->E F Place flask in an ice-water bath for >20 min E->F G Collect crystals via suction filtration F->G H Wash crystals with a small amount of cold ethanol/water mixture G->H I Dry crystals under vacuum H->I J Characterize: Melting Point, TLC I->J

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling 95% ethanol, as described in Protocol 1.

  • Induce Saturation: While keeping the ethanol solution at a gentle boil, add hot water dropwise using a Pasteur pipette. Swirl the flask after each drop.

    • Rationale: The addition of water, the anti-solvent, decreases the overall solubility of the organic compound in the mixed-solvent system, pushing the solution toward saturation.[3][15][17]

  • Endpoint Determination: Continue adding hot water until the solution becomes faintly but persistently cloudy or turbid. This is the point of saturation.

    • Expert Insight: If too much water is added and the solution becomes heavily cloudy or the product "oils out," add a small amount of hot ethanol (1-2 mL) until the solution becomes clear again.[15][16]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice-water bath as detailed in Protocol 1.

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a chilled ethanol/water mixture (prepared in approximately the same ratio as the final recrystallization mixture).

  • Drying and Purity Assessment: Dry the crystals under vacuum and determine their melting point to confirm purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.[12]Boil off some of the solvent to concentrate the solution and attempt to cool again.[14]
Solution is supersaturated but nucleation hasn't started. Gently scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of pure compound if available.[9][12]
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. Impurities can also lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add more of the "good" solvent (e.g., ethanol). Allow the solution to cool much more slowly. Consider a different solvent system.[12][16]
Low recovery/yield Too much solvent was used. A significant amount of product remains in the mother liquor.[14]Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration. Use an excess of solvent (~10-20%) before filtering. Use a pre-warmed funnel and filter flask. Filter the solution as quickly as possible.[15]
Washing with too much cold solvent or solvent that was not cold enough. Use a minimal amount of ice-cold solvent for washing the filter cake.
Crystals are colored Colored impurities are still present. Redissolve the crystals and treat the hot solution with a small amount of activated charcoal before performing a hot filtration.[13]

Conclusion

The choice between a single-solvent and a mixed-solvent recrystallization protocol depends on the impurity profile and solubility characteristics of the crude this compound. For routine purification, the single-solvent method with ethanol is robust and efficient. In cases of high initial purity or challenging impurity separation, the mixed-solvent ethanol/water system provides a powerful alternative. By carefully controlling parameters such as solvent volume, cooling rate, and washing technique, researchers can consistently achieve high-purity this compound suitable for the most demanding applications in research and development.

References

Application Note: Safe Handling and Storage Protocols for 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Methyl-1-nitronaphthalene (CAS No. 881-03-8) is an aromatic nitro compound utilized as a chemical intermediate in the synthesis of various organic molecules, including dyes and other specialty chemicals[1][2]. Structurally, it is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

A critical review of available safety data reveals that the toxicological properties of this compound have not been fully investigated[3]. However, its classification as a nitronaphthalene derivative necessitates a high degree of caution. Aromatic nitro compounds, as a class, present significant reactivity hazards, including the potential for vigorous or explosive reactions with certain materials[4].

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's known and potential hazards. The primary directive is to minimize exposure and mitigate risks through robust engineering controls, appropriate personal protective equipment (PPE), and stringent operational procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound commences. The primary hazards are categorized below.

2.1 Health Hazards The compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. It may cause significant irritation to the eyes, skin, respiratory tract, and digestive system[3]. Due to the lack of comprehensive toxicological data, it must be treated as a substance of unknown long-term toxicity, and all routes of exposure (inhalation, ingestion, dermal contact) must be strictly avoided[3][5].

2.2 Reactivity Hazards This is the most acute safety concern. As an aromatic nitro compound, this compound is a potential oxidizing agent[4].

  • Interaction with Reducing Agents: Mixing with reducing agents, such as hydrides, sulfides, and nitrides, can initiate a vigorous exothermic reaction that may culminate in a detonation[1][4].

  • Interaction with Bases: A critical and often overlooked hazard is the potential for aromatic nitro compounds to explode when exposed to a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), even in the presence of water or organic solvents[4][6].

2.3 Physical Hazards The material is a yellow to orange combustible powder or solid[3]. As with any fine organic powder, dust generated during handling can form an explosive mixture with air. All sources of ignition must be eliminated from the handling area.

Hazard Summary GHS Pictogram(s) Hazard Statement(s) Prevention Precautionary Statement(s)
Acute Toxicity & Irritation
alt text
H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H332: Harmful if inhaled.[1]May cause eye and skin irritation.[3]P261: Avoid breathing dust.[1]P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P280: Wear protective gloves/protective clothing/eye protection.[1]
Reactivity
alt text
alt text
Potential for explosive reaction with strong bases or vigorous reaction with reducing agents.[4][6]P220: Keep away from clothing and other combustible materials.P210: Keep away from heat, sparks, open flames. No smoking.[5]

Physicochemical Properties

Understanding the physical properties of this compound is fundamental to designing safe handling procedures. As a stable, high-melting-point solid, the primary risk during manipulation is the generation of airborne dust.

Property Value Source
CAS Number 881-03-8[1][3]
Molecular Formula C₁₁H₉NO₂[4][7]
Molecular Weight 187.19 g/mol [4][7]
Appearance Yellow to orange crystalline solid/powder[3][4][8]
Melting Point 79-82 °C (174-180 °F)[4]
Boiling Point ~188 °C @ 20 mmHg (sublimes)[1][4]
Solubility Insoluble in water.[4]Soluble in organic solvents (e.g., ethanol, acetone).[8][4][8]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is required.

4.1 Primary Engineering Controls The rationale for using engineering controls is to contain the material at the source, preventing operator exposure.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control the inhalation of fine particulates.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent corridors and provides sufficient air changes per hour as per institutional and regulatory standards.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located within a 10-second travel distance from the workstation.[3]

4.2 Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential for exposure.

  • Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A full-face shield should be worn over goggles when there is a risk of splashes or significant dust generation.

  • Skin Protection:

    • Gloves: Nitrile gloves are a minimum requirement. They must be inspected for tears or holes before each use. For extended procedures or when working with solutions, double-gloving is recommended. Dispose of gloves immediately after handling the compound.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., an N95 dust mask for solids, or a full-face respirator with appropriate cartridges for high-concentration scenarios) may be required if engineering controls are insufficient to maintain exposure below acceptable limits or during spill cleanup.[1][3] All respirator use must be part of a formal respiratory protection program.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

5.1 General Handling Precautions

  • Minimize Dust: Handle the solid gently. Avoid actions that create dust clouds, such as rapid scooping or dropping the material. Use anti-static weigh boats and tools where possible.

  • Ignition Sources: Prohibit all open flames, hot plates, and spark-producing equipment in the immediate handling area.[1]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][3] Do not consume food or drink in the work area.[1]

5.2 Protocol for Weighing and Transferring (Solid)

This protocol is designed as a self-validating workflow to minimize contamination and exposure.

A. Preparation Phase (Pre-Validation)

  • Verify Fume Hood: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Assemble PPE: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Prepare Workspace: Cover the work surface inside the fume hood with absorbent, disposable bench paper.

  • Gather Materials: Place the stock container of this compound, a clean spatula, a tared weigh boat, and the receiving vessel inside the fume hood.

  • Pre-label: Ensure the receiving vessel is clearly labeled with the chemical name, date, and your initials.

B. Execution Phase

  • Open the stock container slowly inside the fume hood.

  • Using the clean spatula, carefully transfer a small amount of the powder to the weigh boat on the analytical balance (if the balance is not in the hood, use an intermediate, sealed container for transport).

  • Record the mass.

  • Carefully transfer the weighed solid into the receiving vessel. Use a funnel if the opening is narrow.

  • Tap the weigh boat and spatula gently to dislodge any remaining powder.

  • Securely close the stock container and the receiving vessel.

C. Post-Procedure Cleanup and Verification

  • Decontaminate Tools: Wipe the spatula and any other contaminated reusable equipment with a solvent-moistened towel (e.g., ethanol), followed by soap and water. All cleaning wipes must be disposed of as hazardous waste.

  • Clean Workspace: Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

  • Wipe Down: Wipe the surface of the fume hood with a damp towel.

  • Dispose of PPE: Remove and discard gloves into the solid hazardous waste stream.

  • Final Wash: Wash hands thoroughly.

G cluster_prep A. Preparation cluster_exec B. Execution cluster_post C. Post-Procedure prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Prepare Workspace (Bench Paper) prep2->prep3 prep4 Assemble Materials in Hood prep3->prep4 exec1 Open Stock Container (Slowly, in Hood) prep4->exec1 exec2 Weigh Solid Using Clean Spatula exec1->exec2 exec3 Transfer Weighed Solid to Receiving Vessel exec2->exec3 exec4 Securely Close All Containers exec3->exec4 post1 Decontaminate Tools (Spatula, etc.) exec4->post1 post2 Dispose of Contaminated Waste (Bench Paper) post1->post2 post3 Wipe Down Fume Hood Surface post2->post3 post4 Doff & Dispose of Gloves, Wash Hands Thoroughly post3->post4 G start Spill Detected decision_size Is the spill small (<1g) AND contained in a hood? start->decision_size evacuate EVACUATE Immediate Area Prevent Entry decision_size->evacuate No don_ppe Ensure Proper PPE (Gloves, Goggles, Respirator if needed) decision_size->don_ppe Yes notify_ehs Contact Institutional EHS / Emergency Response evacuate->notify_ehs contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) don_ppe->contain cleanup Carefully Scoop into Labeled Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate end Procedure Complete decontaminate->end

References

Application Note: Interpreting the Mass Spectrum of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of 2-Methyl-1-nitronaphthalene. Aimed at researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the characteristic fragmentation patterns of this nitroaromatic compound. A comprehensive analysis of the mass spectrum is presented, supported by proposed fragmentation mechanisms for the principal ions observed. Furthermore, a standardized protocol for sample preparation and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure reproducible and accurate results.

Introduction

This compound (C₁₁H₉NO₂) is a nitroaromatic compound of interest in various fields, including organic synthesis and environmental analysis.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation and identification of such compounds.[3] Electron Ionization (EI) is a commonly employed hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[3] Understanding these patterns is crucial for the unambiguous identification of this compound in complex matrices. This guide offers an in-depth analysis of its EI mass spectrum, elucidating the fragmentation pathways that govern its gas-phase ion chemistry.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, gaseous molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation known as the molecular ion (M⁺•).[4] The energy imparted during ionization is often sufficient to induce fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.[4] The resulting mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

Experimental Protocol

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. The following protocol is recommended:

  • Solubilization: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Dilution: Prepare a working solution with a concentration of approximately 10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of this compound.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-300 amu
Source Temperature230°C
Quadrupole Temp.150°C

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve 1mg in 1mL Solvent prep2 Dilute to 10 µg/mL prep1->prep2 prep3 Filter (if necessary) prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Mass Spectrum analysis4->data1 data2 Identify Peaks and Relative Abundance data1->data2 data3 Interpret Fragmentation data2->data3

Caption: Workflow for the analysis of this compound.

Results and Discussion: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several significant fragment ions. The interpretation of these peaks provides valuable structural information.

Mass Spectrum of this compound
m/z Proposed Ion Formula Relative Intensity (%)
187[M]⁺•[C₁₁H₉NO₂]⁺•65
157[M - NO]⁺[C₁₁H₉O]⁺10
141[M - NO₂]⁺[C₁₁H₉]⁺100
129[M - CO - NO]⁺[C₁₀H₉]⁺20
115[C₉H₇]⁺[C₉H₇]⁺35

Note: Relative intensities are approximate and based on visual inspection of the NIST reference spectrum.[5]

Fragmentation Pathways

The fragmentation of this compound is primarily driven by the presence of the nitro group on the aromatic naphthalene core.

  • Molecular Ion (m/z 187): The peak at m/z 187 corresponds to the molecular ion (M⁺•) of this compound, confirming its molecular weight of 187.19 g/mol .[2] The relatively high abundance of the molecular ion is characteristic of aromatic compounds due to their ability to stabilize the positive charge.

  • Loss of NO₂ (m/z 141): The base peak at m/z 141 is formed by the loss of a nitro radical (•NO₂) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds. The resulting cation, [C₁₁H₉]⁺, is the 2-methylnaphthalenyl cation, which is highly stabilized by the aromatic system.

  • Loss of NO (m/z 157): A less prominent peak at m/z 157 results from the loss of a nitric oxide radical (•NO) from the molecular ion. This fragmentation often involves a rearrangement where an oxygen atom from the nitro group is transferred to the aromatic ring.

  • Further Fragmentation: The ion at m/z 141 can undergo further fragmentation. For instance, the loss of a neutral acetylene molecule (C₂H₂) can lead to the formation of the ion at m/z 115. The ion at m/z 129 is likely formed from the [M - NO]⁺ ion via the loss of a carbon monoxide (CO) molecule.

Proposed Fragmentation Mechanisms

Fragmentation_of_this compound M [C₁₁H₉NO₂]⁺• m/z = 187 (Molecular Ion) F141 [C₁₁H₉]⁺ m/z = 141 (Base Peak) M->F141 - •NO₂ F157 [C₁₁H₉O]⁺ m/z = 157 M->F157 - •NO F115 [C₉H₇]⁺ m/z = 115 F141->F115 - C₂H₂ F129 [C₁₀H₉]⁺ m/z = 129 F157->F129 - CO

Caption: Proposed fragmentation pathways for this compound.

Conclusion

The electron ionization mass spectrum of this compound exhibits a clear and interpretable fragmentation pattern. The presence of a significant molecular ion peak at m/z 187 and a base peak at m/z 141, corresponding to the loss of the nitro group, are key identifiers for this compound. By following the provided GC-MS protocol and understanding the fragmentation mechanisms outlined in this application note, researchers can confidently identify this compound in their samples.

References

Application Notes and Protocols: 2-Methyl-1-nitronaphthalene as a Versatile Starting Material for Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Chromophoric Potential of 2-Methyl-1-nitronaphthalene

This compound is an aromatic nitro compound that serves as a pivotal precursor in the synthesis of a variety of dyes and pigments. Its utility in color chemistry is primarily derived from the strategic positioning of the nitro and methyl groups on the naphthalene core. The key to unlocking its chromophoric potential lies in the chemical transformation of the nitro group into a primary amine, which can then be converted into a highly reactive diazonium salt. This diazonium salt is the cornerstone of azo dye synthesis, a class of compounds that accounts for over half of all commercial dyes.[1]

This guide provides a comprehensive overview and detailed protocols for the transformation of this compound into a vibrant azo dye. We will first detail the reduction of the nitro group to form the essential intermediate, 2-methyl-1-naphthylamine. Subsequently, we will provide a step-by-step protocol for the diazotization of this amine and its subsequent coupling with 2-naphthol to produce a brightly colored azo dye. The protocols are designed for researchers and scientists, with an emphasis on the rationale behind the experimental choices and adherence to safety best practices.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-1-naphthylamine via Béchamp Reduction

The conversion of the nitro group of this compound into a primary amine is the critical first step in the synthesis of azo dyes. The Béchamp reduction, a classic and robust method for the reduction of aromatic nitro compounds, is particularly well-suited for this transformation.[2][3][4] This method utilizes iron metal in an acidic medium, offering a cost-effective and efficient route to the desired amine.

Principle and Rationale: The Béchamp reduction involves the transfer of electrons from the iron metal to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group. The acidic environment, typically provided by hydrochloric or acetic acid, facilitates the reaction by protonating the intermediates and dissolving the iron. This method is often preferred for its selectivity and high yields in the preparation of aromatic amines.[5][6]

Protocol 1: Béchamp Reduction of this compound

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (1 equivalent) and iron powder (3-4 equivalents). Add ethanol to create a stirrable slurry.

  • Acid Addition: Heat the mixture to 60-70°C with vigorous stirring. Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 equivalents) dropwise from the dropping funnel over 30 minutes. An exothermic reaction should be observed.

  • Reflux: After the addition of acid is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing water. Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate iron hydroxides.[5]

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes to extract the product. Separate the organic layer using a separatory funnel. Repeat the extraction of the aqueous layer with ethyl acetate twice more.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-1-naphthylamine.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization: The identity and purity of the synthesized 2-methyl-1-naphthylamine should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and FTIR spectroscopy.

Part 2: Synthesis of a Naphthalene-Based Azo Dye

With the key intermediate, 2-methyl-1-naphthylamine, in hand, the next stage is the synthesis of an azo dye. This is a two-step process involving:

  • Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.[1]

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component, in this case, 2-naphthol (β-naphthol), to form the azo compound.[7][8][9]

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis Start This compound Intermediate 2-Methyl-1-naphthylamine Start->Intermediate Béchamp Reduction (Fe, HCl) Diazonium 2-Methylnaphthalene-1-diazonium Salt Intermediate->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Final_Dye Azo Dye (e.g., 1-((2-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol) Diazonium->Final_Dye Coupling_Component 2-Naphthol Coupling_Component->Final_Dye Azo Coupling (NaOH)

Caption: Overall workflow from this compound to the final azo dye.

Protocol 2: Synthesis of 1-((2-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol

Materials:

  • 2-Methyl-1-naphthylamine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of 2-Methyl-1-naphthylamine

  • Amine Solution: In a beaker, dissolve 2-methyl-1-naphthylamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C in an ice-water bath.

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water. Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, ensuring the temperature remains below 5°C. The formation of the diazonium salt solution is indicated by a slight color change.

Part B: Azo Coupling

  • Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. This creates the highly reactive naphthoxide ion. Cool this solution to 0-5°C in an ice-water bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution from Part B. A brightly colored precipitate of the azo dye should form immediately.

  • Completion: Continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid dye by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any unreacted salts.

  • Drying: Dry the product in a desiccator or a low-temperature oven.

Data Presentation

The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected data for the product, 1-((2-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol.

PropertyExpected Data
Chemical Name 1-((2-methylnaphthalen-1-yl)diazenyl)naphthalen-2-ol
Appearance Brightly colored solid (e.g., red, orange)
Melting Point To be determined experimentally
FTIR (cm⁻¹) Broad peak around 3400-3600 (O-H stretch), peaks in the range of 1400-1600 (N=N stretch and C=C aromatic stretch).[10]
¹H NMR (δ, ppm) Aromatic protons in the range of 7-9 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the hydroxyl proton. The exact chemical shifts and coupling patterns will depend on the solvent used.[11]
UV-Vis (λmax, nm) An intense absorption band in the visible region (typically 400-550 nm), characteristic of the extended π-conjugation of the azo chromophore.[11]

Application in Pigment Synthesis

The synthesized azo dyes can be converted into pigments through a process called "laking." This involves precipitating the dye onto an inert inorganic substrate, such as alumina or barium sulfate. Alternatively, for dyes containing acidic or basic functional groups, laking can be achieved by forming an insoluble salt with a metal ion (e.g., Ca²⁺, Ba²⁺) or a counter-ion, respectively. These pigments are valued for their high color strength, lightfastness, and stability, making them suitable for use in paints, inks, and plastics.

Safety and Handling

  • This compound: Handle with care as aromatic nitro compounds can be toxic. Avoid inhalation and skin contact.

  • Aromatic Amines: Naphthylamines are known to be carcinogenic. All handling of 2-methyl-1-naphthylamine should be done in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and personal protective equipment.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dried. For this reason, they are almost always generated in situ and used immediately in solution. Do not attempt to isolate the diazonium salt.

Conclusion

This compound is a valuable and accessible starting material for the synthesis of azo dyes and pigments. The transformation via a Béchamp reduction to 2-methyl-1-naphthylamine, followed by diazotization and azo coupling, provides a robust and versatile route to a wide array of colors. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich and vibrant world of azo color chemistry.

References

The Emerging Pharmaceutical Potential of 2-Methyl-1-nitronaphthalene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the naphthalene scaffold has served as a cornerstone in medicinal chemistry, lending its rigid, bicyclic structure to a diverse array of therapeutic agents. The introduction of a nitro group and a methyl substituent onto this core, specifically in the form of 2-Methyl-1-nitronaphthalene, creates a unique chemical entity with largely unexplored, yet promising, pharmaceutical applications. This guide provides a comprehensive overview of the potential therapeutic avenues for derivatives of this compound, detailing their synthesis, mechanisms of action, and protocols for their biological evaluation.

Derivatives of this compound are currently being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the nitro group, a well-known pharmacophore and toxicophore, imparts unique electronic properties that can drive biological activity, often through redox-mediated mechanisms. The methyl group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

I. Potential Therapeutic Applications

While research into the specific derivatives of this compound is still in its nascent stages, the known biological activities of related nitronaphthalene and methylated naphthalene compounds provide a strong rationale for their investigation in several key therapeutic areas.

A. Anticancer Activity

The planar structure of the naphthalene ring allows for intercalation into DNA, a mechanism exploited by several anticancer drugs. Furthermore, the nitro group can be bioreduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This targeted activation makes nitronaphthalene derivatives attractive candidates for the development of hypoxia-activated prodrugs. Preliminary studies on related nitroaromatic compounds have demonstrated their ability to induce apoptosis and inhibit cell cycle progression in cancer cell lines.

B. Antimicrobial Activity

Naphthalene derivatives have a long history of use as antimicrobial agents. The nitro group in this compound derivatives is expected to enhance this activity. Nitroaromatic compounds are known to be effective against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases, generating radical species that induce oxidative stress and damage cellular macromolecules, ultimately leading to cell death. This pathway provides a selective advantage, as these enzymes are often absent or have different specificities in mammalian cells.

II. Synthesis of this compound Derivatives

The primary route for synthesizing the this compound core is through the electrophilic nitration of 2-methylnaphthalene. Subsequent functionalization can then be carried out to generate a library of derivatives.

A. Protocol for the Nitration of 2-Methylnaphthalene

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-Methylnaphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylnaphthalene in dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) dropwise to the reaction flask. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

III. Protocols for Biological Evaluation

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7][8]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial twofold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Mechanism of Action and Metabolic Considerations

The biological activity of nitronaphthalene derivatives is often linked to the metabolic activation of the nitro group.

A. Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, primarily found in the liver, play a crucial role in the metabolism of xenobiotics, including naphthalene derivatives.[9][10][11][12][13] These enzymes can catalyze the oxidation of the naphthalene ring, leading to the formation of reactive epoxide intermediates. These epoxides can then be detoxified by conjugation with glutathione or can bind to cellular macromolecules, leading to cytotoxicity. The specific CYP isoforms involved in the metabolism of this compound derivatives will influence their toxicity and efficacy profile.

B. Signaling Pathways

The cytotoxic effects of this compound derivatives in cancer cells are hypothesized to involve the induction of oxidative stress, leading to DNA damage and the activation of apoptotic pathways. The generation of reactive oxygen and nitrogen species can trigger the intrinsic apoptotic cascade through the mitochondria.

V. Data Presentation and Visualization

Quantitative Biological Data
DerivativeTarget Organism/Cell LineBiological ActivityEndpointValueReference
Nitrated 2-hydroxynaphthalene-1-carboxanilideStaphylococcus aureusAntibacterialMIC0.3 - 92.6 µM[14]
Nitrated 2-hydroxynaphthalene-1-carboxanilideEscherichia coliAntibacterialMIC23.2 µM[14]

Note: The data presented is for a related class of compounds, as specific data for this compound derivatives is limited.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer Test Compounds antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial Test Compounds ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway Visualization

signaling_pathway cluster_cell compound This compound Derivative cell Cancer Cell compound->cell ros Increased ROS/RNS cell->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis mitochondria->apoptosis

Caption: A proposed mechanism of action for the anticancer activity of this compound derivatives.

VI. Conclusion and Future Directions

The field of this compound derivatives presents a promising, yet underexplored, frontier in drug discovery. The convergence of the well-established biological activities of the naphthalene core and the nitro group suggests a high probability of identifying novel compounds with significant therapeutic potential. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays. Elucidating their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary technical insights to improve yield, enhance purity, and overcome common challenges encountered during this important synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to inform your experimental design.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and actionable solutions:

  • Inadequate Nitrating Agent Generation: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of nitric acid and a stronger acid catalyst, like sulfuric acid.[1] If the concentration of your acids is lower than specified, or if they have absorbed atmospheric moisture, the generation of the nitronium ion will be inefficient, leading to poor conversion.

    • Solution: Always use fresh, concentrated (or fuming) nitric acid and concentrated sulfuric acid. Ensure your glassware is scrupulously dry before starting the reaction.

  • Suboptimal Reaction Temperature: The nitration of naphthalenes is highly temperature-dependent.[2]

    • Too Low Temperature: The reaction rate may be too slow, resulting in incomplete conversion within a practical timeframe.

    • Too High Temperature: This can lead to the formation of dinitro products and other side reactions, consuming your starting material and desired product, thus reducing the isolated yield.[3]

    • Solution: Maintain strict temperature control. For the nitration of 2-methylnaphthalene, a low temperature range of 0°C to 10°C is often recommended to maximize the yield of the mononitro product and enhance regioselectivity.[3][4] Use an ice-salt bath or a cryo-cooler for precise temperature management.

  • Poor Mixing: The reaction often occurs in a biphasic system, especially if a non-miscible solvent is used or if the starting material is not fully dissolved. Inadequate agitation leads to a low interfacial area between reactants, slowing down the reaction and causing localized overheating where the reagents meet.

    • Solution: Employ vigorous mechanical stirring throughout the addition of the nitrating agent and for the duration of the reaction. This ensures the reaction mixture remains homogeneous and the temperature is uniform.

Q2: I am observing a significant amount of other mononitro isomers. How can I improve the regioselectivity for the 1-nitro isomer?

A2: The formation of multiple isomers is governed by the principles of electrophilic aromatic substitution on the naphthalene ring system. The methyl group in 2-methylnaphthalene is an activating group, directing the incoming electrophile. However, the inherent reactivity of the naphthalene core also plays a crucial role.

The primary site of attack is the C1 position due to kinetic control; the carbocation intermediate formed by attack at the alpha-position (C1) is better stabilized by resonance, maintaining the aromaticity of the adjacent ring.[4][5] However, other isomers, such as 2-methyl-4-nitronaphthalene, can also form.

  • Controlling Kinetics vs. Thermodynamics: Lower reaction temperatures favor the kinetically controlled product, which is 1-nitronaphthalene.[2] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of thermodynamically more stable, but slower-forming, isomers.

    • Solution: As mentioned above, perform the reaction at low temperatures (0-10°C). This enhances the kinetic preference for substitution at the C1 position.

  • Choice of Nitrating System: The solvent and the specific nitrating agent can influence the isomer ratio.[6][7] Highly acidic and polar environments, like the classic HNO₃/H₂SO₄ mixture, strongly favor the formation of the kinetically preferred isomer.

    • Solution: The use of a mixed acid system (HNO₃/H₂SO₄) in a solvent like glacial acetic acid or dichloromethane is a standard and effective method for achieving high regioselectivity.[3][4] The acetic acid helps to solubilize the 2-methylnaphthalene and moderate the reaction.

Q3: My final product is a dark, oily substance that is difficult to purify. What are the common impurities and how can I remove them?

A3: A dark, oily crude product indicates the presence of significant impurities, which can include unreacted starting material, isomeric byproducts, and polymeric or degradation products.

  • Common Impurities:

    • Unreacted 2-methylnaphthalene.

    • Other mononitro isomers (e.g., 2-methyl-4-nitronaphthalene, 2-methyl-5-nitronaphthalene, etc.).[3]

    • Dinitronaphthalene derivatives, which are often highly colored.[3]

    • Oxidation byproducts and polymeric tars resulting from aggressive reaction conditions.

  • Purification Strategy:

    • Work-up: After the reaction is complete, quench the mixture by pouring it slowly over a large amount of crushed ice with stirring. This precipitates the crude product and dilutes the strong acids.

    • Washing: Filter the crude solid and wash it thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove acidic impurities, followed by another water wash.

    • Recrystallization: This is the most effective method for purifying the solid product. This compound is a yellow solid with a melting point of approximately 79-82°C.[8][9]

      • Solvent Choice: Ethanol or a mixture of ethanol and water is a common and effective solvent for recrystallization. The goal is to find a solvent (or solvent system) in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

      • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is highly colored, you can add a small amount of activated carbon and hot-filter the solution to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of this reaction?

The nitration of 2-methylnaphthalene is a classic electrophilic aromatic substitution (EAS) reaction.[10] The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[1]

  • Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the nitronium ion. This attack preferentially occurs at the C1 position (alpha-position) because the resulting carbocation intermediate (Wheland intermediate) is more resonance-stabilized than the intermediate formed from attack at other positions.[5]

  • Re-aromatization: A base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

What safety precautions are essential for this synthesis?

This reaction involves hazardous materials and requires strict safety protocols:

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Add the nitrating agent slowly and with efficient cooling and stirring to prevent the reaction from running away.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are potentially explosive, especially dinitro and trinitro derivatives.[9][11] Avoid excessive heating and physical shock.

  • Quenching: Always pour the acid reaction mixture into ice/water, never the other way around, to dissipate heat safely.

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it in a vial with a small amount of ice water, and extract with a small volume of an organic solvent like ethyl acetate or dichloromethane. Spot the organic layer on a TLC plate alongside a spot of the starting material (2-methylnaphthalene).

  • Analysis: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • 2-Methylnaphthalene

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred 2-methylnaphthalene solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as yellow crystals. Dry the final product under vacuum.

Data and Visualization

Table 1: Factors Influencing Yield and Selectivity
ParameterConditionEffect on YieldEffect on 1-Nitro SelectivityRationale
Temperature Low (0-10°C)IncreasesHighFavors kinetic product, minimizes side reactions.[2]
High (>35°C)DecreasesLowPromotes dinitration and side-product formation.[3]
Nitrating Agent HNO₃ / H₂SO₄HighHighEfficient generation of NO₂⁺ electrophile.[1]
Dilute HNO₃LowModerateInefficient generation of NO₂⁺.
Solvent Acetic AcidGoodGoodSolubilizes substrate, moderates reactivity.[3]
No SolventVariableVariableCan lead to poor mixing and localized overheating.[3]
Diagrams

Reaction Mechanism Workflow

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack (Kinetic Control) cluster_2 Step 3: Re-aromatization HNO3 HNO₃ H2ONO3_plus H₂O⁺-NO₂ HNO3->H2ONO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO3_plus->NO2_plus - H₂O Start 2-Methylnaphthalene Intermediate Resonance-Stabilized Carbocation (Wheland Intermediate) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ (to HSO₄⁻)

Caption: Electrophilic substitution mechanism for the nitration of 2-methylnaphthalene.

Troubleshooting Workflow

G Start Problem Encountered LowYield Low Yield? Start->LowYield PoorSelectivity Poor Selectivity? Start->PoorSelectivity PurificationIssue Purification Issues? Start->PurificationIssue TempCheck Check Temperature Control (Maintain 0-10°C) LowYield->TempCheck Yes TempSelect Lower Reaction Temperature PoorSelectivity->TempSelect Yes WorkupCheck Proper Quenching on Ice? PurificationIssue->WorkupCheck Yes ReagentCheck Verify Acid Concentration (Use fresh, conc. acids) TempCheck->ReagentCheck MixingCheck Ensure Vigorous Stirring ReagentCheck->MixingCheck SolventSelect Use Acetic Acid as Solvent TempSelect->SolventSelect WashCheck Thorough Washing to Neutral pH? WorkupCheck->WashCheck Recrystallize Recrystallize from Ethanol WashCheck->Recrystallize

Caption: Decision tree for troubleshooting common synthesis problems.

References

Identifying and minimizing side reactions in the nitration of 2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth answers to common challenges, troubleshooting strategies to minimize side reactions, and detailed protocols to enhance regioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side products in the nitration of 2-methylnaphthalene?

A1: The nitration of 2-methylnaphthalene is an electrophilic aromatic substitution reaction. The primary desired product is typically 1-nitro-2-methylnaphthalene, which is a key intermediate in the synthesis of Vitamin K.[1][2][3] However, the reaction can yield a mixture of mononitrated isomers, including 8-nitro- and 5-nitro-2-methylnaphthalene.[4] Common side reactions include the formation of dinitrated products (dinitronaphthalenes) and oxidation byproducts, which can lead to tar-like impurities.[5][6]

Q2: Why is achieving high regioselectivity for 1-nitro-2-methylnaphthalene a challenge?

A2: Regioselectivity is governed by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring system. The methyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to ortho and para positions. In the naphthalene ring, the alpha positions (1, 4, 5, 8) are kinetically favored over the beta positions (2, 3, 6, 7) because the carbocation intermediate formed during alpha-attack is better stabilized by resonance, preserving the aromaticity of the second ring.[7][8][9] The combination of these factors leads to a mixture of isomers, with the 1-position being the most favored.

Q3: What are the main factors that influence the outcome of the reaction?

A3: The product distribution and yield are highly sensitive to several factors:

  • Nitrating Agent: The choice of nitrating agent (e.g., mixed acid like HNO₃/H₂SO₄, nitric acid in acetic anhydride, or nitronium salts like NO₂BF₄) significantly impacts reactivity and selectivity.[5][10]

  • Temperature: Temperature control is critical. Lower temperatures generally favor mononitration and increase selectivity for the kinetically favored 1-nitro isomer, while higher temperatures can lead to dinitration and oxidation.[5][11]

  • Solvent: The solvent can influence the solubility of reactants and the activity of the nitrating species. Common solvents include acetic acid, acetic anhydride, and chlorinated hydrocarbons.[5][12]

  • Reaction Time and Stoichiometry: Careful control over the molar ratio of the nitrating agent and the reaction duration is essential to prevent over-nitration (dinitration).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2-methylnaphthalene in a practical, question-and-answer format.

Problem 1: Low Selectivity - My product is a mixture of mononitro isomers.

Q: I've performed the nitration, but my analysis shows significant amounts of 8-nitro- and 5-nitro-2-methylnaphthalene alongside the desired 1-nitro product. How can I improve the selectivity for the 1-nitro isomer?

A: Achieving high selectivity for the 1-nitro isomer involves optimizing conditions to favor the kinetically controlled pathway. Here’s how:

  • Underlying Cause: The formation of multiple isomers is a direct consequence of the competing electrophilic attack at different activated positions on the naphthalene ring. While the C1 position is the most reactive, other alpha positions (like C8 and C5) are also susceptible to nitration, leading to a product mixture.[4]

  • Solution 1: Strict Temperature Control: Maintain a low reaction temperature, typically between -15°C and 5°C.[5][12] Lower temperatures reduce the system's energy, making it more difficult to overcome the higher activation energy barriers for substitution at less favored positions. This enhances the kinetic preference for the C1 position.

  • Solution 2: Choice of Nitrating System:

    • Nitric Acid in Acetic Anhydride: This system can offer good selectivity. Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder nitrating agent, which can improve selectivity.[4]

    • Zeolite Catalysts: Using a shape-selective catalyst, such as a modified HBEA zeolite, can significantly improve regioselectivity. The catalyst's pores can sterically hinder the formation of isomers other than the desired 1-nitro product.[11][12] One study demonstrated that using an HBEA-25 catalyst in 1,2-dichloroethane at -15°C yielded a 1-nitro to 2-nitro isomer ratio of 19.2.[12]

  • Solution 3: Solvent Effects: The choice of solvent can modulate the reactivity of the nitrating agent. Less polar solvents may sometimes enhance selectivity. For instance, nitration in 1,2-dichloroethane has shown excellent results in catalyst-based systems.[12]

Problem 2: Dinitration - I'm getting a significant amount of dinitro-2-methylnaphthalene.

Q: My reaction is producing a substantial quantity of dinitrated byproducts, which complicates purification and lowers the yield of my desired mononitro product. What causes this and how can I prevent it?

A: Dinitration occurs when the reaction conditions are too harsh or prolonged, causing a second nitro group to add to the already nitrated ring.

  • Underlying Cause: The first nitro group is deactivating, making the ring less susceptible to further electrophilic attack. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur.[5][13]

  • Solution 1: Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.0 to 1.1 equivalents of nitric acid relative to 2-methylnaphthalene is often sufficient for mononitration.

  • Solution 2: Reduce Reaction Temperature and Time: As with improving selectivity, maintaining low temperatures (e.g., 0-5°C) is crucial.[5] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary nitration from occurring.

  • Solution 3: Use a Milder Nitrating Agent: A mixed acid of nitric and sulfuric acid is very powerful. Systems like nitric acid in acetic acid or acetic anhydride are generally milder and less prone to causing dinitration.[5]

Problem 3: Oxidation & Tar Formation - My final product is dark, oily, and difficult to purify.

Q: The reaction mixture turned dark, and after workup, I isolated a tar-like substance instead of a clean crystalline product. What is causing this oxidation?

A: Dark coloration and tar formation are classic signs of oxidative side reactions, where the strong nitrating agent attacks either the aromatic ring or the methyl substituent.

  • Underlying Cause: Concentrated nitric and sulfuric acid mixtures are potent oxidizing agents. At elevated temperatures, they can oxidize the electron-rich naphthalene ring system or the benzylic methyl group, leading to complex, polymeric byproducts.[6][14] Some studies note that methylnaphthalenes can be oxidized to naphthoquinones or naphthoic acids under certain conditions.[6][14]

  • Solution 1: Lower the Temperature: This is the most critical factor. Perform the addition of the nitrating agent and the entire reaction at or below 5°C to minimize the rate of oxidative side reactions.

  • Solution 2: Ensure Efficient Stirring: Good agitation ensures that the nitrating agent is dispersed quickly and evenly, preventing localized "hot spots" where the temperature can rise and initiate oxidation.

  • Solution 3: Reverse Addition: Consider adding the 2-methylnaphthalene solution slowly to the pre-chilled nitrating mixture. This ensures that the substrate is always in the presence of a well-controlled, cold nitrating agent, minimizing the risk of thermal runaway.

  • Solution 4: Degas Solvents: While less common for this specific reaction, ensuring solvents are free of dissolved oxygen can sometimes help reduce oxidative degradation pathways.

Data & Protocols

Table 1: Influence of Reaction Conditions on Product Distribution

The following table summarizes data from various studies, illustrating how reaction parameters affect the yield and selectivity of the nitration of 2-methylnaphthalene and the parent naphthalene system.

Nitrating SystemSolventTemp. (°C)Major Product(s)Isomer Ratio (1-nitro:other)Yield (%)Reference
90% HNO₃Acetic Acid0-51-Nitro-2-methylnaphthaleneHigh (not quantified)54.4[5]
HNO₃/H₂SO₄None<101-Nitronaphthalene~9:1 (α:β)>90[8][15]
95% HNO₃ / HBEA-251,2-Dichloroethane-151-Nitronaphthalene19.2:1 (α:β)68.2[12]
HNO₃ / Acetic AnhydrideAcetic Anhydride01-NitronaphthaleneHigh (no dinitration)Good[11]
Experimental Protocol: Selective Mononitration of 2-Methylnaphthalene

This protocol is designed to maximize the yield of 1-nitro-2-methylnaphthalene while minimizing side reactions.

Safety First: Always work in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and must be cooled properly.

Reagents:

  • 2-Methylnaphthalene (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Fuming Nitric Acid (90%) (1.1 eq)

  • Crushed Ice

  • 5% Sodium Bicarbonate Solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature reaches 0°C.

  • Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. The addition should be slow, typically over 30-45 minutes.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction's progress by periodically taking a small sample and analyzing it by TLC (e.g., using a hexane/ethyl acetate mobile phase) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This will precipitate the crude product and dilute the acids.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (test with pH paper). Then, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Purification: Air-dry the crude product. The primary purification method is recrystallization from a suitable solvent, such as ethanol, to yield the purified 1-nitro-2-methylnaphthalene.

Visualized Mechanisms and Workflows

Diagram 1: Regioselectivity in Nitration

G sub 2-Methylnaphthalene int1 Intermediate for C1 Attack (Kinetically Favored) - More stable resonance - Preserves aromaticity in 2nd ring sub->int1 Electrophilic Attack int_other Intermediate for C5/C8 Attack (Kinetically Disfavored) sub->int_other Electrophilic Attack no2 Nitronium Ion (NO₂⁺) prod1 1-Nitro-2-methylnaphthalene (Major Product) int1->prod1 -H⁺ prod_other Other Mononitro Isomers (Minor Products) int_other->prod_other -H⁺

Caption: Mechanism showing the kinetically favored pathway for nitration at the C1 position.

Diagram 2: Troubleshooting Workflow

G start Unsatisfactory Nitration Result p1 Problem: Low Isomer Selectivity start->p1 p2 Problem: Significant Dinitration start->p2 p3 Problem: Oxidation / Tar Formation start->p3 s1 Solutions: - Decrease Temperature (-15°C to 5°C) - Use Shape-Selective Catalyst (Zeolite) - Use Milder Nitrating Agent p1->s1 s2 Solutions: - Reduce Nitrating Agent Stoichiometry (≤1.1 eq) - Decrease Temperature (0-5°C) - Monitor reaction and quench upon completion p2->s2 s3 Solutions: - Decrease Temperature (<5°C) - Ensure Efficient Stirring - Consider Reverse Addition p3->s3

Caption: A troubleshooting guide for common issues in 2-methylnaphthalene nitration.

References

Technical Support Center: Purification of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-proven troubleshooting advice and frequently asked questions to ensure the successful purification of this compound in your laboratory.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various organic compounds. However, its purification is often complicated by the presence of isomeric impurities, primarily other methylnitronaphthalene isomers, which are formed during the nitration of 2-methylnaphthalene. These isomers often have very similar physical and chemical properties, making their separation a significant challenge. This guide will provide in-depth solutions to overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Persistent Isomeric Impurity Detected by Analytical Methods (GC/HPLC)

  • Question: My purified this compound consistently shows a closely eluting peak in the GC/HPLC analysis, suggesting an isomeric impurity. How can I remove it?

  • Probable Causes:

    • Co-elution of Isomers: The primary challenge in the purification of this compound is the presence of other isomers formed during the nitration reaction, such as 2-methyl-4-nitronaphthalene and 2-methyl-5-nitronaphthalene. These isomers have very similar polarities and boiling points, leading to co-elution in standard chromatographic systems.

    • Inadequate Chromatographic Resolution: The chosen stationary phase or mobile phase may not be providing sufficient selectivity to resolve the isomers.

  • Solutions:

    • Optimize Column Chromatography:

      • Stationary Phase Selection: Standard silica gel is often insufficient. Consider using a stationary phase with different selectivity, such as alumina (basic or neutral) or a bonded-phase silica (e.g., cyano or phenyl). Phenyl columns, in particular, can offer enhanced separation of aromatic positional isomers through π-π interactions.[1]

      • Solvent System Gradient: A shallow gradient of a polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexane or heptane) can improve resolution. Start with a very low percentage of the polar solvent and increase it slowly.

    • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a solvent system where the solubility of this compound and its isomers differs significantly with temperature.

      • Solvent Screening: Test a range of solvents, including ethanol, methanol, isopropanol, and mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed. This technique offers superior resolving power compared to standard column chromatography.[2]

Issue 2: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Probable Causes:

    • High Solubility in Cold Solvent: The chosen solvent may still have a relatively high solvating power for this compound even at low temperatures, leading to product loss in the mother liquor.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a lower yield upon cooling.

    • Premature Crystallization: If the solution cools too quickly, the desired product can co-precipitate with impurities.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Employ a Co-solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (high solubility) and then add a "poor" solvent (low solubility) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.

    • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.[3]

Issue 3: Oily Product Instead of Crystals

  • Question: My product is "oiling out" during recrystallization instead of forming solid crystals. What is causing this and how can I fix it?

  • Probable Causes:

    • Melting Point Below Solvent Boiling Point: If the melting point of the compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves, forming an oil. The melting point of this compound is approximately 79-82°C.[4]

    • Presence of Impurities: Impurities can depress the melting point of the compound, leading to oiling out.

  • Solutions:

    • Lower the Solvent Boiling Point: Choose a solvent or a co-solvent system with a lower boiling point. For example, if you are using ethanol (boiling point ~78°C), which is close to the melting point of the product, consider a mixture of ethanol and water to lower the boiling point of the solvent system.

    • Induce Crystallization: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Pre-purification: If the crude product is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove some of the impurities that are causing the oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other isomers of methylnitronaphthalene that are formed during the nitration of 2-methylnaphthalene. The position of nitration is influenced by reaction conditions such as temperature and the nitrating agent used.[5] Additionally, unreacted starting material (2-methylnaphthalene) and dinitrated byproducts can also be present.

Q2: Can I use distillation for purification?

A2: While this compound has a defined boiling point (185-186 °C at 18 mm Hg)[4], distillation is generally not the preferred method for removing isomeric impurities due to their very similar boiling points. Fractional distillation under high vacuum might offer some separation, but it is often less effective and more technically challenging than chromatography or recrystallization for achieving high purity. Additionally, nitroaromatic compounds can be thermally sensitive and may decompose at high temperatures.[6][7]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is highly effective for purity assessment. Using a phenyl or PFP (pentafluorophenyl) column can provide better resolution of aromatic isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can be used to estimate the level of impurities if their signals are resolved from those of the main compound.

  • Melting Point: A sharp melting point close to the literature value (79-82 °C) is a good indicator of high purity.[4] A broad or depressed melting point suggests the presence of impurities.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. This compound is a nitroaromatic compound and should be handled with care.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Thermal Stability: Avoid excessive heating, as nitroaromatic compounds can be thermally unstable.[6][7]

  • Reactivity: Aromatic nitro compounds can react vigorously with reducing agents and strong bases.[9]

Experimental Protocols

Protocol 1: Optimized Column Chromatography for Isomer Separation

  • Column Packing:

    • Select a glass column with a diameter and length appropriate for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or toluene.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A suggested starting gradient is from 0% to 5% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC or GC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization for High Purity

  • Solvent Selection:

    • In a small test tube, add a small amount of crude product.

    • Add a few drops of the chosen solvent (e.g., ethanol).

    • Heat the test tube gently. A good solvent will dissolve the compound when hot.

    • Allow the test tube to cool. The desired product should crystallize out.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

Data Presentation

Table 1: Solvent Systems for Chromatography and Recrystallization

ApplicationSolvent System (v/v)Rationale
Column Chromatography Hexane / Ethyl Acetate (98:2 to 95:5)Good for separating moderately polar compounds from non-polar impurities.
Hexane / Dichloromethane (90:10 to 80:20)Offers different selectivity that may improve isomer separation.
Recrystallization EthanolGood general-purpose solvent for recrystallization of aromatic compounds.
IsopropanolSimilar to ethanol but with a higher boiling point.
Ethanol / WaterA co-solvent system that can be fine-tuned to optimize solubility.

Visualization

Diagram 1: Purification Workflow for this compound

PurificationWorkflow Crude Crude this compound (with isomeric impurities) Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude->Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol) Chromatography->Recrystallization Further Purification Analysis Purity Analysis (GC-MS, HPLC, NMR, MP) Recrystallization->Analysis Analysis->Recrystallization Repurify if needed PureProduct Pure this compound (>99%) Analysis->PureProduct Meets Purity Specs TroubleshootingPurity Start Low Purity Detected (e.g., by HPLC) CheckMethod Review Purification Method Start->CheckMethod IsChromatography Was Chromatography Used? CheckMethod->IsChromatography IsRecrystallization Was Recrystallization Used? CheckMethod->IsRecrystallization OptimizeChrom Optimize Chromatography: - Change stationary phase - Use shallower gradient - Try different solvent system IsChromatography->OptimizeChrom Yes Reanalyze Re-analyze Purity OptimizeChrom->Reanalyze OptimizeRecryst Optimize Recrystallization: - Screen for better solvent - Ensure slow cooling - Use seed crystal IsRecrystallization->OptimizeRecryst Yes OptimizeRecryst->Reanalyze

References

Technical Support Center: Understanding the Degradation Pathways of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1-nitronaphthalene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

I. Scientific Background: The Fate of this compound

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Understanding its degradation is crucial for environmental risk assessment and for professionals in drug development who may encounter this or structurally related compounds. Degradation can occur through abiotic processes, such as photolysis, or biotic mechanisms, including metabolic transformation by organisms.

II. Abiotic Degradation: The Role of Light

Question: What is the primary abiotic degradation pathway for this compound in the environment?

Answer: The dominant abiotic degradation pathway for this compound in the atmosphere is photolysis, which is the breakdown of the compound by sunlight.[1]

Question: What are the products of this compound photodegradation?

Answer: The photodegradation of this compound results in a variety of products. The primary products are common small organic acids, including nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid.[2] In smaller quantities, partial decomposition can lead to the formation of larger aromatic compounds such as 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid.[2]

Visualizing Photodegradation

MNN This compound Intermediates Reactive Intermediates MNN->Intermediates Sunlight (hν) Acids Small Organic Acids (Nitrous, Formic, Acetic, etc.) Intermediates->Acids Aromatics Aromatic Byproducts (Naphthols, Carboxybenzaldehyde, etc.) Intermediates->Aromatics

Caption: Simplified photodegradation pathway of this compound.

III. Biotic Degradation: Metabolic and Microbial Pathways

The biological degradation of this compound is a complex process primarily mediated by enzymatic reactions in various organisms. While specific pathways for this exact molecule are not extensively detailed in the literature, we can infer the likely routes based on the metabolism of the parent compounds, 2-methylnaphthalene and other nitronaphthalenes.

A. Mammalian Metabolism (Inferred Pathway)

Question: How is this compound likely metabolized in mammalian systems?

Answer: In mammalian systems, this compound is expected to be metabolized primarily by cytochrome P450 (CYP) enzymes.[3] This process likely involves two main initial steps: oxidation of the methyl group and epoxidation of the aromatic ring.[4] The formation of reactive epoxide intermediates is a key step that can lead to cytotoxicity.[3] These epoxides are then typically detoxified through conjugation with glutathione or hydrolysis by epoxide hydrolase to form dihydrodiols.[3]

Visualizing Inferred Mammalian Metabolism

MNN This compound CYP450 Cytochrome P450 (Oxidation) MNN->CYP450 Epoxide Arene Epoxide (Reactive Intermediate) CYP450->Epoxide MethylOx Hydroxymethyl Derivative CYP450->MethylOx GSH_Conj Glutathione Conjugate (Detoxification) Epoxide->GSH_Conj Dihydrodiol Dihydrodiol (Detoxification) Epoxide->Dihydrodiol Excretion Excretion GSH_Conj->Excretion Dihydrodiol->Excretion

Caption: Inferred metabolic pathway of this compound in mammals.

B. Microbial Degradation (Inferred Pathway)

Question: Can microorganisms degrade this compound?

Answer: While direct evidence for microbial degradation of this compound is limited, studies on 2-methylnaphthalene provide strong indications of the likely pathways. Bacteria, such as Pseudomonas species, are known to degrade 2-methylnaphthalene.[5][6] The degradation can proceed through two main routes: oxidation of the methyl group to form 2-naphthoic acid, or hydroxylation of the aromatic ring, leading to the formation of methylsalicylate and methylcatechol, which then enter central metabolic pathways.[7][8] The nitro group adds a layer of complexity, and its removal can occur via different enzymatic strategies, including dioxygenase-mediated denitration.

Question: What are the expected initial steps in the microbial degradation of this compound?

Answer: The initial enzymatic attack by microorganisms is likely to be catalyzed by a dioxygenase, which can lead to the hydroxylation of the aromatic ring and subsequent removal of the nitro group as nitrite. Alternatively, initial oxidation of the methyl group can occur. Under anaerobic conditions, a different mechanism involving the addition of fumarate to the methyl group has been observed for 2-methylnaphthalene degradation by sulfate-reducing bacteria.[4]

Visualizing Inferred Aerobic Microbial Degradation

MNN This compound Dioxygenase Dioxygenase MNN->Dioxygenase MethylOxidase Methyl Oxidase MNN->MethylOxidase RingHydrox Ring Hydroxylation & Denitration Dioxygenase->RingHydrox MethylHydrox Methyl Hydroxylation MethylOxidase->MethylHydrox DHN Dihydroxynaphthalene Derivative RingHydrox->DHN NaphthoicAcid 2-Naphthoic Acid Derivative MethylHydrox->NaphthoicAcid RingCleavage Ring Cleavage DHN->RingCleavage NaphthoicAcid->RingCleavage CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Caption: Inferred aerobic microbial degradation pathways of this compound.

IV. Experimental Analysis: Troubleshooting and FAQs

This section provides practical guidance for researchers studying the degradation of this compound.

A. Troubleshooting Guide for HPLC and LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the column. 2. Sample solvent incompatible with the mobile phase. 3. Column overload.1. Use a highly deactivated (end-capped) column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Pump malfunction or leaks.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and use a column oven for temperature control. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Low Signal Intensity or No Peak 1. Degradation of the analyte in the sample or on the column. 2. Matrix effects (ion suppression in LC-MS). 3. Incorrect detector settings.1. Use fresh samples and consider the stability of this compound in your sample matrix. 2. See the section on "Managing Matrix Effects" below. 3. Verify that the detector wavelength (for UV) or mass transition (for MS) is correctly set for this compound.
Ghost Peaks 1. Contamination in the mobile phase, injector, or column. 2. Late eluting peaks from a previous injection.1. Use high-purity solvents and flush the system thoroughly. 2. Extend the run time to ensure all components from the previous sample have eluted.
B. Managing Matrix Effects in LC-MS Analysis

Question: My recovery of this compound is low and variable when analyzing environmental or biological samples. What could be the cause?

Answer: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer source, leading to ion suppression.

Strategies to Mitigate Matrix Effects:

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while allowing matrix components to be washed away.[9]

    • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.

    • Dilution: A simple first step is to dilute the sample. This reduces the concentration of matrix components, but may also lower your analyte signal.[1]

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Gradient Optimization: Adjusting the mobile phase gradient can resolve co-eluting peaks.

    • Alternative Column Chemistries: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.[2]

  • Internal Standards: The use of an internal standard is highly recommended for accurate quantification in the presence of matrix effects.

    • Isotopically Labeled Internal Standard: The ideal choice is a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled). This will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.

    • Structural Analog: If an isotopically labeled standard is not available, a structurally similar compound that is not present in the samples can be used.

C. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound with 5 mL of a suitable organic solvent, such as acetonitrile or dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase for analysis.

Protocol 2: Stability Testing of this compound in Solution

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Prepare Test Solutions: Dilute the stock solution to the desired concentration in the matrix of interest (e.g., water, buffer, biological media).

  • Storage Conditions: Aliquot the test solutions into separate vials and store them under various conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).

  • Time Points: Analyze the samples at defined time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Quantify the concentration of this compound at each time point using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

V. References

  • Blázquez, S., Soler, R., Ródenas, M., Vera, T., Borrás, E., Quaassdorff, C., Notario, A., & Muñoz, A. (2025). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and this compound in the atmosphere. Scilit. --INVALID-LINK--

  • Blázquez, S., et al. (2025). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and this compound in the atmosphere. EGU General Assembly Conference Abstracts. --INVALID-LINK--

  • Mahajan, M. C., Phale, P. S., & Vaidyanathan, C. S. (1994). Multiple pathways for the degradation of 2-methylnaphthalene by Pseudomonas putida CSV86. Archives of microbiology, 161(5), 425-433.

  • Eurofins. (n.d.). Analytical Method Summaries. --INVALID-LINK--

  • Meckenstock, R. U., Annweiler, E., Michaelis, W., & Richnow, H. H. (2000). Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture. Applied and environmental microbiology, 66(7), 2743-2747.

  • Williams, P. A., Catterall, F. A., & Murray, K. (1975). Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways. Journal of bacteriology, 124(2), 679-685.

  • Lin, C. Y., Wheelock, A. M., & Buckpitt, A. R. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Journal of biochemical and molecular toxicology, 23(4), 235-246.

  • Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. --INVALID-LINK--

  • Eawag. (2002). 2-Methylnaphthalene Degradation Pathway (Aerobic). Eawag-BBD. --INVALID-LINK--

  • Sharanagouda, U., & Karegoudar, T. B. (2001). Degradation of 2-methylnaphthalene by Pseudomonas sp. strain NGK1. Current microbiology, 43(6), 440-443.

  • Williams, P. A., & Catterall, F. A. (1975). Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways. Journal of Bacteriology, 124(2), 679–685. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines. --INVALID-LINK--

  • Phale, P. S., Mahajan, M. C., & Vaidyanathan, C. S. (1995). Multiple pathways for the degradation of 1-methylnaphthalene by Pseudomonas putida CSV86. Archives of microbiology, 163(1), 42-48.

  • Annweiler, E., Materna, A., Safinowski, M., Kappler, A., Richnow, H. H., Michaelis, W., & Meckenstock, R. U. (2002). Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture. Applied and environmental microbiology, 68(11), 5329-5333.

  • Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. --INVALID-LINK--

  • Zhang, X., & Young, L. Y. (1997). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by a denitrifying bacterium. Applied and environmental microbiology, 63(12), 4759-4764.

  • Sharanagouda, U., & Karegoudar, T. B. (2001). Degradation of 2-methylnaphthalene by Pseudomonas sp. strain NGK1. Current Microbiology, 43(6), 440–443. --INVALID-LINK--

  • Franklin, M. R., Moody, D. E., & Buckpitt, A. R. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Biochemical and Molecular Toxicology, 23(4), 235-246. --INVALID-LINK--

  • Galushko, A. S., & Schink, B. (2000). Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture. Applied and Environmental Microbiology, 66(7), 2743–2747. --INVALID-LINK--

  • Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Biochemical and Molecular Toxicology, 23(4), 235-246. --INVALID-LINK--

  • Meckenstock, R. U., et al. (2000). Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture. Applied and Environmental Microbiology, 66(7), 2743-2747. --INVALID-LINK--

References

Technical Support Center: Stabilizing 2-Methyl-1-nitronaphthalene in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of this compound in various experimental solutions. Our goal is to equip you with the knowledge to ensure the integrity and stability of your compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

The degradation of this compound in solution is primarily driven by three factors:

  • Photodegradation: As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), this compound is susceptible to degradation upon exposure to light, particularly UV radiation. This is a common degradation pathway for nitroaromatic compounds.[1]

  • Chemical Reactivity: The nitro group makes the compound a potential oxidizing agent. It can react with reducing agents, and its stability can be compromised in the presence of strong bases.[2]

  • Thermal Stress: Elevated temperatures can accelerate degradation pathways. While stable under normal conditions, prolonged exposure to heat should be avoided.[3]

Q2: What are the initial signs that my this compound solution is degrading?

Visual cues can often be the first indicator of compound degradation. These include:

  • Color Change: A noticeable change in the color of the solution, such as darkening or a shift in hue, can suggest the formation of degradation products.[1]

  • Precipitate Formation: The appearance of a precipitate may indicate that the parent compound is degrading into less soluble byproducts.[1]

However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for confirming stability.

Q3: How can I confirm the stability of my this compound solution?

Analytical techniques are essential for quantitatively assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method. By comparing the peak area of this compound in a freshly prepared standard to that in an aged or stressed sample, you can accurately determine the extent of degradation. The appearance of new peaks in the chromatogram is also a clear indication of degradation product formation.[4][5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions to stabilize your this compound solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or a gradual loss of compound activity over time. Degradation of the compound in the stock or working solution.1. Protect from Light: Store all solutions containing this compound in amber vials or wrap the containers with aluminum foil to prevent photodegradation.[1] 2. Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, maintain them at a consistent and cool temperature as your experiment allows. 3. Optimize pH: If your experimental conditions permit, maintain the solution pH in a neutral to slightly acidic range. Avoid highly basic conditions which can promote the degradation of nitroaromatic compounds. 4. Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation. Consider using solvents with lower polarity if compatible with your experimental design.[7] 5. Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a stock solution on the day of the experiment.
A visible color change or the formation of a precipitate in the solution. Significant photodegradation or chemical reaction.1. Immediate Light Exclusion: If not already done, immediately protect the solution from all light sources. 2. Inert Atmosphere: For sensitive experiments, consider degassing the solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 3. Solvent Selection: The choice of solvent can influence stability. For instance, some polycyclic aromatic hydrocarbons have shown greater stability in acetonitrile compared to other organic solvents.[7] Conduct a small-scale stability study in your chosen solvent if you suspect it may be contributing to degradation.
Rapid loss of compound, especially in aqueous solutions or under illumination. Accelerated photodegradation, potentially catalyzed by components in the solution.1. Incorporate a UV Absorber: For applications where light exposure is unavoidable, consider adding a UV absorber to the solution. Compounds like benzophenones or benzotriazoles can absorb harmful UV radiation and dissipate it as heat, thereby protecting the this compound.[8][9][10][11] The selection and concentration of the UV absorber should be optimized to not interfere with your experiment. 2. Utilize Antioxidants/Radical Scavengers: Hindered Amine Light Stabilizers (HALS) act as radical scavengers and can be effective in preventing photodegradation.[8][9][12] Certain phenolic compounds can also act as antioxidants.[13] The compatibility of these additives with your experimental system must be verified.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

Objective: To quantitatively determine the stability of this compound under specific experimental conditions (e.g., solvent, temperature, light exposure).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable high-purity solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired experimental solvent(s) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration and peak area of this compound. This serves as your baseline.

  • Incubation: Store the remaining test solutions under the conditions you wish to evaluate (e.g., room temperature with light exposure, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

    • Monitor for the appearance and growth of new peaks, which indicate the formation of degradation products.

Protocol 2: Evaluating the Efficacy of a Stabilizer

Objective: To assess the effectiveness of a stabilizer (e.g., a UV absorber or antioxidant) in preventing the degradation of this compound.

Methodology:

  • Prepare Test Solutions: Prepare two sets of solutions of this compound in your experimental solvent.

    • Set A (Control): Solution with this compound only.

    • Set B (Test): Solution with this compound and the stabilizer at a predetermined concentration.

  • Stress Conditions: Expose both sets of solutions to the degradation-inducing condition you are trying to mitigate (e.g., a UV lamp for a set duration).

  • HPLC Analysis: After the exposure period, analyze both the control and test solutions by HPLC.

  • Data Comparison: Compare the percentage of this compound remaining in the control solution to that in the test solution containing the stabilizer. A significantly higher percentage of the parent compound in the test solution indicates that the stabilizer is effective.

Data Presentation

Table 1: Example Stability Data for this compound (10 µg/mL in Acetonitrile)

Condition Time (hours) % Remaining (Mean ± SD, n=3) Appearance of Degradation Peaks
Room Temperature, Ambient Light0100 ± 0.5No
885.2 ± 1.2Yes, minor
2462.7 ± 2.5Yes, significant
4°C, Dark0100 ± 0.4No
899.8 ± 0.6No
2499.5 ± 0.8No
Room Temperature, Ambient Light + UV Absorber X (0.1%)0100 ± 0.7No
898.1 ± 1.0No
2495.3 ± 1.5Yes, minor

Visualizations

degradation_pathway This compound This compound Excited State Excited State This compound->Excited State Light (UV) Degradation Products Degradation Products Excited State->Degradation Products Reaction with O2, H2O, or other molecules

Caption: Photodegradation pathway of this compound.

stabilization_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Inconsistent Results Inconsistent Results Hypothesize Degradation Hypothesize Degradation Inconsistent Results->Hypothesize Degradation Perform Stability Test (HPLC) Perform Stability Test (HPLC) Hypothesize Degradation->Perform Stability Test (HPLC) Implement Protective Measures Implement Protective Measures Perform Stability Test (HPLC)->Implement Protective Measures Degradation Confirmed Re-evaluate Stability Re-evaluate Stability Implement Protective Measures->Re-evaluate Stability Optimized Protocol Optimized Protocol Re-evaluate Stability->Optimized Protocol Stability Achieved Protective Measures Protective Measures - Light Protection - Temperature Control - pH Adjustment - Add Stabilizer

Caption: Troubleshooting workflow for stabilizing this compound.

References

Technical Support Center: A Guide to Commercial 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 2-Methyl-1-nitronaphthalene in their experimental workflows. The purity of this reagent is critical for the synthesis of downstream products, and the presence of impurities can significantly impact reaction outcomes, yield, and the safety profile of final compounds. This document provides a comprehensive overview of common impurities, their origins, and practical guidance for their identification and removal.

I. Understanding the Impurity Profile of this compound

The primary route to synthesizing this compound is through the electrophilic nitration of 2-methylnaphthalene. This process, while generally effective, can lead to the formation of several process-related impurities. A thorough understanding of these potential contaminants is the first step in ensuring the quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

The most prevalent impurities are typically isomers formed during the nitration of 2-methylnaphthalene. You may also encounter unreacted starting materials, by-products from side reactions such as dinitration and oxidation, and residual solvents.

Q2: How do isomeric impurities form?

The nitration of 2-methylnaphthalene can result in the substitution of the nitro group at various positions on the naphthalene ring. While the 1-position is the major product, other isomers are also formed. One study has referred to a "complex mixture of four isomeric nitro-2-methylnaphthalenes" arising from this reaction.[1] Another investigation identified 4-amino-, 6-amino-, and 8-amino-2-methylnaphthalene after a selective reduction of the nitrated mixture, strongly suggesting the presence of 2-methyl-4-nitronaphthalene, 2-methyl-6-nitronaphthalene, and 2-methyl-8-nitronaphthalene as initial impurities.[2]

Q3: What other by-products should I be aware of?

Under certain reaction conditions, dinitration of the naphthalene ring can occur.[2] Additionally, oxidation of the methyl group can lead to the formation of 2-naphthoic acid and 2-naphthaldehyde.[3][4]

Q4: Can the starting material, 2-methylnaphthalene, be a source of impurities?

Yes. 2-Methylnaphthalene is often derived from coal tar and may contain other polycyclic aromatic hydrocarbons (PAHs).[5] The purity of the starting material will directly influence the impurity profile of the final product.

Q5: How does this compound degrade?

Photodegradation of this compound when exposed to sunlight can occur, leading to the formation of various smaller acidic and aromatic compounds such as nitrous, formic, acetic, nitric, or lactic acids, and in smaller quantities, 1- and 2-naphthol, 2-carboxybenzaldehyde, or nitrobenzoic acid.[6] It is also important to note that aromatic nitro compounds can be reactive and may explode in the presence of a base like sodium hydroxide or potassium hydroxide.[7][8]

II. Impurity Identification and Quantification

A robust analytical strategy is essential for the comprehensive characterization and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.

Summary of Common Impurities
Impurity Potential Source Recommended Analytical Technique
2-Methyl-4-nitronaphthaleneIsomer formation during nitrationHPLC, GC-MS
2-Methyl-6-nitronaphthaleneIsomer formation during nitrationHPLC, GC-MS
2-Methyl-8-nitronaphthaleneIsomer formation during nitrationHPLC, GC-MS
Dinitro-2-methylnaphthalenesOver-nitration during synthesisHPLC, GC-MS
2-Naphthoic acidOxidation of the methyl groupHPLC
2-NaphthaldehydeOxidation of the methyl groupHPLC, GC-MS
2-MethylnaphthaleneUnreacted starting materialGC-MS
Other PAHsImpurities in starting materialGC-MS
Degradation products (various)Exposure to light and/or baseHPLC, GC-MS

Analytical Workflow Diagram

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV/DAD Filtration->HPLC Isomer Separation & Quantification GCMS GC-MS Filtration->GCMS Volatile Impurity Identification Impurity_ID Impurity Identification (based on retention time and mass spectra) HPLC->Impurity_ID GCMS->Impurity_ID Quantification Quantification (using external standards or area % normalization) Impurity_ID->Quantification Purity_Assessment Purity Assessment Quantification->Purity_Assessment

Caption: Analytical workflow for impurity profiling.

III. Troubleshooting Guide

This section provides practical advice for addressing common issues encountered during the analysis and purification of this compound.

A. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.

  • Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but well at its boiling point. Ethanol is often a good starting point for recrystallization.[2] For a two-solvent system, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Common solvent pairs include ethanol-water and toluene-hexane.[9][10]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals thoroughly to remove all traces of solvent.

Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more hot solvent. If the problem persists, try a lower-boiling solvent or a different solvent system.
No crystals form The solution is not saturated, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If these fail, a different solvent is needed.
Poor recovery Too much solvent was used, or the crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing.
B. HPLC Analysis

High-Performance Liquid Chromatography is a cornerstone for assessing the purity of this compound and quantifying its impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

  • Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm).

Problem Possible Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase, or dead volume in the system.Ensure the mobile phase pH is appropriate for the analytes. Check for and eliminate any dead volumes in the tubing and connections. Consider using a different column.[11]
Peak Splitting Column blockage or void, or an issue with the injection process.Backflush or replace the column. Ensure the sample is fully dissolved in the mobile phase before injection.[12][13]
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column bleed.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Condition new columns properly.[14][15]
Ghost Peaks Contamination in the mobile phase, injection system, or sample carryover.Use high-purity solvents and prepare fresh mobile phase daily. Implement a thorough needle wash protocol. Inject a blank solvent to check for carryover.

Formation Pathway of Common Impurities

cluster_0 Nitration Reaction 2-Methylnaphthalene 2-Methylnaphthalene Desired_Product This compound (Major Product) 2-Methylnaphthalene->Desired_Product Nitration Isomeric_Impurities Isomeric Impurities (e.g., 2-Methyl-4-nitronaphthalene, 2-Methyl-6-nitronaphthalene, 2-Methyl-8-nitronaphthalene) 2-Methylnaphthalene->Isomeric_Impurities Side Reaction Oxidation_Impurities Oxidation Products (e.g., 2-Naphthoic acid) 2-Methylnaphthalene->Oxidation_Impurities Oxidation Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Desired_Product Nitrating_Agent->Isomeric_Impurities Dinitro_Impurities Dinitro-2-methylnaphthalenes Nitrating_Agent->Dinitro_Impurities Desired_Product->Dinitro_Impurities Further Nitration

Caption: Formation pathways of common impurities.

IV. References

  • Brink, J. A., Jr., & Shreve, R. N. (1951). Nitration of 2-Methylnaphthalene. Industrial & Engineering Chemistry, 43(3), 607–611.

  • Kim, E. K., Kochi, J. K. (1991). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitration. Journal of the Chemical Society, Perkin Transactions 2, (9), 1341-1351.

  • Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. (2008). Toxicology Letters, 182(1-3), 1-10.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Li, G., et al. (2010). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Journal of the Korean Chemical Society, 54(4), 433-437.

  • Galin, F. Z., et al. (2001). Oxidation of 2-Methylnaphthalene with Ozone. Russian Journal of General Chemistry, 71(8), 1264-1267.

  • ECHEMI. (n.d.). This compound SDS. Retrieved from --INVALID-LINK--

  • Al-Naiema, I. M., et al. (2023). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and this compound in the atmosphere. Atmospheric Environment, 294, 119504.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Mahajan, P. M., et al. (1996). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 62(10), 3784–3791.

  • Itoh, N., et al. (1994). Selective Oxidation of 2-Methylnaphthalene to 2-Methyl-l-naphthol by Rhodococcus sp. M192. Bioscience, Biotechnology, and Biochemistry, 58(7), 1236-1239.

  • ChemicalBook. (n.d.). This compound(881-03-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 881-03-8. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Nitronaphthalene. Retrieved from --INVALID-LINK--

  • Medikamenter Quality Services. (2023, July 25). Common Issues in HPLC Analysis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--

  • uHPLCs. (2023, August 14). Top 10 Common HPLC Problems and How to Fix Them. Retrieved from --INVALID-LINK--

  • Labcompare.com. (2024, February 28). Troubleshooting Common HPLC Issues. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from --INVALID-LINK--

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from --INVALID-LINK--

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. Molecules, 23(11), 2854.

  • Environment and Climate Change Canada. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Nitration of naphthalene with various nitrating agents. Retrieved from --INVALID-LINK--

  • New England Biolabs. (n.d.). Troubleshooting Guide for Total RNA Extraction & Purification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Retrieved from --INVALID-LINK--

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from --INVALID-LINK--

References

Troubleshooting unexpected results in reactions involving 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address common and unexpected issues encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights and practical solutions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to diagnose and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected results when synthesizing this compound via nitration of 2-methylnaphthalene?

The nitration of 2-methylnaphthalene is a classic electrophilic aromatic substitution. While the primary product is indeed this compound, several side products can arise, leading to lower yields and purification challenges. The most frequently encountered issues include the formation of isomeric byproducts, over-nitration, and oxidation of the methyl group.

A complex mixture of four isomeric nitro-2-methylnaphthalenes can be formed during the reaction.[1] The methyl group in 2-methylnaphthalene is an activating group and directs incoming electrophiles to the ortho and para positions. In the naphthalene ring system, this translates to preferential substitution at the 1, 4, 5, and 8 positions. Therefore, in addition to the desired this compound, you may also form 2-methyl-4-nitronaphthalene, 2-methyl-5-nitronaphthalene, and 2-methyl-8-nitronaphthalene.

Over-nitration to form dinitromethylnaphthalene derivatives can also occur, particularly with longer reaction times, elevated temperatures, or an excess of the nitrating agent. Furthermore, under harsh oxidative conditions, the methyl group can be oxidized to a formyl or carboxyl group, leading to the formation of 2-nitronaphthaldehyde or 2-nitronaphthoic acid, respectively.

Troubleshooting Guide: Synthesis of this compound

This section provides a detailed breakdown of potential problems during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired this compound Isomer

Symptoms:

  • The overall yield of the purified product is significantly lower than expected.

  • Chromatographic analysis (TLC, GC-MS) of the crude product shows multiple spots or peaks of similar intensity to the desired product.

Root Causes & Solutions:

Cause Explanation Solution
Suboptimal Reaction Temperature The regioselectivity of the nitration of substituted naphthalenes is highly temperature-dependent. Higher temperatures can favor the formation of thermodynamically more stable, but undesired, isomers.Maintain a low reaction temperature, typically between 0 and 10 °C, to favor the kinetically controlled formation of the 1-nitro isomer. Use an ice bath to carefully control any exotherm.
Incorrect Nitrating Agent or Concentration The choice and concentration of the nitrating agent (e.g., nitric acid, mixed acid) can influence the isomer distribution.For optimal regioselectivity towards the 1-position, a mixture of concentrated nitric acid and sulfuric acid is commonly employed. The ratio of these acids should be carefully controlled.
Inadequate Control of Reaction Time Allowing the reaction to proceed for an extended period can lead to the formation of dinitro products and other side reactions, reducing the yield of the desired mononitrated product.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Experimental Protocol: Regioselective Nitration of 2-Methylnaphthalene

  • To a stirred solution of 2-methylnaphthalene (1.0 eq) in a suitable solvent such as acetic anhydride or dichloromethane, cool the mixture to 0 °C in an ice-water bath.

  • Slowly add a pre-cooled nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Presence of Dinitro and Oxidized Impurities

Symptoms:

  • Mass spectrometry of the crude product shows peaks corresponding to molecular weights higher than that of this compound (187.19 g/mol ).[2][3][4]

  • The crude product is a dark, tarry substance that is difficult to handle and purify.

Root Causes & Solutions:

Cause Explanation Solution
Excessive Nitrating Agent Using a large excess of the nitrating agent can promote the formation of dinitromethylnaphthalene byproducts.Use a slight excess (typically 1.1 to 1.2 equivalents) of the nitrating agent.
High Reaction Temperature Elevated temperatures not only affect regioselectivity but also increase the rate of side reactions, including dinitration and oxidation of the methyl group.As mentioned previously, maintain strict temperature control throughout the reaction.
Presence of Oxidizing Impurities The nitric acid used may contain dissolved nitrogen oxides, which can act as stronger oxidizing agents.Use freshly opened or purified nitric acid to minimize the presence of these impurities.

Purification Protocol: Removal of Dinitro and Oxidized Impurities

  • Column Chromatography: This is the most effective method for separating the desired product from polar impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the components.

  • Recrystallization: If the crude product is not overly contaminated, recrystallization can be a viable purification method.[5] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water can be effective.

Issue 3: Difficulty in Characterizing the Product Mixture

Symptoms:

  • NMR or other spectroscopic data of the product is complex and difficult to interpret due to the presence of multiple isomers.

Root Causes & Solutions:

Cause Explanation Solution
Formation of Isomeric Byproducts As discussed, the nitration of 2-methylnaphthalene can yield a mixture of isomers, each with a unique spectroscopic signature.Obtain reference spectra for the expected major product and, if possible, for the potential isomeric byproducts. This will aid in the identification of signals in the product mixture. Below is a table summarizing the expected spectroscopic data for this compound.

Spectroscopic Data for this compound: [2][3][4][6][7]

Technique Expected Data
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 7.85 (d), 7.80 (d), 7.68 (t), 7.64 (t), 7.48 (d), 7.30 (d), 2.46 (s, 3H).[6]
¹³C NMR Characteristic peaks for the aromatic carbons and the methyl carbon.
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z = 187. Key fragmentation peaks can also be observed.[3]
IR (KBr) Strong absorptions characteristic of the nitro group (around 1520 and 1340 cm⁻¹).[7]

Troubleshooting Guide: Reactions Involving this compound

This section addresses common issues when using this compound as a starting material in subsequent transformations.

Issue 4: Incomplete or Unselective Reduction of the Nitro Group

Symptoms:

  • The reaction to form 2-methyl-1-naphthylamine does not go to completion, with starting material remaining.

  • The formation of side products, such as hydroxylamines, azo, or azoxy compounds, is observed.

Root Causes & Solutions:

Cause Explanation Solution
Catalyst Deactivation The catalyst used for the reduction (e.g., Pd/C, Raney Nickel) can become poisoned by impurities in the starting material or solvent.Ensure the this compound is of high purity before use. Use high-quality, dry solvents.
Suboptimal Reaction Conditions The temperature, pressure, and solvent can all affect the efficiency and selectivity of the reduction.For catalytic hydrogenation, typical conditions involve using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. The reaction may require moderate heating and pressure.
Formation of Intermediates The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these can dimerize to form azo and azoxy compounds.Ensure complete reduction by using a sufficient amount of catalyst and allowing for adequate reaction time. The addition of a small amount of acid can sometimes help to prevent the accumulation of these intermediates.
Issue 5: Unexpected Results in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • The desired substitution product is not formed, or is formed in low yield.

  • The reaction results in a complex mixture of unidentified products.

Root Causes & Solutions:

Cause Explanation Solution
Steric Hindrance from the Methyl Group The methyl group at the 2-position can sterically hinder the approach of the nucleophile to the 1-position, slowing down the rate of substitution.Use a less sterically hindered nucleophile if possible. Higher reaction temperatures or longer reaction times may be necessary to overcome the steric hindrance.
Deactivation of the Naphthalene Ring While the nitro group is strongly activating for SNAr, the overall reactivity of the naphthalene system can be influenced by other factors.Ensure that a strong nucleophile and appropriate reaction conditions (e.g., a polar aprotic solvent like DMF or DMSO) are used to facilitate the reaction.
Side Reactions of the Nucleophile The nucleophile may react with other functional groups in the molecule or with the solvent.Choose a nucleophile that is selective for the desired reaction. Ensure the solvent is inert under the reaction conditions.

Visualizing Reaction Pathways

To better understand the potential outcomes of the nitration of 2-methylnaphthalene, the following diagram illustrates the formation of the major product and potential isomeric byproducts.

Nitration_of_2_Methylnaphthalene cluster_products Potential Products 2-Methylnaphthalene 2-Methylnaphthalene This compound This compound 2-Methylnaphthalene->this compound Major Product Isomeric Byproducts Isomeric Byproducts 2-Methylnaphthalene->Isomeric Byproducts Side Reaction Dinitro Products Dinitro Products 2-Methylnaphthalene->Dinitro Products Over-nitration Oxidized Products Oxidized Products 2-Methylnaphthalene->Oxidized Products Side-chain Oxidation Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->2-Methylnaphthalene

Caption: Nitration of 2-Methylnaphthalene Pathways.

The following workflow provides a logical approach to troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield of this compound check_crude Analyze Crude Product (TLC, GC-MS, NMR) start->check_crude isomers Multiple Isomers Detected? check_crude->isomers high_mw Higher MW Impurities Detected? check_crude->high_mw unreacted_sm Significant Unreacted Starting Material? check_crude->unreacted_sm optimize_temp Optimize Reaction Temperature (Lower Temp) isomers->optimize_temp Yes control_time Optimize Reaction Time (Monitor by TLC) high_mw->control_time Yes adjust_reagents Adjust Reagent Stoichiometry high_mw->adjust_reagents Yes unreacted_sm->control_time Yes unreacted_sm->adjust_reagents Yes purify_reagents Use Purified Reagents unreacted_sm->purify_reagents Consider

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Optimizing Nitrating Agent Concentration for 2-Methyl-1-nitronaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this critical nitration reaction. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the standard nitrating agent for synthesizing this compound, and why is it so effective?

A1: The most common and effective nitrating agent is a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid is a stronger acid than nitric acid and serves a crucial catalytic role by protonating nitric acid. This protonated nitric acid readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4] The generation of a high concentration of nitronium ions is essential for an efficient reaction rate.[3]

Q2: How does the concentration of the nitrating agent impact the synthesis of this compound?

A2: The concentration of the nitrating agent is arguably the most critical parameter to control. It directly influences:

  • Reaction Rate: A higher concentration of the nitronium ion leads to a faster reaction. However, excessively fast reactions can be difficult to control thermally.[5]

  • Selectivity: The primary goal is mono-nitration. If the nitrating agent concentration is too high or the reaction temperature is not controlled, the risk of forming undesired dinitrated or polynitrated by-products increases significantly.[1][6][7]

  • Safety: Aromatic nitrations are highly exothermic. A high concentration of the nitrating agent can lead to a rapid temperature increase, creating a risk of a runaway reaction.[8][9]

Q3: How does the methyl group on the naphthalene ring influence the position of nitration?

A3: The methyl group (-CH₃) is an activating group, meaning it donates electron density to the aromatic system, making the ring more susceptible to electrophilic attack than unsubstituted naphthalene.[10] It is generally an ortho, para-director. However, in the naphthalene ring system, the regioselectivity is primarily governed by the stability of the carbocation intermediate (the sigma complex or Wheland intermediate).[11] Attack at the alpha-position (C1) allows the formation of a resonance-stabilized intermediate where the aromaticity of the second ring remains intact in more resonance structures.[11] This makes the C1 position the kinetically favored site of attack, leading to this compound as the major product.[12]

Q4: Besides the desired this compound, what are the common by-products I should expect?

A4: The primary by-products arise from a lack of complete regioselectivity or over-nitration. These include:

  • Other Mononitro Isomers: While nitration at the 1-position is favored, small amounts of other isomers can form, such as 2-methyl-4-nitronaphthalene, 2-methyl-6-nitronaphthalene, and 2-methyl-8-nitronaphthalene.[12]

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature), a second nitro group can be added to the ring.[12]

  • Oxidation Products: The mixed acid is a strong oxidizing agent and can lead to the formation of undesired oxidation by-products, especially at elevated temperatures.

Troubleshooting Guide

Issue 1: My yield of this compound is consistently low.

  • Possible Cause 1: Insufficient Nitrating Agent. The stoichiometry of your nitrating agent may be too low, leading to an incomplete reaction.

    • Solution: Carefully increase the molar equivalents of nitric acid relative to 2-methylnaphthalene. It is recommended to perform a series of small-scale experiments to determine the optimal ratio. (See Experimental Protocol below). Use a slight excess of the nitrating agent, but avoid a large excess to prevent the formation of dinitrated products.[7]

  • Possible Cause 2: Suboptimal Reaction Temperature. If the temperature is too low, the reaction rate may be too slow to go to completion within a reasonable timeframe.

    • Solution: While low temperatures are crucial for selectivity, ensure the reaction is proceeding. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13][14] If the reaction stalls, a modest increase in temperature (e.g., from 0°C to 5-10°C) can be beneficial, but this must be done with caution.[15]

Issue 2: I am forming a high percentage of dinitrated by-products.

  • Possible Cause: Excessively Harsh Reaction Conditions. This is a classic sign of over-nitration, caused by too high a concentration of the nitrating agent, a high reaction temperature, or a prolonged reaction time.[6][7]

    • Solution 1: Control Stoichiometry. Reduce the molar equivalents of the nitrating agent to just a slight excess (e.g., 1.05-1.1 equivalents of HNO₃).[16]

    • Solution 2: Control the Rate of Addition. Add the mixed acid dropwise to the solution of 2-methylnaphthalene.[16] This maintains a low instantaneous concentration of the nitrating agent and helps to control the exotherm.

    • Solution 3: Lower the Reaction Temperature. Perform the reaction in an ice bath (0-5°C). Lower temperatures disfavor the second nitration step, which has a higher activation energy.[7]

Issue 3: My product contains multiple mononitro isomers, reducing the purity of the desired this compound.

  • Possible Cause: Reaction Temperature is Too High. While the 1-nitro isomer is the kinetically favored product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other, more thermodynamically stable isomers.[7]

    • Solution: Maintain a consistently low reaction temperature (0-5°C or even lower if your solvent system allows) throughout the addition of the nitrating agent.[7][13] This ensures that the reaction proceeds primarily through the lowest energy pathway to the kinetic product.

Issue 4: The reaction is too vigorous and difficult to control.

  • Possible Cause: Inadequate Temperature Control or Too Rapid Addition of Reagents. This is a significant safety concern. The nitration of aromatic compounds is highly exothermic.

    • Solution 1: Ensure Efficient Cooling. Use a properly sized ice-water bath and ensure good thermal contact with the reaction flask. Vigorous stirring is essential for even heat distribution.

    • Solution 2: Slow, Controlled Addition. Add the nitrating agent very slowly using a dropping funnel.[16] This allows the cooling bath to dissipate the heat generated by the reaction as it forms.

    • Solution 3: Dilution. Using an appropriate inert solvent (e.g., dichloromethane) can help to moderate the reaction by increasing the thermal mass of the system.

Data Presentation: Effect of Nitrating Agent Concentration

The following table summarizes typical (hypothetical) results from an optimization study, demonstrating the impact of the nitric acid stoichiometry on yield and product distribution.

Molar Equivalents of HNO₃ (relative to 2-Methylnaphthalene)Yield of this compound (%)Other Mononitro Isomers (%)Dinitrated Products (%)
1.0808<1
1.1 92 7 1
1.585 (crude)69
2.070 (crude)525

Conditions: Reaction performed at 0-5°C. Data is illustrative.

Visualizations

Reaction Mechanism

G Mechanism: Electrophilic Nitration of 2-Methylnaphthalene cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Me_Naph 2-Methylnaphthalene H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Me_Naph->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ (regenerates H₂SO₄)

Caption: Electrophilic aromatic substitution mechanism.

Experimental Workflow

G Workflow: Optimization of Nitrating Agent Setup Dissolve 2-Methylnaphthalene in Solvent Cool Cool Reaction Mixture (e.g., 0°C) Setup->Cool Add Slow, Dropwise Addition of Nitrating Agent Cool->Add Prepare Prepare Nitrating Agent (Mixed Acid) Prepare->Add Monitor Monitor Reaction Progress (TLC/GC) Add->Monitor Quench Quench Reaction (e.g., pour onto ice) Monitor->Quench Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Analyze Analyze Purity & Yield (GC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for optimization.

Troubleshooting Decision Tree

G Troubleshooting Guide Start Problem with Synthesis? LowYield Low Yield? Start->LowYield HighDinitro High Dinitration? LowYield->HighDinitro No Sol_Yield Increase HNO₃ equivalents slightly. Verify reaction completion with TLC. LowYield->Sol_Yield Yes PoorSelectivity Poor Regioselectivity? HighDinitro->PoorSelectivity No Sol_Dinitro Decrease HNO₃ equivalents. Add mixed acid more slowly. Lower reaction temperature. HighDinitro->Sol_Dinitro Yes Sol_Selectivity Maintain temperature at 0-5°C. Ensure efficient cooling. PoorSelectivity->Sol_Selectivity Yes

Caption: A decision tree for common troubleshooting issues.

Experimental Protocol: Optimization of Nitrating Agent Concentration

Objective: To determine the optimal molar ratio of nitric acid to 2-methylnaphthalene for the synthesis of this compound.

Safety Precautions: This reaction involves concentrated, corrosive acids and is exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood. Have a base (e.g., sodium bicarbonate) ready to neutralize any spills.

Materials:

  • 2-Methylnaphthalene

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel

Procedure:

  • Preparation of Substrate Solution: In a 250 mL round-bottom flask, dissolve 2-methylnaphthalene (e.g., 14.2 g, 0.1 mol) in 50 mL of DCM. Equip the flask with a magnetic stir bar and place it in a large ice-water bath. Stir the solution and allow it to cool to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cooled in an ice bath, carefully and slowly add concentrated sulfuric acid (e.g., 12 mL, ~0.22 mol) to concentrated nitric acid (e.g., 7.5 mL, ~0.11 mol for a 1.1 equivalent test). CAUTION: Always add acid to acid slowly. Gently swirl the beaker to mix. This mixture should be prepared just before use.

  • Addition of Nitrating Agent: Transfer the cold mixed acid to a dropping funnel. Add the mixed acid dropwise to the stirred solution of 2-methylnaphthalene over a period of 30-45 minutes.[16] Crucially, monitor the internal temperature of the reaction flask and ensure it does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, very slowly pour the reaction mixture into a separate beaker containing 200 g of crushed ice with vigorous stirring.[17]

  • Isolation and Purification:

    • If a solid product precipitates, collect it via vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[17]

    • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Analysis: Determine the yield and analyze the purity of the product using GC-MS, HPLC, or NMR spectroscopy to quantify the ratio of this compound to any isomers or by-products.[2][18][19]

References

Technical Support Center: Strategic Control of Dinitronaphthalene Byproduct Formation in Naphthalene Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the nitration of naphthalene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to prevent the formation of dinitronaphthalene byproducts, ensuring the desired mononitrated products' purity and yield. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

Frequently Asked Questions (FAQs)

Here, we address the most common queries encountered during the nitration of naphthalene, providing concise and actionable answers.

Q1: Why am I observing dinitronaphthalene byproducts in my reaction?

A1: The formation of dinitronaphthalene is a common issue in naphthalene nitration, arising from the further nitration of the initial mononitronaphthalene product. Naphthalene is highly reactive towards electrophilic substitution, and once the first nitro group is introduced, the resulting nitronaphthalene can undergo a second nitration, especially under harsh reaction conditions. Factors that promote dinitration include an excess of the nitrating agent, elevated reaction temperatures, and prolonged reaction times.[1]

Q2: How does temperature influence the formation of dinitronaphthalene?

A2: Temperature is a critical parameter in controlling the extent of nitration. Higher temperatures increase the reaction rate, which can lead to over-nitration and the formation of dinitronaphthalene byproducts. Conversely, conducting the reaction at lower temperatures, often below ambient, favors the mononitration product by slowing down the subsequent nitration of nitronaphthalene.[1][2] For instance, carrying out the reaction at temperatures as low as -15°C has been shown to significantly improve the selectivity for mononitronaphthalene.[1][2]

Q3: What is the role of the nitrating agent's concentration in byproduct formation?

A3: The concentration and molar ratio of the nitrating agent, typically a mixture of nitric acid and sulfuric acid, are pivotal. A high concentration or a significant excess of the nitrating agent increases the availability of the nitronium ion (NO₂⁺), the active electrophile. This surplus of nitronium ions can aggressively nitrate the initially formed mononitronaphthalene, leading to a higher yield of dinitronaphthalene byproducts. Careful control of the stoichiometry to use only a slight excess of the nitrating agent is crucial for minimizing dinitration.[1]

Q4: Can the choice of solvent impact the formation of dinitronaphthalene?

A4: Yes, the solvent system can influence the reaction's selectivity. The solvent affects the solubility of naphthalene and the nitrating species, and can also play a role in stabilizing the reaction intermediates.[1] For example, using a solvent like 1,2-dichloroethane in conjunction with a zeolite catalyst has been demonstrated to enhance the selectivity for 1-nitronaphthalene while minimizing dinitration.[1][2]

Q5: Are there any catalysts that can help prevent dinitronaphthalene formation?

A5: The use of shape-selective catalysts, such as zeolites (e.g., HBEA-25), has proven effective in promoting the mononitration of naphthalene with high selectivity.[1][2] The porous structure of these catalysts can sterically hinder the larger, already nitrated naphthalene molecule from accessing the active sites for a second nitration, thereby favoring the formation of mononitronaphthalene. This approach offers a greener alternative to traditional methods by reducing the need for corrosive mineral acids and minimizing byproduct formation.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to the unwanted formation of dinitronaphthalene byproducts.

Issue Probable Cause(s) Recommended Solutions & Explanations
High Yield of Dinitronaphthalene Byproducts 1. Excess Nitrating Agent: Using a large molar excess of the nitric acid/sulfuric acid mixture. 2. Elevated Reaction Temperature: Running the reaction at or above room temperature. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material.1. Stoichiometry Control: Carefully calculate and use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This limits the availability of the nitronium ion for the second nitration. 2. Temperature Management: Maintain a low reaction temperature, ideally between -15°C and 0°C, using an appropriate cooling bath.[1][2] This is a kinetically controlled regime that favors the faster-forming mononitrated product. 3. Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the naphthalene is consumed to prevent further nitration of the product.
Inconsistent Product Ratios (Mono- vs. Di-nitrated) 1. Poor Temperature Control: Fluctuations in the reaction temperature. 2. Inhomogeneous Mixing: Inefficient stirring leading to localized "hot spots" or areas of high nitrating agent concentration. 3. Variability in Reagent Concentration: Using nitric or sulfuric acid of inconsistent concentration between batches.1. Precise Temperature Regulation: Employ a reliable cooling system (e.g., cryostat or ice-salt bath) to maintain a stable and consistent temperature throughout the reaction. 2. Vigorous Agitation: Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture, preventing localized over-nitration. 3. Reagent Standardization: Use acids of known and consistent concentration. It is advisable to titrate the acids before use to confirm their molarity.
Formation of Unwanted Dinitronaphthalene Isomers 1. Thermodynamic Control: Higher reaction temperatures can lead to the formation of more thermodynamically stable, but often undesired, dinitronaphthalene isomers.1. Kinetic Control Conditions: Adhere strictly to low-temperature protocols. The kinetically favored product distribution is generally more selective.
Difficulty in Separating Mononitro- from Dinitronaphthalene 1. High Concentration of Byproducts: The presence of significant amounts of dinitronaphthalene complicates purification.1. Optimize Reaction Conditions: The primary strategy is to minimize the formation of dinitronaphthalenes in the first place by following the recommendations above. 2. Purification Techniques: If dinitronaphthalenes are present, they can be separated from mononitronaphthalenes by column chromatography or fractional crystallization, although this can be challenging and lead to yield loss.

Experimental Protocols

Protocol for Optimized Mononitration of Naphthalene

This protocol is designed to maximize the yield of 1-nitronaphthalene while minimizing the formation of dinitronaphthalene byproducts.

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • 1,2-Dichloroethane (or another suitable solvent)

  • HBEA-25 Zeolite Catalyst (optional, for enhanced selectivity)

  • Ice

  • Sodium Bicarbonate Solution (5%)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve naphthalene in 1,2-dichloroethane.

  • Catalyst Addition (Optional): If using a zeolite catalyst for enhanced selectivity, add 0.10 g of HBEA-25 zeolite to the naphthalene solution.[1]

  • Cooling: Cool the mixture to -15°C using an appropriate cooling bath (e.g., an ice-salt bath or a cryostat).[1][2]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of concentrated nitric acid to a calculated amount of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the cooled naphthalene solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed -10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench it by pouring the mixture into a beaker containing crushed ice and water.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the nitration of naphthalene and the critical point where dinitronaphthalene byproduct formation can be controlled.

Nitration_Pathway cluster_conditions Controlling Factors Naphthalene Naphthalene Mononitronaphthalene Mononitronaphthalene (Desired Product) Naphthalene->Mononitronaphthalene First Nitration NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) Dinitronaphthalene Dinitronaphthalene (Byproduct) Mononitronaphthalene->Dinitronaphthalene Second Nitration (To be minimized) Control Reaction Control - Low Temperature - Stoichiometric Nitrating Agent - Shorter Reaction Time

Caption: Reaction pathway for naphthalene nitration and key control points.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the product distribution in naphthalene nitration.

Parameter Condition Effect on Dinitronaphthalene Formation Primary Mononitro Isomer Favored Reference
Temperature Low (-15°C to 0°C)Minimized1-Nitronaphthalene (Kinetic Product)[1][2]
High (>80°C)Increased2-Nitronaphthalene (Thermodynamic Product)[1]
Nitrating Agent Stoichiometry Stoichiometric or slight excessMinimized1-Nitronaphthalene[1]
Large excessSignificantly Increased-[1]
Catalyst HBEA-25 ZeoliteMinimizedHigh selectivity for 1-Nitronaphthalene[1][2]
None (Mixed Acid)Prone to dinitration without strict control1-Nitronaphthalene (under kinetic control)[1]

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methyl-1-nitronaphthalene. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and advance your research with confidence.

The Challenge: A Highly Useful, Poorly Soluble Compound

This compound is a yellow crystalline solid widely used as a building block in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1] Despite its utility, its highly crystalline and non-polar nature makes it notoriously difficult to dissolve in many common reaction media, particularly aqueous systems. This guide provides a systematic approach to overcoming this critical experimental hurdle.

Part 1: Understanding the Molecule

Effective troubleshooting begins with understanding the physicochemical properties of the compound. This compound's characteristics dictate its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][3]
Appearance Yellow to ochre crystalline powder[1][4][5]
Melting Point 79-82 °C[1][2][4]
Boiling Point 185-186 °C @ 18 mmHg[1][2][4]
Water Solubility Insoluble (<0.1 mg/mL)[3][4]
Organic Solubility Soluble in solvents like ethanol and acetone[5]
LogP 3.57960[1]

The high LogP value indicates significant lipophilicity ("oil-loving"), which explains its poor solubility in water.[1] While soluble in some organic solvents, achieving the necessary concentration for an efficient reaction often requires more advanced techniques.[5]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My this compound won't dissolve in my chosen solvent. What are the first steps?

A1: Always start with the fundamentals before moving to more complex solutions.

  • Confirm Solvent Choice: The principle of "like dissolves like" is paramount. Given the aromatic and non-polar nature of this compound, you should begin with common organic solvents. If you are performing a reaction that requires a polar or aqueous environment, a single solvent system is unlikely to work.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[6][7] Grinding the crystalline powder into a finer solid using a mortar and pestle can significantly speed up the solubilization process by increasing the surface area exposed to the solvent.[8]

  • Apply Gentle Heat: For many compounds, solubility increases with temperature. If your reaction conditions permit, gently warming the solvent while stirring can help dissolve the material. Be cautious and ensure the temperature is well below the boiling point of your solvent and does not induce unwanted side reactions or degradation.

Q2: I've tried solvents like ethanol and THF, but the concentration is too low for an efficient reaction. What is the next logical step?

A2: This is a classic scenario that calls for a co-solvent system .

A co-solvent is a water-miscible organic solvent that, when added to a primary solvent (like water), reduces the overall polarity of the system.[9] This creates a more favorable environment for non-polar solutes. This technique is a mainstay for increasing the solubility of lipophilic compounds in aqueous media.[6]

Common co-solvents to try include:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)[10]

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile

The key is to find a ratio that keeps your compound in solution while still allowing the desired reaction to proceed. See the detailed protocol below for a systematic approach to screening co-solvents.

Q3: My reaction involves an aqueous reagent and this compound in an organic solvent. The reaction is incredibly slow because they are in separate, immiscible phases. How can I solve this?

A3: This is the ideal situation for employing a Phase-Transfer Catalyst (PTC) .

A PTC is a substance that acts like a shuttle, transferring a reactant from one phase (e.g., the aqueous phase) into another (the organic phase) where the reaction can occur.[11][12] This overcomes the physical separation of reactants, dramatically accelerating the reaction rate in heterogeneous systems.[13][14] The catalyst, often a quaternary ammonium salt, forms a lipophilic ion pair with the aqueous reactant, allowing it to dissolve in the organic phase and react with the this compound.[15]

Common PTCs include:

  • Tetrabutylammonium bromide (TBAB)

  • Benzyltriethylammonium chloride

  • Crown ethers (for complexing metal cations)[11][15]

PTC_Mechanism

Q4: The material dissolves eventually, but it takes hours of stirring. How can I significantly speed up the dissolution process?

A4: Use sonication .

Sonication employs high-frequency sound waves to agitate the sample, creating a phenomenon called cavitation—the rapid formation and collapse of microscopic bubbles.[16][17] This process generates intense mechanical forces that break apart intermolecular interactions and fragment solid particles, dramatically increasing the rate of dissolution.[8][16] It is a physical method that accelerates the dissolving process but does not typically increase the thermodynamic solubility limit itself.[18]

Part 3: Decision-Making & Experimental Protocols

Use the following workflow to select the appropriate strategy for your specific experimental challenge.

Workflow

Protocol 1: Co-Solvent System Screening
  • Preparation: In several small vials, weigh out an identical, small amount of this compound (e.g., 10 mg).

  • Primary Solvent: To each vial, add a small volume of your primary reaction solvent (e.g., 1 mL of water). The compound will not dissolve.

  • Co-solvent Addition: Gradually add a different co-solvent (DMSO, DMF, Dioxane) dropwise to each vial while stirring vigorously.

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.

  • Determine Ratio: Record the final volume ratio of primary solvent to co-solvent required for complete dissolution. This ratio is your starting point for scaling up the reaction.

  • Reaction Compatibility: Ensure the chosen co-solvent system does not interfere with your reaction chemistry (e.g., by reacting with reagents or catalysts).

Protocol 2: Implementing Phase-Transfer Catalysis (PTC)
  • Reaction Setup: Combine the this compound in your chosen organic solvent and the second reactant in the aqueous phase in your reaction vessel.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB) to the mixture. A typical catalytic loading is 1-10 mol% relative to the limiting reagent.

  • Agitation: The efficiency of PTC is highly dependent on the interfacial surface area between the two phases. Ensure vigorous stirring throughout the reaction to maximize contact.

  • Monitoring: Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC-MS, LC-MS). The reaction should be significantly faster than without the catalyst.

Protocol 3: Utilizing Sonication for Enhanced Dissolution
  • Preparation: Weigh the desired amount of this compound and place it in the reaction vessel.

  • Solvent Addition: Add the chosen solvent or co-solvent system to the vessel.

  • Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside your vessel.

  • Operation: Turn on the sonicator. The process can generate some heat, so monitor the temperature of the bath and use a cooling bath if your reaction is temperature-sensitive.

  • Observation: Continue sonication until the solid is fully dissolved. This can take anywhere from a few minutes to an hour, depending on the scale and solvent.[17]

Safety & Handling Precautions

  • Reactivity: Aromatic nitro compounds like this compound can be strong oxidizing agents. Avoid mixing with strong reducing agents, as this can lead to vigorous or even explosive reactions.[3][4] They may also explode in the presence of strong bases like sodium hydroxide.[3][4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Solvent Hazards: Be aware of the specific hazards associated with the solvents and co-solvents you are using (e.g., flammability, toxicity).

By applying these principles and protocols systematically, you can effectively overcome the solubility challenges posed by this compound and achieve more efficient, reliable, and successful experimental outcomes.

References

Removal of unreacted starting material from 2-Methyl-1-nitronaphthalene product

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-methyl-1-nitronaphthalene. Here, we provide in-depth troubleshooting advice and detailed protocols to facilitate the removal of unreacted starting material and other impurities.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should be concerned about after the synthesis of this compound?

The most common impurity is the unreacted starting material, 2-methylnaphthalene. The synthesis of this compound is typically achieved through the nitration of 2-methylnaphthalene. Incomplete reactions will result in a mixture of the desired product and the starting material.

Q2: What other impurities might be present in my crude product?

Besides unreacted 2-methylnaphthalene, the nitration reaction can lead to the formation of other isomers of methyl-nitronaphthalene as an oily byproduct.[1] Additionally, over-nitration can produce dinitro- a nd poly-nitro derivatives, while oxidation side reactions can generate nitrophenols and other colored impurities.

Q3: My crude product is a dark, oily substance. Is this normal?

While pure this compound is a yellow crystalline solid, a dark and oily crude product is not uncommon.[2][3] This appearance is often due to the presence of isomeric byproducts, residual nitrating acids, and other colored impurities. A thorough purification process is necessary to isolate the desired product.

Q4: Can I use a simple aqueous wash to purify my product?

Washing the crude product with a basic solution, such as sodium bicarbonate, is a crucial initial step to neutralize and remove residual strong acids (sulfuric and nitric acid) from the reaction mixture.[4] This is important because residual acid can interfere with subsequent purification steps like column chromatography. However, this wash will not remove the unreacted 2-methylnaphthalene or other organic impurities.

II. Troubleshooting Guide

This section provides a systematic approach to overcoming common issues encountered during the purification of this compound.

Problem 1: Difficulty with Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which the desired product has low solubility at cooler temperatures, while the impurities remain in solution.[5]

Scenario 1: My product "oils out" instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your crude product, causing it to melt before dissolving. Alternatively, the solution may be too concentrated, or cooling is happening too rapidly.

  • Solution:

    • Select a lower-boiling point solvent.

    • Add more solvent to the hot solution to ensure it is not supersaturated.

    • Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.[6]

Scenario 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the liquid to create a rough surface for crystals to form.

    • Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

    • Reduce the solvent volume. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

Scenario 3: The recrystallized product is still impure.

  • Cause: The chosen solvent may not be optimal for separating the product from the impurities. Impurities may have co-precipitated with the product.

  • Solution:

    • Perform a second recrystallization with the same or a different solvent system.

    • Consider a two-solvent recrystallization. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]

Problem 2: Challenges with Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities.[8] Since this compound is more polar than 2-methylnaphthalene, it will adhere more strongly to the polar stationary phase (silica gel) and elute later.

Scenario 1: I can't achieve good separation between my product and the starting material on the TLC plate.

  • Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • Adjust the solvent polarity. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[9]

      • If the spots are too high on the TLC plate (high Rf values), decrease the polarity of the mobile phase by increasing the proportion of hexane.

      • If the spots are too low on the TLC plate (low Rf values), increase the polarity by adding more ethyl acetate.

    • Aim for an Rf value of ~0.2-0.3 for your product in the chosen solvent system for optimal separation on a column.[10]

Scenario 2: The product is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the product through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexane, you can slowly increase the concentration to 10%, 15%, and so on. This is known as a gradient elution.[11]

Scenario 3: The product elutes with impurities.

  • Cause: The column may be overloaded, or the separation is inherently difficult.

  • Solution:

    • Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

    • Ensure proper column packing to avoid channeling.

    • Collect smaller fractions and analyze them carefully by TLC to identify the pure product fractions.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. Ethanol is often a suitable solvent.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. Heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.[12]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals. A melting point determination can be used to assess purity. Pure this compound has a melting point in the range of 79-82 °C.[13]

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 5-10% ethyl acetate in hexane. The goal is to have the 2-methylnaphthalene spot with a higher Rf and the this compound spot with a lower Rf, with clear separation between them.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 5% ethyl acetate in hexane). The less polar 2-methylnaphthalene will elute first.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

IV. Data Summary

Table 1: Solvent Properties for Purification

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationSuitability for Chromatography (Mobile Phase)
HexaneNon-polar69Good for washing non-polar impurities; can be used as the "poor" solvent in a two-solvent system.Primary non-polar component.
Ethyl AcetatePolar77Can be used as the "good" solvent in a two-solvent system.Primary polar component, mixed with hexane.
EthanolPolar78Often a good single solvent for recrystallization of nitronaphthalenes.Generally too polar for the primary mobile phase.
MethanolPolar65Can be effective for recrystallization.Too polar for initial elution.
DichloromethaneModerately Polar40Can be used to dissolve the crude product for loading onto a column.Can be used as a more polar component in the mobile phase.

V. Visualization of Workflow

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_end Final Product Crude Crude this compound (Oily solid containing unreacted starting material and isomers) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Primary method for solids Column Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Crude->Column For difficult separations or oily products Recryst_Issues Recrystallization Issues: - Oiling out - No crystals - Low purity Recrystallization->Recryst_Issues If problems arise Pure Pure this compound (Yellow crystalline solid) Recrystallization->Pure Successful Purification Column_Issues Chromatography Issues: - Poor separation - Product stuck - Co-elution Column->Column_Issues If problems arise Column->Pure Successful Purification Recryst_Issues->Column Alternative method Column_Issues->Recrystallization Post-column cleanup

Caption: Workflow for the purification of this compound.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. BenchChem.

  • Kochi, J. K., & Rathore, R. (n.d.). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. ElectronicsAndBooks.

  • University of Calgary. (n.d.). Column chromatography.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • ChemicalBook. (2023). This compound Chemical Properties,Uses,Production.

  • Massachusetts Institute of Technology. (n.d.). 5. Thin Layer Chromatography.

  • PubChem. (n.d.). This compound.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • BenchChem. (n.d.). Purification of 2-Propoxynaphthalene by Recrystallization: An Application Note and Protocol.

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.

  • ChemicalBook. (2023). This compound(881-0-8) 1H NMR spectrum.

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

  • Organic Chemistry Help. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube.

  • Phenomenex. (2023, August 26). GC Column Troubleshooting Guide.

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Wellesley College. (n.d.). recrystallization-2.doc.pdf.

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.

  • Humboldt-Universität zu Berlin. (n.d.). Supporting Information 1.

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.

  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519.

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Brainly. (2024, March 14). [FREE] Using a 3:1 hexane to ethyl acetate ratio as a mobile phase for silica thin-layer chromatography, you.

  • International Journal of Pharmaceutical Development & Technology. (2012). Flash Chromatography: A Fast and Efficient Method for the Purification of Organic Compounds.

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.

  • Sciencemadness Discussion Board. (2016, May 18). preparation of α-nitronaphthalene.

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.

  • UKEssays. (2019, September 23). Purifying Naphthalene Using Recrystallization.

  • BenchChem. (n.d.). Purification of 2-Propoxynaphthalene by Recrystallization: An Application Note and Protocol.

  • CHEMISTRY LIVE (UG & PG). (2023, August 29). Purification of Naphthalene by Re-Crystallization from Ethanol [Video]. YouTube.

  • Google Patents. (n.d.). US1581258A - Purification of alpha-nitro-naphthalene.

  • San Diego Miramar College. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives.

  • Google Patents. (n.d.). US2591877A - Purification of alcohols by azeotropic distillation.

References

Technical Support Center: Managing Thermal Decomposition During 2-Methyl-1-nitronaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to navigating the challenges associated with the synthesis of 2-Methyl-1-nitronaphthalene, with a specific focus on mitigating the risks of thermal decomposition. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical, actionable solutions to common issues encountered during this nitration reaction, ensuring both safety and optimal reaction outcomes.

Introduction

The nitration of 2-methylnaphthalene is a critical step in the synthesis of various valuable compounds, including precursors for Vitamin K.[1] However, this electrophilic aromatic substitution is highly exothermic and poses a significant risk of thermal decomposition.[2] Uncontrolled reactions can lead to diminished yields, the formation of hazardous byproducts, and potentially dangerous runaway scenarios.[2] This guide offers in-depth, experience-driven advice to facilitate the safe and efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal decomposition during the nitration of 2-methylnaphthalene?

A1: Thermal decomposition during the nitration of 2-methylnaphthalene is primarily driven by a combination of factors:

  • Exothermic Nature of Nitration: The reaction to form the nitronium ion (NO₂⁺) from nitric and sulfuric acids and its subsequent reaction with the aromatic ring is highly exothermic.[3] Failure to effectively dissipate this heat can lead to a rapid and uncontrolled temperature increase.

  • Thermal Instability of Nitroaromatic Compounds: Aromatic nitro compounds are known to be thermally hazardous.[4] The desired product, this compound, and other nitrated byproducts can decompose, especially at elevated temperatures in the presence of strong acids.[4]

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as oxidation and the formation of dinitro- and polynitro- byproducts.[5] These side reactions are often more exothermic than the initial nitration, creating a dangerous positive feedback loop that can lead to a runaway reaction.

  • Inadequate Process Control: Insufficient cooling, localized "hot spots" from poor mixing, or too rapid addition of the nitrating agent can all result in a loss of temperature control.[6]

Q2: What is the recommended temperature range for the nitration of 2-methylnaphthalene to minimize thermal decomposition?

A2: Maintaining a low and stable reaction temperature is critical for a safe and selective reaction. The recommended temperature range for the nitration of 2-methylnaphthalene is typically between 0 °C and 5 °C .[7]

  • Below 0 °C: While safer, the reaction rate may become impractically slow for some laboratory setups.

  • Above 5 °C: The risk of side reactions, such as the formation of dinitronaphthalenes, and thermal decomposition increases significantly.[5][8]

A robust cooling system, such as an ice-salt bath or a cryostat, is essential to maintain the temperature within this narrow window, especially during the addition of the nitrating agent.

Q3: What is the preferred nitrating agent for the synthesis of this compound, and why?

A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this transformation.[7] The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[3]

While effective, this "mixed acid" is highly corrosive and its use necessitates careful handling and temperature control.[5] Alternative, milder nitrating agents exist for other aromatic compounds, such as dinitrogen pentoxide or trifluoroacetyl nitrate, which can offer safer reaction conditions and reduce acidic waste.[9][10] However, for the specific synthesis of this compound, the mixed acid system remains the most widely documented.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
  • Observation: The internal temperature of the reaction mixture rises rapidly and cannot be controlled by the cooling system.

  • Potential Causes:

    • The rate of addition of the nitrating agent is too fast.

    • The cooling bath's capacity is insufficient to dissipate the heat of reaction.

    • Inadequate stirring is leading to localized areas of high reagent concentration and "hot spots."

  • Solutions:

    • Immediately cease the addition of the nitrating agent.

    • Enhance the cooling system. This can involve adding more ice and salt to the bath or switching to a more powerful cooling method.

    • Ensure vigorous and efficient stirring to improve heat transfer and maintain a uniform temperature throughout the reaction mixture.

    • If the temperature continues to climb, a pre-chilled, inert solvent can be added to dilute the reaction mixture and absorb excess heat. In a severe, uncontrolled exotherm, the reaction should be quenched by carefully and slowly pouring it over a large excess of crushed ice with vigorous stirring.

Issue 2: Darkening of the Reaction Mixture (Brown or Black Color)
  • Observation: The reaction mixture, which should be a yellow to light orange color, turns dark brown or black.

  • Potential Causes:

    • This is a strong indication of thermal decomposition and the formation of oxidized and polymeric byproducts.

    • The reaction temperature has likely exceeded the optimal range, even if only for a brief period.

  • Solutions:

    • Immediately verify and record the internal temperature.

    • Stop the addition of the nitrating agent if it is ongoing.

    • Improve cooling and stirring immediately.

    • Proceed with the reaction, but anticipate a lower yield of the desired product and a more challenging purification process due to the formation of numerous impurities.

Issue 3: Low Yield of this compound
  • Observation: The isolated yield of the desired product after workup and purification is significantly lower than expected.

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, a temperature that is too low, or an inadequate amount of the nitrating agent.

    • Side Reactions and Decomposition: As previously mentioned, elevated temperatures can favor the formation of byproducts, thus reducing the yield of the target isomer.[5]

    • Losses During Workup: The product can be lost during the quenching, extraction, and purification phases.

  • Solutions:

    • Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material before quenching.

    • Maintain strict adherence to the recommended temperature range to minimize byproduct formation.

    • Optimize the workup procedure. This could involve adjusting the pH during extraction or selecting a more suitable solvent system for recrystallization to minimize product loss.

Experimental Protocols

Recommended Protocol for the Nitration of 2-Methylnaphthalene with Enhanced Temperature Control

Materials:

  • 2-Methylnaphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or a similar inert solvent)

  • Ice

  • Rock Salt

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

Procedure:

  • Setup: Assemble the glassware and place the round-bottom flask in an ice-salt bath, ensuring the bath is capable of maintaining a temperature below 0 °C.

  • Initial Solution: In the flask, dissolve the 2-methylnaphthalene in dichloromethane. Begin stirring and cool the solution to between 0 °C and -5 °C.

  • Sulfuric Acid Addition: Slowly and carefully add the concentrated sulfuric acid to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture Preparation: In the dropping funnel, cautiously prepare the nitrating mixture by adding the concentrated nitric acid to the concentrated sulfuric acid. Cool this mixture in a separate ice bath before use.

  • Controlled Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of at least one hour, maintaining the internal temperature between 0 °C and 5 °C. This slow and controlled addition is paramount to preventing a dangerous exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualizations

Thermal_Decomposition_Pathway cluster_0 Initiating Factors cluster_1 Primary Consequences cluster_2 Decomposition Cascade Rapid Reagent Addition Rapid Reagent Addition Increased Exotherm Increased Exotherm Rapid Reagent Addition->Increased Exotherm Poor Mixing Poor Mixing Localized Hot Spots Localized Hot Spots Poor Mixing->Localized Hot Spots Inadequate Cooling Inadequate Cooling Inadequate Cooling->Increased Exotherm Side Reactions (Oxidation, Polynitration) Side Reactions (Oxidation, Polynitration) Increased Exotherm->Side Reactions (Oxidation, Polynitration) Product Decomposition Product Decomposition Increased Exotherm->Product Decomposition Localized Hot Spots->Side Reactions (Oxidation, Polynitration) Side Reactions (Oxidation, Polynitration)->Product Decomposition Runaway Reaction Runaway Reaction Product Decomposition->Runaway Reaction

Caption: Factors contributing to thermal decomposition during the nitration of 2-methylnaphthalene.

Troubleshooting_Workflow cluster_0 Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution Uncontrolled Exotherm Uncontrolled Exotherm Stop Reagent Addition Stop Reagent Addition Uncontrolled Exotherm->Stop Reagent Addition Enhance Cooling Enhance Cooling Stop Reagent Addition->Enhance Cooling Increase Stirring Increase Stirring Enhance Cooling->Increase Stirring Temperature Stabilized? Temperature Stabilized? Increase Stirring->Temperature Stabilized? Proceed with Caution Proceed with Caution Temperature Stabilized?->Proceed with Caution Yes Dilute with Cold Solvent Dilute with Cold Solvent Temperature Stabilized?->Dilute with Cold Solvent No Emergency Quench Emergency Quench Dilute with Cold Solvent->Emergency Quench If still unstable

Caption: A workflow for troubleshooting an uncontrolled exotherm during nitration.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 °C to 5 °CMinimizes side reactions and thermal decomposition while maintaining a viable reaction rate.[7]
Addition Time of Nitrating Agent > 1 hour (for lab scale)Allows for effective dissipation of the heat of reaction, preventing a dangerous exotherm.
Stirring Speed Vigorous (e.g., >300 RPM)Ensures thermal homogeneity and prevents the formation of localized "hot spots."

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1-nitronaphthalene and 1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers engaged in the synthesis of complex aromatic compounds, particularly in the fields of materials science and drug development, a nuanced understanding of reactant behavior is paramount. Naphthalene and its derivatives serve as foundational scaffolds for a multitude of functional molecules. The introduction of substituents dramatically alters the electronic landscape and steric profile of the parent ring system, thereby dictating the course of subsequent chemical transformations.

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Methyl-1-nitronaphthalene and its parent compound, 1-nitronaphthalene. We will dissect how the addition of a single methyl group modifies the reactivity profile, focusing on electrophilic and nucleophilic aromatic substitution, as well as the reduction of the nitro group. This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations from the literature, offering predictive insights for synthetic planning.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of any aromatic system is governed by the distribution of electron density within the ring and the steric accessibility of its various positions. The naphthalene core itself has non-equivalent positions: the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one ring in more resonance structures.[1][2][3]

1-Nitronaphthalene:

  • Nitro Group (-NO₂): Located at the α-position, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This has two major consequences:

    • It strongly deactivates the ring to which it is attached (Ring A) towards electrophilic aromatic substitution (EAS).

    • It activates Ring A for nucleophilic aromatic substitution (NAS), particularly at the positions ortho (position 2) and para (position 4) to itself.

This compound:

  • Nitro Group (-NO₂): Its deactivating properties remain dominant.

  • Methyl Group (-CH₃): Located at the β-position, the methyl group is an electron-donating group (EDG) through induction and hyperconjugation. Its presence introduces a critical perturbation to the system:

    • Electronic Effect: It donates electron density to the ring, partially counteracting the deactivating effect of the nitro group.

    • Steric Effect: It introduces bulk around the nitro group, potentially hindering the approach of reagents to the C1 and C2 positions.

These fundamental differences are summarized in the table below.

Feature1-NitronaphthaleneThis compoundCausality and Implication
Key Substituents 1-NO₂ (EWG)1-NO₂ (EWG), 2-CH₃ (EDG)The interplay between the EWG and EDG in the methylated compound is the primary driver of its unique reactivity.
Electron Density (Ring A) Significantly reducedReduced, but less so than in 1-nitronaphthaleneThe methyl group's electron donation slightly replenishes electron density, making the ring less deactivated.
Steric Hindrance at C1/C2 Minimal at C2SignificantThe methyl group at C2 sterically shields both its own position and the adjacent C1 position, impacting reagent approach.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

In both molecules, the nitro-substituted ring is strongly deactivated. Therefore, further electrophilic substitution will preferentially occur on the unsubstituted ring (Ring B), primarily at the α-positions (C5 and C8).

  • 1-Nitronaphthalene: Reaction is sluggish and requires forcing conditions. The primary products are 5- and 8-substituted derivatives.

  • This compound: The overall reactivity towards EAS is expected to be slightly higher than that of 1-nitronaphthalene. While the directing effects still favor substitution on Ring B, the activating methyl group on Ring A makes the entire molecule a slightly better nucleophile. The key difference is subtle but electronically driven.

G cluster_0 Electrophilic Attack on Unsubstituted Ring 1NN 1-Nitronaphthalene 2M1NN This compound Products_1NN Mainly 5- and 8-substituted products Products_2M1NN Mainly 5- and 8-substituted products Reactivity_1NN Lower Reactivity Reactivity_2M1NN Slightly Higher Reactivity

Nucleophilic Aromatic Substitution (NAS)

This is where the most dramatic difference in reactivity is observed. The nitro group activates the ring for NAS, making the carbon atoms at the ortho and para positions susceptible to attack by nucleophiles.

  • 1-Nitronaphthalene: Position 2 (ortho) and Position 4 (para) are activated. A nucleophile can readily attack at C2 or C4, leading to the displacement of a hydride ion (in oxidative NAS) or a pre-existing leaving group.

  • This compound: The situation is profoundly different.

    • Electronic Effect: The electron-donating methyl group at C2 directly counteracts the electron-withdrawing effect of the nitro group at that specific position. This reduces the electrophilicity of C2, making it a less favorable site for nucleophilic attack.

    • Steric Effect: The methyl group physically blocks the C2 position, creating significant steric hindrance that impedes the approach of a nucleophile.

Therefore, This compound is significantly less reactive towards nucleophilic attack at the C2 position compared to 1-nitronaphthalene. Nucleophilic attack at C4 remains possible but may be slightly disfavored electronically compared to the parent compound.

G cluster_1NN 1-Nitronaphthalene cluster_2M1NN This compound 1NN_C2 C2 (ortho) Activated 1NN_C4 C4 (para) Activated 1NN_Nu Nucleophile (Nu⁻) 1NN_Nu->1NN_C2 Favorable Attack 2M1NN_C2 C2 (ortho) Deactivated & Shielded 2M1NN_C4 C4 (para) Activated 2M1NN_Nu Nucleophile (Nu⁻) 2M1NN_Nu->2M1NN_C2 Unfavorable Attack

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a fundamental transformation. The rate of this reduction can be influenced by the electronic environment of the nitro group.

  • 1-Nitronaphthalene: The nitro group is readily reduced by various reagents (e.g., H₂/Pd-C, Sn/HCl, Na₂S₂O₄).

  • This compound: The electron-donating methyl group increases the electron density on the nitro-substituted ring. This can make the nitro group slightly less electrophilic and thus marginally more difficult to reduce compared to 1-nitronaphthalene. While the difference may not be synthetically prohibitive, it could manifest as requiring slightly longer reaction times or more forcing conditions to achieve complete conversion under identical protocols.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following standardized experimental workflows can be employed. The key to a successful comparison is ensuring identical reaction conditions (concentration, temperature, solvent, and stoichiometry) for both substrates.

Protocol 1: Comparative Reduction of the Nitro Group

This protocol uses catalytic hydrogenation and is monitored by Thin Layer Chromatography (TLC) to assess the rate of disappearance of the starting material.

Objective: To compare the relative rates of reduction of 1-nitronaphthalene and this compound to their corresponding amines.

Materials:

  • 1-Nitronaphthalene

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol, anhydrous

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Two identical round-bottom flasks with stir bars

  • TLC plates (silica gel), developing chamber

  • Eluent (e.g., 4:1 Hexane:Ethyl Acetate)

Procedure:

  • Preparation: In two separate, identical flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of 1-nitronaphthalene (Flask A) and this compound (Flask B) in 20 mL of anhydrous ethanol.

  • Initiation: To each flask, add 10 mol% of 10% Pd/C.

  • Reaction: Seal both flasks, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., via a balloon). Stir the reactions vigorously at room temperature.

  • Monitoring: At regular intervals (e.g., every 15 minutes), pause the stirring, withdraw a small aliquot from each flask via syringe, filter through a small plug of cotton to remove the catalyst, and spot onto a single TLC plate.

  • Analysis: Develop the TLC plate. Compare the intensity of the starting material spots for Flask A and Flask B at each time point. The faster disappearance of the starting material spot indicates a higher reaction rate. The product amine will have a different Rf value.

Expected Outcome: 1-nitronaphthalene is expected to be consumed at a slightly faster rate than this compound, reflecting its slightly more electron-deficient nitro group.

G

Conclusion

The presence of a methyl group at the C2 position of 1-nitronaphthalene introduces significant, predictable changes to its chemical reactivity. While its impact on electrophilic substitution is modest—slightly increasing the overall reactivity of the molecule—its effect on nucleophilic substitution is profound. The combination of electronic donation and steric hindrance effectively 'shuts down' the C2 position to nucleophilic attack, a critical consideration for synthetic design. Furthermore, the electron-donating nature of the methyl group may slightly decrease the rate of nitro group reduction.

For researchers, these differences are not trivial. They dictate the choice of reagents, reaction conditions, and ultimately, the feasibility of synthetic routes. Understanding the interplay of steric and electronic effects, as exemplified by this comparison, is essential for navigating the complex and fascinating chemistry of substituted naphthalenes.

References

A Comparative Guide to the Biological Activity of 2-Methyl-1-nitronaphthalene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, understanding the nuanced biological activities of small molecules is paramount. This guide provides an in-depth, comparative analysis of 2-Methyl-1-nitronaphthalene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), designed for researchers, scientists, and drug development professionals. We will explore its cytotoxic and genotoxic potential in comparison to structurally related compounds, supported by experimental data and protocols, to inform its potential applications and associated hazards.

Introduction: The Significance of Naphthalene Derivatives

Naphthalene and its derivatives are ubiquitous environmental constituents and valuable scaffolds in medicinal chemistry. The introduction of a nitro group and a methyl group to the naphthalene core, as in this compound, can dramatically alter its biological properties. These modifications can influence metabolic activation, cytotoxicity, and genotoxicity, making a thorough investigation essential for any potential therapeutic or research application. This guide will dissect these properties, offering a comparative perspective against its isomers and parent compounds.

Comparative Cytotoxicity: A Look at Cellular Viability

The cytotoxic potential of a compound is a critical initial assessment in drug development. It determines the concentration at which a compound induces cell death, a key parameter for both therapeutic efficacy and toxicity.

In Vivo Cytotoxicity Insights
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, 1-Nitronaphthalene) in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Genotoxicity Profile: Assessing DNA Damage Potential

Genotoxicity, the ability of a chemical to damage genetic material, is a major concern in drug development due to its association with carcinogenesis. Standard assays to evaluate genotoxicity include the Ames test for mutagenicity and the micronucleus assay for clastogenicity.

While direct experimental data from Ames and micronucleus assays for this compound is not prominently available, studies on related compounds offer valuable insights. Short-term mutagenicity assays for 2-methylnaphthalene have generally yielded negative results.[2] In contrast, nitronaphthalenes have shown varied genotoxic potential. For instance, 2-nitronaphthalene has demonstrated greater mutagenic potency in human cells than its parent compound, naphthalene.[3] It has been shown to induce significant increases in mutation frequency at the tk locus but not the hprt locus in human B-lymphoblastoid cells, suggesting a potential for chromosomal-scale mutational events.[3] 1-Nitronaphthalene is considered a weak genotoxin.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.

Principle: The assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound. Also, prepare a metabolic activation system (S9 mix) from rat liver homogenate to simulate mammalian metabolism.

  • Exposure: In separate tubes, mix the test compound dilution, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

The micronucleus assay detects chromosome breakage or loss.

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of the test compound, with and without S9 metabolic activation, for a defined period.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates genotoxic potential.

Metabolic Activation: The Key to Biological Activity

The biological activity of many xenobiotics, including this compound, is intrinsically linked to their metabolic fate. Cytochrome P450 (CYP) enzymes play a crucial role in this process, potentially converting the parent compound into reactive metabolites that can interact with cellular macromolecules like DNA and proteins.

The metabolism of nitronaphthalenes can proceed through two primary pathways: nitro-reduction and ring oxidation. Nitro-reduction can lead to the formation of nitroso and hydroxylamino intermediates, which are highly reactive. Ring oxidation, on the other hand, can produce epoxides, which are also electrophilic and can bind to cellular nucleophiles. The specific CYP enzymes involved in the metabolism of 2-methylnaphthalene and 1-nitronaphthalene have been identified, with CYP2F2 playing a significant role in their activation in mouse lung.[2] The metabolism of 2-nitronaphthalene involves several CYP enzymes, including CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, and CYP3A4, leading to the formation of epoxides.

Metabolic_Activation This compound This compound Nitro-reduction Nitro-reduction This compound->Nitro-reduction Ring Oxidation (CYP450) Ring Oxidation (CYP450) This compound->Ring Oxidation (CYP450) Nitroso Intermediate Nitroso Intermediate Nitro-reduction->Nitroso Intermediate Epoxide Intermediate Epoxide Intermediate Ring Oxidation (CYP450)->Epoxide Intermediate Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate DNA/Protein Adducts DNA/Protein Adducts Hydroxylamino Intermediate->DNA/Protein Adducts Detoxification Detoxification Hydroxylamino Intermediate->Detoxification Epoxide Intermediate->DNA/Protein Adducts Epoxide Intermediate->Detoxification

Caption: Proposed metabolic activation pathways of this compound.

Comparative Summary and Future Directions

This guide provides a comparative overview of the biological activity of this compound. While a complete dataset for this specific compound is not yet available, by examining its structural analogs, we can infer its likely toxicological profile.

CompoundRelative In Vivo ToxicityGenotoxicity (In Vitro)
This compound IntermediateData not available
1-NitronaphthaleneHighWeakly positive
2-NitronaphthaleneLower than 1-nitronaphthalenePositive (mutagenic in human cells)[3]
2-MethylnaphthaleneIntermediateGenerally negative[2]
NaphthaleneIntermediateGenerally negative
1-MethylnaphthaleneLowData not available

Key Takeaways for Researchers:

  • Structure-Activity Relationship: The position of the nitro and methyl groups has a profound impact on the biological activity of naphthalene derivatives.

  • Metabolic Activation is Key: The cytotoxicity and genotoxicity of these compounds are largely dependent on their metabolic activation by CYP enzymes.

  • Data Gaps Exist: There is a clear need for further research to generate specific quantitative data on the cytotoxicity (IC50 values) and genotoxicity (Ames and micronucleus assays) of this compound to fully characterize its biological profile.

For drug development professionals, this compound and its analogs represent a chemical space that requires careful navigation. While some derivatives show potential for biological activity, their associated toxicities necessitate thorough preclinical evaluation. The protocols and comparative data presented in this guide serve as a foundational resource for designing and interpreting such studies.

References

A Comparative Guide to the Toxicology of Nitronaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicity of nitronaphthalene derivatives, focusing on the underlying mechanisms, metabolic activation pathways, and structure-activity relationships that dictate their biological effects. By synthesizing data from key experimental studies, this document serves as a crucial resource for professionals engaged in toxicological research and chemical safety assessment.

Introduction: The Toxicological Significance of Nitronaphthalenes

Nitronaphthalenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that have garnered significant scientific attention due to their presence as environmental contaminants and their use as intermediates in the synthesis of dyes, pesticides, and rubber chemicals[1][2]. Found in diesel exhaust and urban air particulates, these compounds pose a potential risk to human health[1][3][4]. Their toxicity is not inherent to the parent molecule but is profoundly dependent on metabolic activation into reactive intermediates. This guide will primarily compare the two most common isomers, 1-nitronaphthalene (1-NN) and 2-nitronaphthalene (2-NN), highlighting the critical differences in their metabolic pathways and resulting toxicological profiles.

Metabolic Activation: The Gateway to Toxicity

The toxicity of nitronaphthalene derivatives is intrinsically linked to their biotransformation. Two principal metabolic pathways are responsible for converting these relatively inert compounds into highly reactive molecules capable of damaging cellular macromolecules: ring oxidation and nitro-reduction.

  • Ring Oxidation: This pathway is primarily mediated by cytochrome P450 (CYP) monooxygenases. The oxidation of the aromatic nucleus forms electrophilic epoxides[5][6]. These epoxides can then be detoxified by hydrolysis to dihydrodiols or conjugation with glutathione (GSH). However, they can also covalently bind to proteins and DNA, initiating cytotoxic and genotoxic events. Ring epoxidation is considered a key step in the cytotoxicity of these compounds[5][6].

  • Nitro-reduction: This pathway involves the reduction of the nitro group to form nitroso, N-hydroxyamino, and amino metabolites. The N-hydroxyarylamine metabolite is particularly significant as it is a potent mutagen and carcinogen[3]. This reduction can be catalyzed by various enzymes, including cytosolic and microsomal nitroreductases, and even intestinal microflora[2].

The balance between these activation and detoxification pathways, along with the specific enzymes involved, varies significantly between species and even between different tissues within the same organism, leading to notable differences in target organ toxicity.

G cluster_main Metabolic Pathways of Nitronaphthalenes cluster_oxidation Ring Oxidation (CYP450) cluster_reduction Nitro-reduction cluster_binding Cellular Damage Parent Nitronaphthalene (1-NN or 2-NN) Epoxide Reactive Epoxide (e.g., C5,C6- or C7,C8-oxide) Parent->Epoxide Nitroso Nitroso- naphthalene Parent->Nitroso Nitroreductases Diol Dihydrodiol (Detoxification) Epoxide->Diol Epoxide Hydrolase GSH_Conj GSH Conjugate (Detoxification) Epoxide->GSH_Conj GST Macro Macromolecular Adducts (DNA, Protein) Epoxide->Macro Covalent Binding NHydroxy N-Hydroxy- naphthylamine Nitroso->NHydroxy Amino Naphthylamine (e.g., 2-Naphthylamine) NHydroxy->Amino NHydroxy->Macro Covalent Binding Toxicity Cytotoxicity & Genotoxicity Macro->Toxicity G cluster_workflow Ames Test Experimental Workflow A 1. Prepare Test Mixture: - Salmonella Strain (e.g., TA98) - Test Compound (Nitronaphthalene) - S9 Mix (for metabolic activation) - Molten Top Agar B 2. Plate Mixture: Pour the mixture onto a minimal glucose agar plate (histidine-deficient). A->B C 3. Incubate: Incubate plates at 37°C for 48-72 hours. B->C D 4. Count Revertant Colonies: Manually or automatically count the number of visible bacterial colonies. C->D E 5. Analyze Data: Compare the number of revertant colonies in test plates to negative control plates. D->E F Result Interpretation E->F G Positive Result: Statistically significant increase in revertant colonies. (Compound is mutagenic) F->G If Increased H Negative Result: No significant increase in revertant colonies. (Compound is not mutagenic) F->H If Not Increased

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyl-1-nitronaphthalene in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and environmental scientists, the accurate quantification of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is of paramount importance due to their potential toxicity and widespread environmental presence. Among these, 2-Methyl-1-nitronaphthalene, a compound frequently detected in diesel exhaust, presents a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification in environmental matrices, grounded in established scientific principles and experimental data.

The Analytical Imperative: Why Quantify this compound?

This compound is a derivative of naphthalene, a common polycyclic aromatic hydrocarbon (PAH). The addition of a nitro group significantly alters its chemical properties and toxicological profile. It is formed during incomplete combustion processes and can be found in air, water, and soil. Due to its harmful potential, sensitive and reliable analytical methods are crucial for assessing environmental contamination and human exposure risks.

Foundational Step: Sample Preparation via Solid Phase Extraction (SPE)

Effective quantification begins with robust sample preparation. The goal is to isolate this compound from complex environmental matrices and concentrate it to a level suitable for instrumental analysis. Solid Phase Extraction (SPE) is a widely adopted and efficient technique for this purpose.

The choice of sorbent is critical. For a semi-polar compound like this compound, a C18 (octadecyl-bonded silica) sorbent is highly effective. The non-polar C18 chains interact with the hydrophobic naphthalene backbone, retaining the analyte from the aqueous sample matrix.

Visualizing the SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample (1 L) Acidify Acidify to pH < 2 Sample->Acidify Filter Filter to remove particulates Acidify->Filter Load Load Sample Filter->Load Condition Condition C18 Cartridge (Methanol then Water) Condition->Load Wash Wash Cartridge (Water/Methanol mix) Load->Wash Dry Dry Cartridge (Nitrogen stream) Wash->Dry Elute Elute Analyte (Dichloromethane) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Instrumental Analysis (HPLC or GC-MS) Reconstitute->Analysis

Caption: Workflow for Solid Phase Extraction of this compound.

Detailed Experimental Protocol: SPE for Water Samples

This protocol is adapted from established methods for nitro-PAHs in aqueous samples.

  • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water through a C18 SPE cartridge (e.g., 500 mg, 6 mL). Ensure the cartridge does not go dry.

  • Sample Loading: Pass the filtered and acidified (pH < 2) water sample (up to 1 L) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Interference Wash: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen through it for at least 30 minutes. This step is crucial to remove residual water, which can interfere with the subsequent elution and analysis.

  • Elution: Elute the trapped this compound with two 5 mL aliquots of dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., acetonitrile for HPLC, hexane for GC-MS) to a final volume of 1 mL.

A Comparative Analysis of Quantitative Techniques: HPLC-UV vs. GC-MS

The two most common and powerful techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a robust and widely accessible technique. For this compound, a reversed-phase HPLC method is ideal. The separation occurs on a non-polar stationary phase (typically C18) with a polar mobile phase. The aromatic structure of the analyte allows for sensitive detection using a UV detector.

Causality in Method Parameters:

  • Stationary Phase: A C18 column is chosen for its hydrophobic interaction with the naphthalene ring system, providing good retention and separation from more polar matrix components.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. The gradient elution (increasing the proportion of acetonitrile over time) allows for the separation of a range of compounds with varying polarities.

  • Detection Wavelength: The UV detector is set at a wavelength where this compound exhibits strong absorbance, typically around 254 nm, which is a common wavelength for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity. The compound is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a highly specific "fingerprint."

Causality in Method Parameters:

  • GC Column: A low-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating PAHs and their derivatives based on their boiling points and slight polarity differences.

  • Temperature Programming: A temperature gradient is essential for separating compounds with a range of boiling points. The initial low temperature allows for the focusing of the analytes at the head of the column, while the gradual increase in temperature elutes them in order of increasing boiling point.

  • Ionization and Detection: Electron Ionization (EI) is a standard technique that produces repeatable fragmentation patterns. For enhanced sensitivity, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound (e.g., the molecular ion at m/z 187).

Visualizing the Analytical Comparison

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Principle Principle: Liquid-Solid Partitioning HPLC_Adv Advantages: - Robust & Widely Available - Good for Thermally Labile Compounds - Simpler Sample Preparation HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Resolution than GC - Moderate Sensitivity HPLC_Principle->HPLC_Disadv GCMS_Principle Principle: Gas-Solid Partitioning & Mass-to-Charge Ratio GCMS_Adv Advantages: - High Sensitivity & Selectivity - Excellent Resolution - Structural Confirmation (MS) GCMS_Principle->GCMS_Adv GCMS_Disadv Disadvantages: - Requires Volatile & Thermally Stable Analytes - More Complex Instrumentation GCMS_Principle->GCMS_Disadv Analyte This compound (Prepared Sample) Analyte->HPLC_Principle Analyte->GCMS_Principle

Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and related nitro-PAHs in environmental samples. These values are based on published validated methods for structurally similar compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.03 - 0.3 µg/L
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 10%< 5%

Detailed Experimental Protocols

HPLC-UV Protocol

This protocol is a representative method for the analysis of nitronaphthalenes.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 60% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 254 nm.

GC-MS Protocol

This protocol is based on established methods for PAH analysis and is suitable for this compound.

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Transfer Line: 290 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions for this compound:

    • Quantifier ion: m/z 187 (Molecular ion)

    • Qualifier ions: m/z 141, 115

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound in environmental samples.

  • GC-MS is the recommended technique when high sensitivity and selectivity are required, especially for complex matrices or when trace-level quantification is necessary. The structural confirmation provided by the mass spectrometer adds a high degree of confidence to the results.

  • HPLC-UV is a highly suitable alternative for routine monitoring when ultra-low detection limits are not the primary concern. Its robustness, lower operational complexity, and wider availability make it a practical choice for many laboratories.

The ultimate choice of method should be guided by the specific analytical requirements of the research, including regulatory limits, sample matrix complexity, and available resources. In all cases, a robust sample preparation method, such as the Solid Phase Extraction protocol detailed in this guide, is fundamental to achieving accurate and reliable quantitative results.

Environmental fate and persistence of 2-Methyl-1-nitronaphthalene compared to other PAHs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Environmental Fate and Persistence of 2-Methyl-1-nitronaphthalene

Introduction: Situating this compound in the PAH Landscape

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants (POPs) formed from the incomplete combustion of organic materials.[1] Their environmental ubiquity and the carcinogenic and mutagenic properties of many congeners make them a significant focus of environmental research.[2] While regulatory attention has historically centered on a list of 16 priority PAHs identified by the U.S. EPA, the environmental and toxicological impact of their numerous derivatives, such as nitrated PAHs (NPAHs), is of growing concern.[1][3]

NPAHs can be emitted directly from combustion sources or formed in the atmosphere through reactions between parent PAHs and nitrogen oxides.[4][5] These derivatives often exhibit greater mutagenic and carcinogenic potential than their parent compounds.[5] This guide focuses on this compound (2M1NN), an NPAH frequently detected in diesel exhaust, to provide a detailed comparison of its environmental fate and persistence against its parent PAHs (naphthalene, methylnaphthalene) and other well-studied PAHs.[4][6] Understanding these differences is critical for accurate risk assessment and the development of effective remediation strategies.

Physicochemical Properties: The Foundation of Environmental Behavior

A compound's environmental journey is fundamentally dictated by its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine its partitioning between air, water, soil, and biota.

The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) to the naphthalene structure alters these properties significantly compared to the parent compound. The nitro group, being polar and electron-withdrawing, can decrease volatility, while the methyl group increases lipophilicity.

PropertyThis compoundNaphthalene2-MethylnaphthaleneBenzo[a]pyrene (High MW PAH)
Molecular Formula C₁₁H₉NO₂C₁₀H₈C₁₁H₁₀C₂₀H₁₂
Molecular Weight ( g/mol ) 187.19128.17142.20252.31
Physical State Yellow Solid[7]White Crystalline SolidWhite Crystalline SolidPale Yellow Crystalline Solid
Melting Point (°C) 79 - 82[8]80.2634 - 36179
Boiling Point (°C) 185-186 @ 18 mmHg[8]218241 - 242495
Water Solubility Very Low (<0.1 mg/mL)[7]Low (31 mg/L)Low (24.6 mg/L)[9]Very Low (0.0038 mg/L)
Log Kow (Octanol-Water) No experimental data found3.373.866.04

Environmental Fate and Transport Mechanisms

PAHs released into the environment undergo a complex series of transport and transformation processes, including volatilization, sorption to soil and sediment, and atmospheric deposition.[10][11] The ultimate fate of 2M1NN is a balance of these processes, which differ in importance compared to other PAHs.

Atmospheric Fate: The Dominance of Photolysis

For many volatile and semi-volatile PAHs, atmospheric transport is a primary distribution pathway.[12] Once in the atmosphere, they can exist in the gas phase or adsorbed to particulate matter.[12] While many parent PAHs are primarily degraded through reactions with hydroxyl (•OH) radicals, the atmospheric chemistry of 2M1NN is distinct.[9] Experimental studies have shown that photolysis (degradation by sunlight) is the dominant atmospheric loss process for this compound .[13] This is a critical distinction, as its persistence will be highly dependent on sunlight intensity.

The photodegradation of 2M1NN yields a variety of smaller, more soluble compounds, including nitrous acid, formic acid, acetic acid, and nitric acid, with minor products like 2-carboxybenzaldehyde also detected.[4] This rapid transformation suggests a shorter atmospheric half-life under sunlit conditions compared to PAHs that are less susceptible to direct photolysis.

Soil and Sediment: The Expected Sink

Due to their low water solubility and hydrophobic nature, PAHs and their derivatives strongly adhere to organic matter in soil and sediments, which act as major environmental sinks.[10][11] Although specific sorption coefficients (Koc) for 2M1NN are not available, its structure suggests strong binding to soil and sediment particles. The low solubility and expected high Log Kow value imply that leaching into groundwater would be limited, and its mobility in terrestrial and aquatic systems would be low, similar to higher molecular weight PAHs.[11] Its persistence in these compartments would therefore be governed primarily by the rate of biological and chemical degradation.

Caption: Key environmental pathways for this compound.

Persistence and Degradation Pathways

The persistence of a pollutant is defined by its resistance to degradation. The primary degradation pathways for PAHs are photodegradation, chemical oxidation, and biodegradation.

Photodegradation

As established, photolysis is the key degradation route for 2M1NN in the atmosphere.[13] Research conducted in the EUPHORE photoreactor in Spain demonstrated this rapid breakdown under simulated sunlight conditions.[4] In contrast, many parent PAHs, especially those with four or more rings, are more resistant to direct photolysis and are primarily removed by reaction with other atmospheric chemicals.[14]

Biodegradation: An Inferred Pathway

There is a significant lack of direct experimental data on the biodegradation of 2M1NN. However, we can infer potential mechanisms by examining related compounds.

  • Evidence from 1-Nitronaphthalene: A bacterial strain, Sphingobium sp. JS3065, has been isolated that can use 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy.[15] The initial step in its degradation is catalyzed by a dioxygenase enzyme, which converts 1-nitronaphthalene into 1,2-dihydroxynaphthalene, a common intermediate in naphthalene degradation pathways.[15]

  • Evidence from 2-Methylnaphthalene: Marine sulfate-reducing bacteria have been shown to degrade 2-methylnaphthalene, initiating the process through the addition of the methyl group to fumarate, a reaction catalyzed by an enzyme analogous to benzylsuccinate synthase.[16]

Given that 2M1NN possesses both a nitro group and a methyl group on the same ring, it is plausible that microorganisms could evolve pathways that initiate degradation at either functional group. A likely initial attack would be via a dioxygenase, similar to the pathway for 1-nitronaphthalene, which would remove the nitro group and form a diol.

Biodegradation_Pathway cluster_0 Hypothesized Initial Biodegradation Step for 2M1NN MNN This compound Enzyme Nitronaphthalene Dioxygenase (Hypothesized) MNN->Enzyme Intermediate Methylated Naphthalene Diol (Intermediate) Enzyme->Intermediate Downstream Further Degradation (Ring Cleavage) Intermediate->Downstream

Caption: Hypothesized initial enzymatic attack on 2M1NN.

This contrasts with the well-established degradation of unsubstituted PAHs, which almost universally begins with dioxygenase-catalyzed oxidation to form a cis-dihydrodiol. The presence of the nitro group in 2M1NN presents an additional metabolic challenge and opportunity for microbes.

Comparative Summary of Environmental Fate

ParameterThis compoundNaphthalene (Parent PAH)Benzo[a]pyrene (High MW PAH)
Primary Source Diesel Exhaust, Atmospheric NitrationFossil Fuels, Wood CombustionIncomplete Combustion (all types)
Atmospheric Persistence Low (in sunlight)Low to ModerateLow (adsorbed to particles)
Dominant Loss Process Atmosphere: Photolysis[13]Atmosphere: •OH Radical Reaction[9]Soil/Sediment: Biodegradation
Mobility in Soil/Water Low (expected)ModerateVery Low
Primary Environmental Sink Soil & Sediment (expected)Air, Water, SoilSoil & Sediment
Biodegradation Rate Unknown (likely slow)Moderate to Rapid (in adapted sites)[17]Very Slow
Bioaccumulation Potential Moderate (inferred)Low to Moderate[18]High

Standardized Experimental Methodologies

To address data gaps and provide a framework for future research, the following detailed protocols are presented. These methodologies are designed to be self-validating and are based on established environmental science principles.

Protocol 1: Determining Atmospheric Photodegradation Rate

This protocol is adapted from studies using environmental simulation chambers.[4]

Objective: To quantify the photolysis rate constant and atmospheric half-life of 2M1NN.

Methodology:

  • Chamber Preparation: Use a large-volume (e.g., >100 m³) Teflon simulation chamber (like the EUPHORE reactor). Prior to injection, flush the chamber with purified air until background pollutant levels are below the instrument detection limits.

  • Analyte Injection: Introduce a known concentration of 2M1NN (typically in the low ppb range) into the chamber. This can be achieved by gently heating a solid sample and flushing it into the chamber with a stream of pure nitrogen.

  • Reference Compound (Optional but Recommended): To account for dilution and wall losses, co-inject a stable, non-photolabile reference compound (e.g., an appropriate perfluorocarbon).

  • Initiation of Photolysis: Open the chamber housing to expose the contents to natural sunlight or a calibrated solar simulator.

  • Real-Time Monitoring: Continuously monitor the concentration of 2M1NN and other relevant species over several hours using high-sensitivity analytical instruments:

    • Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS): For real-time monitoring of the parent 2M1NN molecule.

    • Chemical Ionization Mass Spectrometry (CIMS): To detect and quantify acidic degradation products like HONO and HNO₃.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the formation of products like formic acid and changes in key functional groups.

  • Data Analysis:

    • Plot the natural logarithm of the 2M1NN concentration (corrected for dilution using the reference compound) against time.

    • The slope of this plot gives the first-order loss rate constant (k).

    • Calculate the atmospheric half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Caption: Workflow for determining atmospheric photodegradation rates.

Protocol 2: Assessing Soil Persistence and Biodegradation

Objective: To determine the degradation half-life of 2M1NN in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Characterization: Collect a representative soil sample (e.g., sandy loam). Sieve it (2 mm) and characterize key parameters: pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup: Prepare multiple replicate microcosms by placing 50 g of soil (on a dry weight basis) into 250 mL glass jars.

  • Spiking: Prepare a stock solution of 2M1NN in a minimal amount of a suitable solvent (e.g., acetone). Add the solution to the soil to achieve a final concentration relevant to contaminated sites (e.g., 10 mg/kg). Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 60% of water-holding capacity, to ensure optimal microbial activity.

  • Control Groups:

    • Abiotic Control: Use sterilized soil (e.g., by autoclaving or gamma irradiation) to distinguish between biological and abiotic degradation.

    • Unspiked Control: To monitor for background contamination.

  • Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Time-Point Sampling: Destructively sample triplicate microcosms from each treatment group at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days).

  • Extraction: Extract the remaining 2M1NN from the soil samples using an appropriate method, such as Accelerated Solvent Extraction (ASE) with a mixture of acetone and hexane.[19]

  • Analysis: Quantify the concentration of 2M1NN in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of 2M1NN against time. Calculate the dissipation half-life (DT₅₀) by fitting the data to a first-order or other appropriate kinetic model.

Conclusion and Future Research Directions

Compared to its parent PAHs and other common members of this pollutant class, this compound exhibits a distinct environmental fate profile, particularly in the atmosphere where photolysis is its dominant degradation pathway.[13] While its behavior in soil and sediment is likely governed by strong sorption to organic matter, leading to low mobility, its persistence in these compartments is a major unknown.

The most significant data gap is the lack of experimental research on the biodegradation of 2M1NN. Future research should prioritize:

  • Isolation of 2M1NN-degrading microorganisms to elucidate metabolic pathways and identify key enzymes.

  • Conducting microcosm studies with diverse soil and sediment types to determine realistic environmental half-lives.

  • Investigating the bioaccumulation potential of 2M1NN in aquatic and terrestrial organisms.

Filling these knowledge gaps is essential for a comprehensive understanding of the environmental risks posed by this and other nitrated PAHs.

References

A Comparative Guide to the Carcinogenicity and Mutagenicity Assessment of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of Nitroaromatic Hydrocarbons

2-Methyl-1-nitronaphthalene belongs to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a group of compounds that are of significant toxicological concern. These compounds are formed through the nitration of PAHs and are found in the environment as byproducts of combustion processes, such as diesel exhaust.[1][2] The addition of a nitro group to the aromatic structure can drastically alter the biological activity of the parent compound, often leading to enhanced mutagenic and carcinogenic potential. This guide provides a comprehensive assessment of the methodologies used to evaluate the carcinogenicity and mutagenicity of this compound, offering a comparative analysis with related, more extensively studied nitronaphthalenes. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for a thorough toxicological evaluation.

Part 1: Mutagenicity Assessment: Uncovering the Potential for DNA Damage

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint in toxicological screening and is often a strong indicator of carcinogenic potential. For nitro-PAHs, mutagenicity is typically mediated by their metabolic activation to reactive electrophilic intermediates that can form covalent adducts with DNA.

Key In Vitro Mutagenicity Assays

Two of the most widely used and regulatory-accepted in vitro assays for assessing mutagenicity are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames test is a short-term bacterial reverse mutation assay designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations. The test utilizes several strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize a specific amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and thus grow in its absence.

Experimental Protocol: Ames Test (Pre-incubation Method)

  • Strain Selection: Utilize a panel of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. This selection covers the detection of both base-pair substitution and frameshift mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is a post-mitochondrial supernatant of liver homogenate, typically from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[3] This is crucial as many nitro-PAHs require metabolic activation to become mutagenic.[4]

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range. The highest dose should show some evidence of toxicity but not be so high as to prevent the detection of revertant colonies.

  • Pre-incubation: In sterile test tubes, combine the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and either S9 mix or a buffer (for the non-activation arm). Incubate this mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After pre-incubation, add molten top agar supplemented with a trace amount of histidine and biotin to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant positive response for at least one strain and dose.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start strain Bacterial Strain Culture start->strain s9 Prepare S9 Mix start->s9 compound Prepare Test Compound Dilutions start->compound preincubation Pre-incubation: Compound + Bacteria + S9 Mix strain->preincubation s9->preincubation compound->preincubation plating Add Top Agar & Plate preincubation->plating incubation Incubate at 37°C for 48-72h plating->incubation counting Count Revertant Colonies incubation->counting analysis Statistical Analysis counting->analysis end_node End analysis->end_node

Caption: Workflow for the Ames Test (Pre-incubation Method).

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[5] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[5] Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes

  • Cell Culture: Use human peripheral blood lymphocytes stimulated to divide with a mitogen like phytohemagglutinin. Alternatively, established cell lines such as TK6 or CHO can be used.[6]

  • Exposure: Treat the cells with this compound at various concentrations, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).

  • Cytokinesis Block: After the treatment period, wash the cells and add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis (cytoplasmic division) without affecting nuclear division, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis after the start of the treatment.[5][7]

  • Harvesting: Harvest the cells 1.5 to 2 cell cycles after the addition of cytochalasin B.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is the primary endpoint.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comparative Mutagenicity Data

The following table summarizes available mutagenicity data for this compound and related compounds. Direct experimental data for this compound is limited, and its potential activity is often inferred from related structures.

CompoundAmes Test ResultIn Vitro MicronucleusComments
This compound Data not available; predicted to be positive with S9Data not availablePhotochemical data suggests it can form reactive species.[8]
1-Nitronaphthalene Positive with S9PositiveGenotoxicity is well-documented.[9][10]
2-Nitronaphthalene Positive with S9PositiveConsidered a potent mutagen.[1][4][9] Metabolized to the human carcinogen 2-naphthylamine.[1][2]
1-Methylnaphthalene NegativeNegativeGenerally considered non-mutagenic.[11]
2-Methylnaphthalene NegativeNegativeShort-term mutagenicity assays are generally negative.[11]
Naphthalene NegativeNegativeGenerally considered non-genotoxic in vitro.[10][11]

Part 2: Carcinogenicity Assessment: Evaluating Tumorigenic Potential

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer in mammals.[12] These are typically long-term in vivo studies that provide the most definitive evidence of a compound's carcinogenic risk.

The 2-Year Rodent Bioassay

The 2-year rodent bioassay is the gold standard for carcinogenicity testing.[13] It involves exposing animals (usually rats and mice) to the test substance over the majority of their lifespan and then examining their tissues for evidence of tumor formation.[14]

Experimental Protocol: 2-Year Rodent Bioassay

  • Species and Strain Selection: Typically, F344/N rats and B6C3F1 mice are used.[14]

  • Dose Selection: Doses are selected based on shorter-term toxicity studies (e.g., 13-week studies). The highest dose, or maximum tolerated dose (MTD), should induce minimal toxicity but not significantly alter the animals' lifespan or normal physiology. Typically, a control group and at least two dose groups are used.

  • Administration: The test substance is administered daily for up to two years. The route of administration (e.g., gavage, inhalation, dietary) should be relevant to potential human exposure.

  • In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are measured regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and preserved for histopathological examination by a veterinary pathologist.

  • Data Analysis: The incidences of tumors in the treated groups are compared to the control group using appropriate statistical methods. A statistically significant increase in the incidence of benign or malignant tumors in a dose-dependent manner is considered evidence of carcinogenic activity.

Carcinogenicity_Study_Workflow cluster_setup Study Setup cluster_inlife In-Life Phase (2 Years) cluster_end Terminal Phase & Analysis start Start dose_range 13-Week Dose Range-Finding Study start->dose_range main_study Initiate 2-Year Bioassay (Rats & Mice, Both Sexes) dose_range->main_study dosing Daily Dosing main_study->dosing monitoring Clinical Observations, Body Weights dosing->monitoring necropsy Terminal Necropsy monitoring->necropsy histopathology Histopathological Examination necropsy->histopathology stats Statistical Analysis of Tumor Incidence histopathology->stats report Final Report & Conclusion stats->report end_node End report->end_node

Caption: Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

Comparative Carcinogenicity Data
CompoundCarcinogenicity ClassificationKey Findings in Animal Studies
This compound Not ClassifiedNo long-term carcinogenicity studies found.
1-Nitronaphthalene Not ClassifiedCauses lung lesions in rats and mice.[11][15] Chronic studies on carcinogenicity are lacking.
2-Nitronaphthalene IARC Group 3: Not classifiable as to its carcinogenicity to humans.[1]Produced papillomas in the urinary bladder of one monkey.[1] Metabolized to 2-naphthylamine.[1]
1-Methylnaphthalene Not listed by IARC or NTP.[16]Evidence of carcinogenicity in male mice (lung adenomas/carcinomas), but not female mice.[16][17]
2-Methylnaphthalene Not listed by IARC or NTP.[16]No statistically significant increases in tumors in male or female mice.[11][16]
Naphthalene IARC Group 2B: Possibly carcinogenic to humans. NTP: Reasonably anticipated to be a human carcinogen.[16][17][18]Increased incidence of respiratory epithelial adenomas in rats and bronchiolar/alveolar adenomas in female mice.[11][15]
2-Naphthylamine (Metabolite of 2-Nitronaphthalene) IARC Group 1: Carcinogenic to humans.[2]Known to cause bladder cancer in humans and dogs.[2][19]

Part 3: Metabolic Activation - The Key to Genotoxicity

The genotoxicity of nitronaphthalenes is intrinsically linked to their metabolic activation. These compounds are generally not reactive in their parent form but are converted into DNA-reactive metabolites by cellular enzymes. Two primary pathways are involved:

  • Nitro-reduction: The nitro group is reduced by nitroreductase enzymes to form a nitroso intermediate, followed by further reduction to a hydroxylamino derivative. This N-hydroxy-arylamine can be further activated, for example, by O-esterification, to form a highly reactive nitrenium ion that readily binds to DNA. This is a major activation pathway for many nitroaromatics in bacterial mutagenicity assays.[8]

  • Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aromatic ring to form epoxides.[11][15] These epoxides are electrophilic and can bind to cellular macromolecules, including DNA. This pathway is particularly important for the toxicity of the parent compound, naphthalene, and its methylated derivatives.[11][15][20]

For this compound, it is plausible that both pathways contribute to its genotoxicity. The interplay between these pathways can be complex and species-dependent, influencing the ultimate toxicological profile of the compound.

Metabolic_Activation cluster_nitro Pathway 1: Nitro-reduction cluster_ring Pathway 2: Ring Oxidation parent This compound nitroso Nitroso Intermediate parent->nitroso Nitroreductases epoxide Arene Epoxide parent->epoxide CYP450s hydroxylamine N-hydroxylamino Derivative nitroso->hydroxylamine nitrenium Nitrenium Ion hydroxylamine->nitrenium O-esterification dna_adduct1 DNA Adducts nitrenium->dna_adduct1 dna_adduct2 DNA Adducts epoxide->dna_adduct2

Caption: Metabolic activation pathways of this compound.

Part 4: Comparative Analysis and Discussion

While direct experimental data on the carcinogenicity and mutagenicity of this compound is scarce, a comparative analysis with its structural analogs provides critical insights.

  • Comparison with Nitronaphthalenes: Both 1- and 2-nitronaphthalene are genotoxic.[4][9] The presence of the nitro group is a key structural alert for mutagenicity. It is highly probable that this compound is also mutagenic, likely requiring metabolic activation via nitro-reduction, similar to its non-methylated counterparts. The carcinogenicity of 2-nitronaphthalene is particularly concerning as it is metabolized to 2-naphthylamine, a confirmed human bladder carcinogen.[1][2] Whether this compound follows a similar metabolic fate to a carcinogenic amine is a critical question for future research.

  • Comparison with Methylnaphthalenes: In contrast, 2-methylnaphthalene is generally considered non-mutagenic and has not shown clear evidence of carcinogenicity in mice.[11][16] This starkly illustrates the profound impact of the nitro group on the genotoxic potential of the naphthalene scaffold. The toxicity of methylnaphthalenes is primarily associated with cytotoxicity mediated by ring epoxidation, rather than mutagenicity.[11][15]

  • Structure-Activity Relationship: The position of the methyl and nitro groups on the naphthalene ring will influence its metabolism and reactivity. The methyl group may sterically hinder or electronically influence either the nitro-reduction or ring oxidation pathways, potentially altering its mutagenic potency compared to 1- or 2-nitronaphthalene.

Conclusion

Long-term carcinogenicity studies are resource-intensive but would be necessary to classify its cancer risk definitively. Future research should focus on conducting these standardized assays and investigating its metabolic pathways to determine if it, like 2-nitronaphthalene, can be converted to a carcinogenic arylamine. Such data are essential for accurate risk assessment and for ensuring the safety of personnel who may be exposed to this class of compounds in research or industrial settings.

References

A Comparative Analysis of the Metabolic Fates of Naphthalene and 2-Methyl-1-nitronaphthalene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, drug development, and environmental science, understanding the metabolic pathways of xenobiotics is paramount to predicting their biological activity, toxicity, and potential for bioaccumulation. This guide provides an in-depth, objective comparison of the metabolic pathways of the ubiquitous polycyclic aromatic hydrocarbon (PAH), naphthalene, and its substituted derivative, 2-Methyl-1-nitronaphthalene. While the metabolism of naphthalene is well-characterized, data on this compound is sparse. This guide, therefore, presents a hypothesized metabolic pathway for this compound, grounded in the established principles of xenobiotic metabolism and supported by experimental data on structurally related compounds.

Introduction: Toxicological Significance and the Need for Comparative Metabolism Studies

Naphthalene, a bicyclic aromatic hydrocarbon, is a widespread environmental pollutant and a constituent of fossil fuels and tobacco smoke. Its metabolism is a double-edged sword; while facilitating detoxification and excretion, it can also lead to the formation of reactive electrophilic intermediates that are cytotoxic, genotoxic, and potentially carcinogenic.[1] The toxicity of naphthalene is highly species- and tissue-specific, primarily targeting the non-ciliated bronchiolar epithelial (Clara) cells in the lungs of certain rodents.[2]

Substituted naphthalenes, such as this compound, enter the environment through industrial processes and combustion. The addition of functional groups like methyl and nitro moieties can significantly alter the molecule's physicochemical properties and, consequently, its metabolic fate and toxicological profile. Understanding these alterations is crucial for accurate risk assessment and the development of safer industrial chemicals and pharmaceuticals. This guide will dissect the metabolic intricacies of both compounds, highlighting the influence of the methyl and nitro substituents on the enzymatic processes.

The Metabolic Pathway of Naphthalene: A Well-Trod Path

The biotransformation of naphthalene is a multi-step process, primarily occurring in the liver, and involves a concert of Phase I and Phase II metabolic enzymes. The initial and rate-limiting step is the oxidation of the naphthalene ring by cytochrome P450 (CYP450) monooxygenases to form the highly reactive and unstable naphthalene-1,2-oxide.[1]

Phase I Metabolism: Activation and Functionalization
  • Cytochrome P450-mediated Epoxidation: Multiple CYP450 isoforms are involved in naphthalene epoxidation, with CYP1A2 and CYP2E1 being among the most catalytically active in human liver microsomes.[3] In mice, CYP2F2 plays a critical role in the lung-specific toxicity of naphthalene.[2] This epoxidation is a critical activation step, as the resulting epoxide is a potent electrophile.

  • Formation of Naphthols and Dihydrodiols: Naphthalene-1,2-oxide can undergo several transformations:

    • Spontaneous rearrangement to form 1-naphthol and, to a lesser extent, 2-naphthol.[4]

    • Enzymatic hydration by microsomal epoxide hydrolase (mEH) to yield trans-1,2-dihydro-1,2-naphthalenediol (naphthalene dihydrodiol).[4] This is a key detoxification step, converting the reactive epoxide to a less reactive diol.

  • Further Oxidation to Naphthoquinones: 1-Naphthol can be further oxidized by CYP enzymes, particularly CYP1A2 and CYP2D6, to form 1,4-naphthoquinone, a known cytotoxic and genotoxic metabolite.[5]

Figure 1: Simplified metabolic pathway of naphthalene.
Phase II Metabolism: Detoxification and Excretion

The primary role of Phase II metabolism is to increase the water solubility of the metabolites, facilitating their excretion from the body.

  • Glutathione Conjugation: The electrophilic naphthalene-1,2-oxide is a prime substrate for glutathione S-transferases (GSTs). This conjugation reaction is a major detoxification pathway, leading to the formation of glutathione conjugates that are eventually metabolized to mercapturic acids and excreted in the urine.[1] Depletion of cellular glutathione levels can enhance the toxicity of naphthalene by allowing the reactive epoxide to interact with cellular macromolecules.

  • Sulfation and Glucuronidation: The phenolic metabolites, 1-naphthol and 2-naphthol, are readily conjugated with sulfate and glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. These conjugation reactions produce highly water-soluble metabolites that are efficiently eliminated.

The Hypothesized Metabolic Pathway of this compound: An Educated Inference

Predicted Phase I Metabolism: A Tale of Two Substituents

The metabolism of this compound is likely to proceed through several competing pathways:

  • Ring Oxidation (Epoxidation): Similar to naphthalene, the aromatic rings of this compound are susceptible to CYP450-mediated epoxidation. The electronic effects of the substituents will likely direct this oxidation. The electron-donating methyl group at position 2 would activate the ring it is attached to, while the electron-withdrawing nitro group at position 1 would deactivate it. Therefore, epoxidation is more likely to occur on the unsubstituted ring (at the 5,6- or 7,8-positions) or potentially at the 3,4-position of the substituted ring. Studies on 1-nitronaphthalene have shown that epoxidation occurs predominantly at the 7,8- and 5,6-positions.[2]

  • Methyl Group Oxidation: Alkyl side chains on aromatic rings are also targets for CYP450-mediated oxidation. The methyl group of this compound could be hydroxylated to form 1-nitro-2-naphthalenemethanol. This hydroxymethyl metabolite could then be further oxidized to an aldehyde and a carboxylic acid. Research on 2-methylnaphthalene has demonstrated that side-chain oxidation is a significant metabolic pathway.[6][7]

  • Nitro Group Reduction: The nitro group can undergo reduction by various nitroreductases, including certain CYP450 enzymes, to form a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately an amine (1-amino-2-methylnaphthalene). The reduction of the nitro group is a critical activation step for many nitroaromatic compounds, as the hydroxylamine intermediate can be a potent electrophile. Metabolic conversion of 1- and 2-nitronaphthalene to their corresponding amines has been observed in rats.[8]

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, the precise control of isomeric purity is not merely a matter of regulatory compliance; it is a fundamental cornerstone of product safety and efficacy. The presence of unintended isomers can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the critical assessment of isomeric purity in 2-Methyl-1-nitronaphthalene samples, a key building block in various synthetic pathways.

As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind our experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings. We will explore the two most powerful and prevalent techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on establishing self-validating systems that ensure the trustworthiness of your results.

The Challenge: Differentiating Positional Isomers

The primary challenge in the analysis of this compound lies in the separation and quantification of its potential positional isomers. These isomers, which differ in the substitution pattern of the methyl and nitro groups on the naphthalene core, often possess very similar physicochemical properties, making their separation a non-trivial task. The nitration of 2-methylnaphthalene is the most common synthetic route, and this reaction can yield a mixture of isomers. Understanding the likely isomeric impurities is the first step in developing a robust analytical method.

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Caption: Synthetic pathway for this compound and the origin of isomeric impurities.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the available instrumentation. Below is a comparative overview of these two techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Best suited for volatile and thermally stable compounds.
Sensitivity Generally high, with UV detection being common for aromatic compounds.Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Resolution Excellent resolution can be achieved by optimizing stationary phase, mobile phase, and temperature.High-resolution capillary columns provide excellent separation of isomers.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require derivatization for non-volatile compounds, but direct injection is common for analytes like nitronaphthalenes.
Instrumentation HPLC system with a UV or Diode Array Detector (DAD).GC system with FID or MS detector.

In-Depth Methodologies and Experimental Protocols

I. High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is a robust and versatile technique for the separation of non-volatile aromatic isomers.[1][2] The key to a successful separation lies in the selection of an appropriate stationary phase and mobile phase that can exploit the subtle differences in polarity and structure between the isomers.

Expertise & Experience in Method Development:

For nitronaphthalene isomers, reversed-phase HPLC is a common starting point.[3] A C18 column is often the first choice due to its broad applicability. However, for closely related isomers, a phenyl-hexyl or a biphenyl stationary phase can provide enhanced selectivity through π-π interactions with the aromatic rings of the analytes. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve the best balance between resolution and analysis time.

Trustworthiness through a Self-Validating System:

A validated HPLC method provides confidence in the generated data. Method validation should be performed in accordance with ICH guidelines and includes an assessment of specificity, linearity, accuracy, precision, and robustness.[4] System suitability tests are performed before each analysis to ensure the chromatographic system is performing as expected.

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References

A Comparative Guide for Researchers: 2-Methyl-1-nitronaphthalene vs. 1-Methyl-2-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthesis, Properties, and Applications for Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the strategic selection of intermediates is paramount. The isomeric purity and distinct physicochemical properties of building blocks can significantly influence reaction outcomes, biological activity, and ultimately, the viability of a drug candidate. This guide provides a comprehensive comparison of two closely related nitrated methylnaphthalene isomers: 2-methyl-1-nitronaphthalene and 1-methyl-2-nitronaphthalene. We will delve into their synthetic pathways, offering detailed experimental protocols and exploring the mechanistic underpinnings of their formation. Furthermore, a comparative analysis of their properties and a discussion of their respective applications will equip researchers with the critical information needed for informed decision-making in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is crucial for their handling, purification, and application. The following table summarizes their key characteristics.

PropertyThis compound1-Methyl-2-nitronaphthalene
CAS Number 881-03-8[1]63017-87-8[2]
Molecular Formula C₁₁H₉NO₂[1]C₁₁H₉NO₂[2]
Molecular Weight 187.19 g/mol [1]187.19 g/mol [2]
Appearance Yellow crystalline solid[3]-
Melting Point 79-82 °C[3]-
Boiling Point 185-186 °C at 18 mmHg[3]-
Solubility Insoluble in water[3]-

The Synthetic Dichotomy: Kinetic vs. Thermodynamic Control and Strategic Synthesis

The synthesis of these two isomers presents a classic case of kinetic versus thermodynamic product distribution in electrophilic aromatic substitution, and highlights the need for distinct synthetic strategies to access each compound selectively.

This compound: The Kinetically Favored Product of Direct Nitration

The direct nitration of 2-methylnaphthalene is the most common route to this compound. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich naphthalene ring.

Mechanism and Regioselectivity:

The regioselectivity of the nitration of 2-methylnaphthalene is governed by the stability of the intermediate carbocation (Wheland intermediate). Attack at the C1 (alpha) position is kinetically favored because the resulting carbocation is stabilized by resonance structures that preserve the aromaticity of the unsubstituted ring.[4] This leads to the preferential formation of this compound.

Figure 1: Simplified workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-Methylnaphthalene

  • Materials: 2-methylnaphthalene, concentrated nitric acid, concentrated sulfuric acid, ethanol.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-methylnaphthalene in a suitable solvent like glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 2-methylnaphthalene, maintaining the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash with cold water until neutral, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.

1-Methyl-2-nitronaphthalene: A Strategic Synthesis via the Sandmeyer Reaction

Due to the unfavorable kinetics of direct nitration at the C2 position of 1-methylnaphthalene, a more strategic approach is required to synthesize 1-methyl-2-nitronaphthalene. The Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group, provides an effective route.[5] This multi-step synthesis starts from 1-methyl-2-naphthylamine.

Reaction Pathway:

The synthesis involves the diazotization of 1-methyl-2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of sodium nitrite in the presence of a copper catalyst to replace the diazonium group with a nitro group.

Figure 2: Synthetic pathway for 1-methyl-2-nitronaphthalene via the Sandmeyer reaction.

Experimental Protocol: Synthesis of 1-Methyl-2-nitronaphthalene

  • Materials: 1-methyl-2-naphthylamine, sodium nitrite, concentrated hydrochloric acid, copper(I) oxide (or other copper catalyst), sodium nitrite solution.

  • Procedure:

    • Diazotization: Dissolve 1-methyl-2-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the nitrite/copper mixture with vigorous stirring. A reaction, often evidenced by gas evolution, will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product, for example by column chromatography, to yield 1-methyl-2-nitronaphthalene.

Comparative Properties and Applications

The difference in the substitution pattern of the nitro and methyl groups on the naphthalene core leads to distinct properties and potential applications for these two isomers.

This compound:

  • Properties: The proximity of the methyl and nitro groups in this compound can influence its steric and electronic properties. This can affect its reactivity in subsequent transformations.

  • Applications: It is primarily utilized as a chemical intermediate in the synthesis of various organic compounds.[6] Its derivatives are of interest in the manufacturing of dyes, pigments, and pharmaceuticals.[6]

1-Methyl-2-nitronaphthalene:

  • Properties: With the nitro group at the 2-position, this isomer may exhibit different electronic and steric characteristics compared to its counterpart. This can be advantageous in directing subsequent reactions to other positions on the naphthalene ring.

  • Applications: While less commonly available, 1-methyl-2-nitronaphthalene can serve as a valuable building block in organic synthesis where the specific substitution pattern is required. Its applications are less documented but are of interest to researchers exploring structure-activity relationships in medicinal chemistry.

Conclusion

The synthesis of this compound and 1-methyl-2-nitronaphthalene offers a compelling case study in the principles of electrophilic aromatic substitution and the necessity of strategic synthetic planning. While the former is readily accessible through direct nitration as the kinetically favored product, the latter requires a more nuanced, multi-step approach like the Sandmeyer reaction. The distinct substitution patterns of these isomers result in unique physicochemical properties, making them valuable and non-interchangeable intermediates in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and synthesize the appropriate isomer for their specific research needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-nitronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Methyl-1-nitronaphthalene (CAS No. 881-03-8). As a nitroaromatic hydrocarbon, this compound presents specific chemical hazards that necessitate rigorous disposal protocols to ensure laboratory safety and environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Assessment and Immediate Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not merely a chemical reagent but a substance with significant toxicological and reactive hazards.

Chemical Profile and Inherent Risks

This compound is classified as an acute toxin, harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] The toxicological properties of this specific compound have not been fully investigated, which calls for a cautious approach, treating it as potentially more hazardous than documented.[2]

The primary chemical risk stems from its nature as a nitroaromatic compound. These substances can act as strong oxidizing agents.[1] Critically, they can react vigorously and potentially detonate if mixed with reducing agents (e.g., hydrides, sulfides).[1] Furthermore, aromatic nitro compounds may form explosive mixtures in the presence of a strong base, such as sodium hydroxide, even in aqueous solutions.[1] Thermal decomposition will produce hazardous gases, including nitrogen oxides and carbon monoxide.[2]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, respiratory, and ocular.

  • Eye/Face Protection : Wear tightly fitting safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1]

  • Skin Protection : Impervious gloves and fire/flame-resistant laboratory clothing are required.[1][2] Given the compound's dermal toxicity, ensure gloves are rated for chemicals of this class and are changed frequently.

  • Respiratory Protection : All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust.[2] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges must be used in accordance with an established respiratory protection program (e.g., OSHA 29 CFR 1910.134).[1][2]

Waste Management and Disposal Workflow

The proper disposal of this compound is a regulated process. As a close analog of naphthalene, its waste is considered hazardous by the U.S. Environmental Protection Agency (EPA), and generators must adhere to EPA regulations for treatment, storage, and disposal.[3][4]

Principle of Waste Segregation

Causality: The most critical step in disposal is strict waste segregation. Due to its high reactivity, this compound waste must never be mixed with other waste streams, especially those containing reducing agents or strong bases, to prevent the risk of a violent exothermic reaction or detonation.[1]

Step-by-Step Protocol for Routine Waste Collection
  • Designate a Waste Container : Use a clearly labeled, sealable container designated exclusively for this compound and its associated contaminated solids (e.g., weigh boats, contaminated wipes).

  • Labeling : The label must include, at a minimum:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated Hazards: "Toxic," "Oxidizer"

    • Date of accumulation start.

  • Collection : Place all materials contaminated with the compound directly into this container. Keep the container sealed when not in use.

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials.[2] This storage area should be a designated satellite accumulation area compliant with institutional and federal regulations.

Emergency Protocol for Spill Management

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and prevent contamination spread.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure ventilation is active (i.e., the chemical fume hood sash is at the correct height).

  • Don PPE : Wear the full PPE ensemble described in Section 1.2.

  • Containment (for solid spills) :

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • For small spills, the material can be dampened with a solvent like acetone to prevent dust generation.[5]

  • Collection :

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools.

    • Use absorbent paper dampened with acetone to wipe the spill area, picking up any remaining residue.[5]

  • Decontamination : Wash the spill surface with a strong soap and water solution after the initial solvent wipe.[5]

  • Disposal : Place all contaminated cleaning materials, including gloves and wipes, into the sealed hazardous waste container for disposal.

Final Disposal Pathway

As a generator of hazardous waste, your facility is responsible for the chemical from "cradle to grave."

  • Professional Disposal : The collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Approved Destruction Method : The recommended disposal method for naphthalene-related hazardous waste is high-temperature incineration in a rotary kiln or fluidized bed incinerator.[3][4] This ensures the complete destruction of the hazardous aromatic and nitro functionalities.

The Science Behind the Protocol

The Reactivity of Nitroaromatic Compounds

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also makes the compound susceptible to nucleophilic attack and reduction. The presence of this group is the primary driver of the compound's hazardous reactivity. Its oxidizing potential creates a significant risk when placed in contact with reducing agents, as the resulting redox reaction can be rapid and highly exothermic, leading to detonation.[1]

Environmental Fate and Regulatory Context

This compound belongs to the broader class of Polycyclic Aromatic Hydrocarbons (PAHs), many of which are regulated as priority pollutants due to their persistence in the environment and potential for toxicity.[6][7] Nitroaromatic compounds are known environmental contaminants, often exhibiting resistance to natural biodegradation pathways, which can lead to long-term contamination of soil and groundwater if disposed of improperly.[8][9] This persistence and hazard profile is why regulatory bodies like the EPA mandate their disposal as controlled, hazardous waste.[4]

Summary and Visual Aids

Data Summary Table
PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 881-03-8[1][2][5]
Appearance Yellow-orange powder[2]
Molecular Formula C₁₁H₉NO₂[2][5]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1]
Primary Disposal Route Licensed Hazardous Waste Incineration[3][4]

Disposal Decision Workflow

G cluster_0 Disposal Workflow start Waste Generated: This compound decision Type of Waste? start->decision routine_container 1. Place in Designated, Pre-Labeled Waste Container decision->routine_container Routine Lab Waste spill_ppe 1. Don Full PPE decision->spill_ppe Accidental Spill routine_seal 2. Keep Container Sealed in Satellite Accumulation Area routine_container->routine_seal end_process Contact EHS for Pickup and Final Disposal routine_seal->end_process spill_contain 2. Cover with Inert Material (Dampen with Acetone if needed) spill_ppe->spill_contain spill_collect 3. Collect Material into Hazardous Waste Container spill_contain->spill_collect spill_collect->end_process incineration Disposal via High-Temperature Incineration end_process->incineration

Caption: Decision workflow for handling this compound waste.

References

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Retrosynthesis Analysis

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2-Methyl-1-nitronaphthalene
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2-Methyl-1-nitronaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.